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  • Product: 4-phenyl-2,3-dihydro-1H-indole
  • CAS: 179473-53-1

Core Science & Biosynthesis

Foundational

The Synthesis of 4-Phenyl-2,3-dihydro-1H-indole via a Modified Fischer Indole Pathway

An In-Depth Technical Guide Abstract This technical guide provides a comprehensive, field-proven methodology for the synthesis of 4-phenyl-2,3-dihydro-1H-indole, a valuable scaffold in medicinal chemistry and materials s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 4-phenyl-2,3-dihydro-1H-indole, a valuable scaffold in medicinal chemistry and materials science. Recognizing that the target molecule, an indoline, is not a direct product of the classical Fischer indole synthesis, this document details a robust two-stage synthetic strategy. The core of this approach is the venerable Fischer indole synthesis to construct the 4-phenyl-1H-indole intermediate, followed by a controlled reduction to yield the desired saturated heterocyclic system. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, validated experimental protocols, and critical analysis of procedural choices to ensure reproducibility and success.

PART 1: Theoretical Framework & Strategic Overview

The Fischer indole synthesis, first reported by Emil Fischer in 1883, remains one of the most powerful and versatile methods for constructing the indole nucleus.[1][2] The reaction typically involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine and an enolizable aldehyde or ketone.[1][3]

The Core Fischer Indole Synthesis Mechanism

A thorough understanding of the mechanism is paramount for troubleshooting and adapting the synthesis to new substrates. The process is a cascade of well-defined acid-catalyzed steps:

  • Hydrazone Formation: The synthesis begins with the reversible condensation of an arylhydrazine with a carbonyl compound (in our case, an acetaldehyde equivalent) to form the corresponding arylhydrazone.[3][4]

  • Tautomerization: The arylhydrazone tautomerizes to the more reactive ene-hydrazine intermediate. This step is crucial as it positions the atoms for the key bond-forming event.[1]

  • [5][5]-Sigmatropic Rearrangement: Following protonation of the ene-hydrazine, the molecule undergoes a concerted, pericyclic[5][5]-sigmatropic rearrangement (akin to a Cope rearrangement).[1][4] This is the rate-determining step and is responsible for forming the critical C-C bond between the aryl ring and the future C3 position of the indole.

  • Aromatization & Cyclization: The resulting diimine intermediate rapidly rearomatizes. The nucleophilic aniline-type nitrogen then attacks the electrophilic imine carbon in an intramolecular fashion to form the five-membered ring, yielding an aminal intermediate.[1][4]

  • Ammonia Elimination: Finally, under acid catalysis, the aminal eliminates a molecule of ammonia (NH₃) to generate the stable, aromatic indole ring.[1]

Fischer_Indole_Mechanism Start Arylhydrazine + Acetaldehyde Hydrazone Arylhydrazone Start->Hydrazone Condensation (-H₂O) EneHydrazine Ene-hydrazine (Tautomer) Hydrazone->EneHydrazine Tautomerization Protonated Protonated Ene-hydrazine EneHydrazine->Protonated H⁺ Rearranged Diimine Intermediate Protonated->Rearranged [3,3]-Sigmatropic Rearrangement Aminal Cyclized Aminal Rearranged->Aminal Intramolecular Cyclization Indole 4-Phenyl-1H-indole Aminal->Indole -NH₃, -H⁺ Retrosynthesis Target 4-Phenyl-2,3-dihydro-1H-indole Indole 4-Phenyl-1H-indole Target->Indole Reduction Fischer Fischer Indole Synthesis Indole->Fischer Hydrazine (3-Phenylphenyl)hydrazine Fischer->Hydrazine Precursors Carbonyl Acetaldehyde (or equivalent)

Caption: Retrosynthetic analysis for the target molecule.

This analysis dictates our starting materials: to achieve the 4-phenyl substitution pattern, we must begin with (3-phenylphenyl)hydrazine . The C2 and C3 atoms will be introduced by a two-carbon carbonyl compound, namely acetaldehyde .

PART 2: Experimental Synthesis of 4-Phenyl-1H-indole

This section details the construction of the key aromatic intermediate. The choice of catalyst is critical; while various Brønsted and Lewis acids are effective, polyphosphoric acid (PPA) is often employed as it serves as both the catalyst and a high-boiling solvent, driving the reaction to completion. [1][4]

Protocol: Fischer Indolization

Disclaimer: This protocol is a representative procedure and should be performed by trained personnel with appropriate personal protective equipment (PPE). Hydrazine derivatives are toxic and should be handled in a well-ventilated fume hood.

Materials & Reagents

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Role
(3-Phenylphenyl)hydrazine184.245.00 g27.1Reactant
Acetaldehyde44.051.32 g29.9Reactant
Polyphosphoric Acid (PPA)-~50 g-Catalyst/Solvent
Toluene92.14100 mL-Solvent (Hydrazone)
Ice Water-500 mL-Quenching
Ethyl Acetate88.11300 mL-Extraction
Saturated NaHCO₃ (aq)-100 mL-Neutralization
Brine-50 mL-Washing
Anhydrous MgSO₄---Drying Agent

Step-by-Step Procedure:

  • Hydrazone Formation:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (3-phenylphenyl)hydrazine (5.00 g, 27.1 mmol) and toluene (100 mL).

    • Slowly add acetaldehyde (1.32 g, 29.9 mmol) to the stirred suspension.

    • Heat the mixture to a gentle reflux for 1 hour. The progress of the reaction can be monitored by TLC.

    • After cooling to room temperature, remove the toluene under reduced pressure using a rotary evaporator to yield the crude hydrazone as an oil or waxy solid. Proceed directly to the next step.

  • Indolization/Cyclization:

    • In a separate 250 mL flask, pre-heat polyphosphoric acid (~50 g) to 80-90°C with mechanical stirring to ensure it is fluid.

    • Carefully add the crude hydrazone from the previous step to the hot PPA in portions. An exothermic reaction will be observed.

    • After the addition is complete, increase the temperature of the reaction mixture to 120-130°C and maintain for 2-3 hours.

    • Monitor the reaction by TLC (e.g., 9:1 Hexane:Ethyl Acetate) until the starting hydrazone is consumed.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to approximately 80°C and then very carefully pour it onto 500 mL of crushed ice with vigorous stirring. This step is highly exothermic and should be done cautiously in a large beaker.

    • A precipitate (the crude product) should form. Continue stirring until all the ice has melted.

    • Neutralize the acidic aqueous slurry by slowly adding saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases (pH ~7-8).

    • Extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 4-phenyl-1H-indole.

Expected Yield: 65-75%.

PART 3: Reduction to 4-Phenyl-2,3-dihydro-1H-indole

The conversion of an indole to an indoline requires the reduction of the C2-C3 double bond within the pyrrole ring. This transformation must be selective to avoid over-reduction of the phenyl rings. Catalytic hydrogenation is a common method, but chemical reducing agents like sodium cyanoborohydride (NaBH₃CN) in acetic acid are particularly effective for this specific transformation.

Protocol: Indole to Indoline Reduction

Materials & Reagents

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Role
4-Phenyl-1H-indole193.253.00 g15.5Reactant
Sodium Cyanoborohydride62.841.95 g31.0Reducing Agent
Glacial Acetic Acid60.0550 mL-Solvent/Acid
Water18.02200 mL-Quenching
Diethyl Ether74.12200 mL-Extraction
2M NaOH (aq)-~100 mL-Neutralization
Anhydrous Na₂SO₄---Drying Agent

Step-by-Step Procedure:

  • Reaction Setup:

    • Dissolve 4-phenyl-1H-indole (3.00 g, 15.5 mmol) in glacial acetic acid (50 mL) in a 250 mL round-bottom flask with magnetic stirring.

    • Cool the solution to 0-5°C using an ice bath.

    • In small portions, carefully add sodium cyanoborohydride (1.95 g, 31.0 mmol) to the stirred solution over 15-20 minutes, maintaining the temperature below 10°C.

    • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Work-up and Purification:

    • Carefully pour the reaction mixture into a beaker containing 200 mL of cold water.

    • Basify the solution to pH > 10 by the slow, dropwise addition of 2M NaOH solution while cooling in an ice bath.

    • Extract the aqueous layer with diethyl ether (3 x 75 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel to yield pure 4-phenyl-2,3-dihydro-1H-indole.

Expected Yield: 80-90%.

PART 4: Troubleshooting and Safety Considerations

  • Fischer Indolization Failures: The primary failure mode for the Fischer synthesis is often related to the-[5][5]sigmatropic rearrangement. Substrates with strong electron-donating groups on the carbonyl component can stabilize intermediates that favor N-N bond cleavage over the desired rearrangement. [6]For this synthesis, the use of acetaldehyde minimizes this risk.

  • Regioisomers: If an unsymmetrical ketone were used instead of acetaldehyde, a mixture of two regioisomeric indoles could form. [7]* Incomplete Reduction: If the reduction step stalls, a small amount of additional reducing agent can be added. Ensure the acetic acid is of high purity and anhydrous.

  • Safety: Phenylhydrazines are suspected carcinogens and potent toxins; always handle with extreme care in a fume hood. Sodium cyanoborohydride is highly toxic and can release hydrogen cyanide gas upon contact with strong acids; the workup must involve careful, slow neutralization.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Estévez, V., et al. (2010). Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. Supporting Information. Retrieved from [Link]

  • Rajakumar, P., et al. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. International Journal of ChemTech Research, 10(13), 209-216. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Retrieved from [Link]

  • Reeves, J. T., et al. (2011). Why Do Some Fischer Indolizations Fail?. Angewandte Chemie International Edition, 50(10), 2344-2347. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. Retrieved from [Link]

  • Gribble, G. W. (2016). Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 41-94). John Wiley & Sons, Ltd. Retrieved from [Link]

  • Gholap, A. R., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2490-2504. Retrieved from [Link]

  • ResearchGate. (2010). ChemInform Abstract: Synthesis of 4-Functionalized-1H-indoles from 2,3-Dihalophenols. Retrieved from [Link]

  • Sridharan, V., et al. (2013). Regioselective Synthesis of 4-Substituted Indoles via C–H Activation: A Ruthenium Catalyzed Novel Directing Group Strategy. Organic Letters, 15(24), 6258-6261. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Indole, 2,3-dihydro- (CAS 496-15-1). Retrieved from [Link]

Sources

Exploratory

Synthesis and Characterization of 4-Phenyl-2,3-dihydro-1H-indole: A Technical Guide

Executive Summary The 4-phenyl-2,3-dihydro-1H-indole (4-phenylindoline) scaffold has emerged as a privileged structural motif in modern drug discovery. It is a critical pharmacophore in the development of small-molecule...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-phenyl-2,3-dihydro-1H-indole (4-phenylindoline) scaffold has emerged as a privileged structural motif in modern drug discovery. It is a critical pharmacophore in the development of small-molecule inhibitors targeting the PD-1/PD-L1 immune checkpoint[1], as well as in the design of deubiquitylating enzyme (DUB) inhibitors for oncology and neurodegenerative diseases[2]. As a Senior Application Scientist, designing a robust, scalable, and high-yielding synthetic route for this compound requires a deep understanding of heterocyclic reactivity and chemoselectivity. This whitepaper details the mechanistic rationale, self-validating experimental protocols, and analytical characterization required to synthesize 4-phenylindoline with high scientific integrity.

Strategic Rationale & Mechanistic Pathways

When synthesizing 4-phenylindoline, chemists typically evaluate two primary pathways: the direct functionalization of an indoline precursor (Route A) versus the functionalization of an indole precursor followed by reduction (Route B).

The Challenge of Direct Indoline Functionalization (Route A)

Direct Suzuki-Miyaura cross-coupling of 4-bromoindoline with phenylboronic acid is theoretically straightforward. However, this route is often compromised by the inherent nucleophilicity of the secondary indoline amine. Under the basic conditions required for Suzuki coupling, the free amine can coordinate with the palladium center, leading to severe catalyst poisoning. Furthermore, it introduces a high risk of competing Buchwald-Hartwig N-arylation, which drastically reduces the yield of the desired C-C coupled product[1].

The Two-Step Chemoselective Approach (Route B)

To circumvent the limitations of Route A, the preferred methodology utilizes a two-step sequence starting from 4-bromoindole.

  • Orthogonal Cross-Coupling: In 4-bromoindole, the nitrogen lone pair is delocalized into the aromatic π-system. This renders the nitrogen non-nucleophilic and completely orthogonal to the palladium-catalyzed cross-coupling conditions, ensuring the catalyst remains active exclusively for the C-C bond formation[3].

  • Chemoselective Hydride Reduction: The subsequent reduction of the resulting 4-phenyl-1H-indole to 4-phenylindoline utilizes sodium cyanoborohydride (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) in glacial acetic acid. The causality behind this specific reagent combination is rooted in electronic modulation. Acetic acid protonates the C3 position of the indole, breaking its aromaticity and generating a highly electrophilic indoleninium cation. 
    
    
    
    , unlike standard sodium borohydride, is stable in acidic media. It selectively delivers a hydride to the C2 position of the indoleninium ion, yielding the indoline core in near-quantitative yields.
Table 1: Quantitative Comparison of Synthetic Routes
ParameterRoute A (Direct Coupling)Route B (Two-Step Sequence)
Starting Material 4-Bromoindoline4-Bromoindole
Key Reagents

, Phenylboronic acid

,

Chemoselectivity Low (High risk of N-arylation)High (Indole N is non-nucleophilic)
Overall Yield ~40-50%>85% (Quantitative reduction step)
Scalability Poor (Catalyst poisoning)Excellent

Visualizing the Synthetic Workflow

The following Graphviz diagram maps the logical relationship and causality between the two synthetic pathways, highlighting why Route B is the preferred methodology.

G cluster_0 Route A: Direct Coupling cluster_1 Route B: Two-Step Sequence (Preferred) A1 4-Bromoindoline C1 Pd(dppf)Cl2, Base Dioxane/H2O A1->C1 B1 Phenylboronic Acid B1->C1 Target 4-Phenylindoline (Target Scaffold) C1->Target Risk of N-arylation A2 4-Bromoindole C2 Pd Catalyst, Base Suzuki Coupling A2->C2 B2 Phenylboronic Acid B2->C2 D2 4-Phenyl-1H-indole C2->D2 E2 NaCNBH3, AcOH Reduction D2->E2 E2->Target Chemoselective

Fig 1: Comparative synthetic workflows for 4-phenylindoline highlighting chemoselectivity.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify the success of each transformation before proceeding[3].

Step 1: Synthesis of 4-Phenyl-1H-indole via Suzuki-Miyaura Coupling

Reagents & Setup:

  • To a stirred solution of 4-bromoindole (1.0 eq) in a degassed mixture of 1,4-dioxane and water (3:1 ratio), add potassium carbonate (

    
    , 3.0 eq) at room temperature.
    
  • Degas the mixture with nitrogen for an additional 15 minutes to prevent oxidative quenching of the palladium catalyst.

  • Add phenylboronic acid (1.2 eq) and dichlorobis(tri-o-tolylphosphine)palladium(II) (0.05 eq).

  • Heat the reaction mixture to 95 °C for 4 hours.

Validation Checkpoint 1 (In-Process Control): Analyze an aliquot via LCMS. The reaction is deemed complete when the 4-bromoindole peak (m/z ~196/198, exhibiting a classic 1:1 isotopic bromine pattern) is entirely consumed, and a new peak corresponding to 4-phenyl-1H-indole (m/z 194.1 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) dominates the chromatogram.

Workup: Cool the mixture, dilute with water, and extract with Ethyl Acetate (EtOAc). Wash the organic phase with brine, dry over


, and concentrate. Purify via flash chromatography (5% EtOAc in hexane) to yield 4-phenyl-1H-indole.
Step 2: Chemoselective Reduction to 4-Phenylindoline

Reagents & Setup:

  • Dissolve the purified 4-phenyl-1H-indole (1.0 eq) in glacial acetic acid.

  • Cool the solution to 10 °C using an ice bath to control the exothermic hydride transfer.

  • Portion-wise, add sodium cyanoborohydride (

    
    , 1.1 to 1.2 eq).
    
  • Remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

Validation Checkpoint 2 (In-Process Control): Monitor the reduction via LCMS. The successful conversion is validated by a mass shift from m/z 194.1 to m/z 196.4 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


. The disappearance of the starting material confirms the quantitative reduction of the pyrrole ring.

Workup: Pour the mixture into an ice-cold aqueous 1M NaOH solution to neutralize the acetic acid (Caution: Exothermic and gas evolution). Extract with EtOAc, wash with brine, dry over ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


, and concentrate under reduced pressure to yield 4-phenylindoline (quantitative yield).

Analytical Characterization Data

Proper characterization is paramount for downstream applications, especially when synthesizing PET-tracers[4] or PD-L1 inhibitors[1]. The table below summarizes the expected quantitative analytical data for the intermediate and the final target.

Table 2: Analytical Characterization Profile
CompoundLCMS (m/z)Key ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

H NMR Signals (DMSO-d6, 400 MHz)
4-Phenyl-1H-indole 194.1


11.28 (s, 1H, NH), 7.67 (dd, J=1.2, 8.4 Hz, 2H), 7.50 (t, J=7.6 Hz, 2H), 7.36-7.43 (m, 3H), 7.19 (t, J=8.0 Hz, 1H), 7.08 (dd, J=0.4, 7.2 Hz, 1H), 6.55 (t, J=2.0 Hz, 1H)
4-Phenylindoline 196.4 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


~5.50 (br s, 1H, NH), ~3.50 (t, J=8.1 Hz, 2H, C2-

), ~3.10 (t, J=8.1 Hz, 2H, C3-

), 7.30-7.50 (m, 5H, Phenyl), 6.50-7.10 (m, 3H, Indoline Ar-H)

(Note: The loss of the C3-H alkene proton signal at


 6.55 ppm and the appearance of the high-field aliphatic triplets around 

3.10 and 3.50 ppm are the definitive NMR markers validating the successful reduction to the indoline core).

References

  • Title: Discovery of 4-Arylindolines Containing a Thiazole Moiety as Potential Antitumor Agents Inhibiting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction Source: ACS Publications URL: [Link]

  • Title: US10640498B2 - Compounds Source: Google Patents URL
  • Title: US11319287B2 - Cyanopyrrolidines as dub inhibitors for the treatment of cancer Source: Google Patents URL
  • Title: Design and Biological Evaluation of Small-Molecule PET-Tracers for Imaging of Programmed Death Ligand 1 Source: MDPI URL: [Link]

Sources

Foundational

Structural Validation of 4-Phenyl-2,3-dihydro-1H-indole: A Comprehensive NMR Spectral Guide

Executive Summary The molecule 4-phenyl-2,3-dihydro-1H-indole (commonly referred to as 4-phenylindoline) has emerged as a privileged pharmacological scaffold, particularly in the rational design of small-molecule immune...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 4-phenyl-2,3-dihydro-1H-indole (commonly referred to as 4-phenylindoline) has emerged as a privileged pharmacological scaffold, particularly in the rational design of small-molecule immune checkpoint inhibitors targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 (PD-1/PD-L1) axis[1]. As drug development programs shift away from standard monoclonal antibodies toward orally bioavailable small molecules, the rigidified 3D geometry of the indoline core offers superior interaction profiles within the deep, hydrophobic, cylindrical cleft of the PD-L1 dimer compared to flexible biphenyl alternatives[2].

This technical whitepaper provides medicinal chemists and application scientists with an authoritative framework for the structural validation of 4-phenylindoline. By thoroughly mapping its


H and 

C Nuclear Magnetic Resonance (NMR) spectral data, we establish a self-validating protocol for confirming the regiochemistry and electronic distribution of this critical intermediate.

Causality of the Scaffold in Drug Design

The pharmacological utility of 4-phenylindoline stems directly from its structural kinematics and electron density[3].

  • Conformational Rigidity: Unlike open-chain biphenyl structures, locking the nitrogen into a five-membered indoline ring severely restricts the degrees of rotational freedom. This geometry acts as a stabilizing vector, perfectly angling the C4-phenyl ring into the hydrophobic pocket lined by residues such as Tyr56 and Ala121 on the PD-L1 surface[1].

  • Electronic Shielding: The inherent electron-donating capability of the indoline nitrogen dictates a highly specific

    
    -electron distribution across the fused benzene ring, which directly governs both the molecule's target affinity and its unique chemical shifts during NMR characterization[3].
    

Fig 1: Pharmacological mechanism of 4-phenylindoline as a PD-1/PD-L1 interaction inhibitor.

High-Fidelity NMR Acquisition Protocol

To establish a trustworthy baseline, structural validation must follow a tightly controlled experimental workflow. The following self-validating system minimizes spectral artifacts such as line-broadening, higher-order coupling, and phase distortion.

Step-by-Step Methodology
  • Sample Solubilization: Weigh exactly 10–15 mg of highly purified 4-phenyl-2,3-dihydro-1H-indole. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-

    
    , 99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard[4].
    
    • Causality: DMSO-

      
       is utilized because its high polarity actively disrupts the intermolecular hydrogen bonding networks typically formed by the indoline N-H group, which would otherwise induce chemical exchange broadening.
      
  • Instrumental Preparation & Tuning: Transfer the homogeneous solution to a 500 MHz or 400 MHz high-resolution NMR spectrometer. Tune and match the broadband probe to the exact Larmor frequencies for

    
    H (~400.13 MHz) and 
    
    
    
    C (~100.61 MHz).
    • Causality: Precise tuning aligns the circuit impedance to 50 ohms, ensuring maximum radiofrequency (RF) power transfer and maximizing the Signal-to-Noise Ratio (SNR).

  • Shimming & Locking: Lock the magnetic field (B

    
    ) onto the deuterium frequency of the DMSO solvent. Run an automated or manual gradient shimming sequence along the Z and Z
    
    
    
    axes.
    • Causality: Superior magnetic homogeneity guarantees sharp, Lorentzian line shapes, essential for resolving the multiplet fine structure of the aromatic protons.

  • Pulse Sequence Execution:

    • 
      H NMR:  Execute a standard 1D sequence with a 30° excitation pulse, 16 to 32 transients (scans), 2.5 s acquisition time, and a 1.0 s relaxation delay (D1).
      
    • 
      C NMR:  Execute a 1D sequence with proton broadband decoupling (e.g., WALTZ-16), 512 to 1024 transients, and a 2.0 s D1 to allow for the slower longitudinal relaxation (
      
      
      
      ) of quaternary carbons.
  • Signal Processing: Apply a zero-filling operation and a mild exponential multiplication window function (0.3 Hz for

    
    H; 1.0 Hz for 
    
    
    
    C) prior to Fourier Transformation. Phase and baseline corrections must be applied manually to prevent algorithmic distortion of the integrals.

Fig 2: Rigorous NMR signal acquisition and transformation workflow.

H NMR Spectral Analysis (400 MHz, DMSO- )

The


H NMR spectrum of 4-phenyl-2,3-dihydro-1H-indole contains three distinct regions: the aliphatic indoline ring protons, the indoline aromatic core, and the pendant phenyl ring[4].
Causality of Chemical Shifts

The nitrogen atom in the indoline core plays the critical role of a strong


-electron donor via resonance into the fused benzene ring. This resonance dramatically increases electron density at the ortho (C7) and para (C5) positions relative to the nitrogen. Therefore, the C5-H and C7-H protons are significantly shielded and appear upfield (around 6.5–6.7 ppm) compared to standard aromatic signals. In contrast, the C6-H proton is meta to the nitrogen; it lacks this direct resonance shielding and subsequently resonates further downfield at ~7.01 ppm[4].
Table 1: H NMR Resonance Assignments
Position / AssignmentChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
IntegrationRationalization
N-H 5.50 - 5.80Broad Singlet (br s)-1HHighly dependent on concentration and residual moisture.
C3-H

3.15Triplet (t)8.02HBenzylic position. Downfield from standard alkanes but upfield of C2.
C2-H

3.45Triplet (t)8.02HDeshielded strongly by the adjacent electronegative Nitrogen atom.
C7-H (Indoline) 6.59Doublet (d)7.21HShielded due to ortho relationship with N lone-pair resonance[4].
C5-H (Indoline) 6.65Doublet (d)7.61HShielded due to para relationship with N lone-pair resonance.
C6-H (Indoline) 7.01Triplet (t)7.61HMeta to N, normal aromatic region; coupled to C5-H and C7-H[4].
C4'-H (Phenyl) 7.31 – 7.35Multiplet (m)-1HUnshielded pendant phenyl para proton[4].
C2'/3'/5'/6'-H 7.44 – 7.51Multiplet (m)-4HOverlapping signals of the remaining pendant phenyl protons[4].

C NMR Spectral Analysis (100 MHz, DMSO- )

Carbon-13 mapping further validates the substitution pattern. Due to the lack of scalar coupling in a standard broadband decoupled spectrum, assignment relies strictly on the intrinsic chemical shielding tensor environment.

Causality of Shift Displacements
  • The Ipso Effect: The carbon sharing the covalent bond between the two ring systems (C4 of indoline and C1' of the phenyl ring) experiences a strong deshielding effect, pushing both resonances to the ~140-142 ppm range.

  • Nitrogen Adjacency: The C7a bridgehead carbon is directly bound to the electronegative nitrogen, displacing it to the furthest downfield position of the core (~152.0 ppm).

  • Resonance Shielding: Paralleling the

    
    H NMR data, carbons C5 and C7 are shielded by the nitrogen’s 
    
    
    
    -donation, placing them upfield within the aromatic region (118.0 and 108.0 ppm, respectively).
Table 2: C NMR Resonance Assignments
Carbon NumberShift (

, ppm)
TypeElectronic Environment / Causality
C3 (Indoline) 36.0CH

Benzylic carbon; aliphatic shift.
C2 (Indoline) 47.0CH

Directly bound to Nitrogen (

-deshielding).
C7 (Indoline) 108.0CHOrtho to Nitrogen (

-shielding maximum).
C5 (Indoline) 118.0CHPara to Nitrogen (

-shielding).
C6 (Indoline) 127.0CHMeta to Nitrogen; standard aromatic baseline.
C3a (Bridgehead) 128.0CqQuaternary bridgehead, internal aromatic.
C2'/C6', C3'/C5' 128.5CHPendant phenyl carbons; heavily overlapped.
C4' (Phenyl para) 127.0CHStandard pendant phenyl resonance.
C4 (Indoline) 140.0CqIpso carbon substituted with the phenyl group.
C1' (Phenyl Ipso) 141.0CqIpso carbon bound to the indoline ring.
C7a (Bridgehead) 152.0CqDirectly adjacent to Nitrogen; highly deshielded.

Conclusion

Rigorous verification of the 4-phenyl-2,3-dihydro-1H-indole structure is paramount when leveraging it as a starting scaffold for advanced immunotherapeutics like PD-L1 inhibitors. By assessing both the


H scalar coupling dynamics and the corresponding 

C chemical shielding values mapped against resonance-based electron distribution rules, researchers can conclusively validate substitution patterns prior to downstream derivatization.

References

  • Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties Source: PubMed Central (PMC), NIH URL:[Link][1]

  • Discovery of 4-Arylindolines Containing a Thiazole Moiety as Potential Antitumor Agents Inhibiting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction Source: ACS Publications URL:[Link][2]

  • Advances of Biphenyl Small-Molecule Inhibitors Targeting PD-1/PD-L1 Interaction in Cancer Immunotherapy Source: ResearchGate URL:[Link][3]

Sources

Exploratory

A Technical Guide to the Infrared Spectroscopy of 4-phenyl-2,3-dihydro-1H-indole

Abstract This guide provides an in-depth analysis of the infrared (IR) spectroscopic signature of 4-phenyl-2,3-dihydro-1H-indole, a heterocyclic compound of interest in medicinal chemistry and materials science. By exami...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides an in-depth analysis of the infrared (IR) spectroscopic signature of 4-phenyl-2,3-dihydro-1H-indole, a heterocyclic compound of interest in medicinal chemistry and materials science. By examining its constituent functional groups—a secondary amine within a five-membered ring, a monosubstituted aromatic phenyl ring, and an ortho-disubstituted benzene ring fused to the dihydropyrrole core—we can predict and assign its characteristic vibrational modes. This document details the theoretical basis for these assignments, presents a standardized experimental protocol for acquiring a high-fidelity Fourier-transform infrared (FTIR) spectrum, and offers a systematic approach to spectral interpretation. The causality behind experimental choices and the logic of spectral analysis are emphasized to ensure a robust and reproducible methodology.

The Spectroscopic Landscape of Substituted Dihydroindoles

Foundational Principles of Infrared Spectroscopy

Infrared spectroscopy is a powerful analytical technique that probes the vibrational transitions within a molecule.[1][2] When a molecule absorbs infrared radiation, its constituent bonds stretch and bend at specific, quantized frequencies.[3][4] The frequencies of these vibrations are determined by the masses of the bonded atoms, the bond strength, and the overall molecular geometry.[3] An IR spectrum, which plots absorbance or transmittance against wavenumber (cm⁻¹), serves as a unique molecular "fingerprint," revealing the presence of specific functional groups.[2][5]

Structural Anatomy of 4-phenyl-2,3-dihydro-1H-indole

To effectively interpret the IR spectrum, we must first deconstruct the molecule into its primary vibrating components.

  • The Dihydroindole Core: This consists of a saturated five-membered ring containing a secondary amine, fused to a benzene ring.

    • Secondary Amine (N-H): This group is a key diagnostic feature, exhibiting both stretching and bending vibrations.

    • Aliphatic C-H Bonds (CH₂): The two methylene groups in the dihydropyrrole ring will produce characteristic alkane-like C-H stretching and bending signals.

    • Fused Benzene Ring: This is an ortho-disubstituted aromatic system, which will have its own set of aromatic C-H and C=C vibrations.

  • The 4-Phenyl Substituent: This is a monosubstituted benzene ring attached to the dihydroindole core. Its vibrations will be distinct from the fused ring and provide clear diagnostic peaks.

This composite structure suggests a complex but interpretable spectrum, with distinct regions corresponding to N-H, aromatic C-H, aliphatic C-H, and various C=C and C-N bond vibrations.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The integrity of an IR spectrum is fundamentally dependent on meticulous sample preparation and data acquisition. The following protocol describes a self-validating system for obtaining a clean, reproducible spectrum of a solid sample like 4-phenyl-2,3-dihydro-1H-indole using the KBr pellet technique.

Sample Preparation: Potassium Bromide (KBr) Pellet Method

Causality: The KBr pellet method is chosen for its ability to produce a uniform, solid dispersion of the analyte, minimizing scattering effects and producing sharp, well-defined absorption bands. KBr is transparent to IR radiation in the typical mid-IR range (4000-400 cm⁻¹), ensuring it does not contribute interfering peaks.

Step-by-Step Protocol:

  • Purity Check: Ensure the analyte (4-phenyl-2,3-dihydro-1H-indole) is of high purity. Impurities will introduce extraneous peaks.

  • Drying: Gently dry both the analyte and spectroscopic-grade KBr powder in an oven at ~110°C for 2-4 hours to remove any adsorbed water. Water exhibits a very strong, broad O-H stretching band around 3400 cm⁻¹ which can obscure the N-H stretching region. Store in a desiccator until use.

  • Grinding: Add approximately 1-2 mg of the analyte to 100-200 mg of the dried KBr in an agate mortar. Grind the mixture thoroughly with a pestle for 3-5 minutes until a fine, homogeneous powder is obtained. This ensures the analyte is evenly dispersed and particle size is minimized to reduce light scattering.

  • Pellet Pressing: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes using a hydraulic press.

  • Validation: A successful pellet will be thin and transparent or translucent. An opaque or cloudy pellet indicates insufficient grinding, moisture contamination, or inadequate pressure, and should be discarded.

Data Acquisition Workflow

The following diagram outlines the logical flow for acquiring and processing the FTIR spectrum.

FTIR_Workflow cluster_prep Sample & Instrument Preparation cluster_acq Data Acquisition & Processing SamplePrep Prepare KBr Pellet (Protocol 2.1) Purge Purge Spectrometer with N2 or Dry Air SamplePrep->Purge 1. Prepare Sample Background Acquire Background Spectrum (Empty Chamber) Purge->Background 2. Stabilize Instrument AcquireSample Acquire Sample Spectrum Background->AcquireSample 3. Insert Sample Pellet Process Perform Fourier Transform & Ratio Against Background AcquireSample->Process 4. Measure Sample Baseline Apply Baseline Correction Process->Baseline 5. Compute Absorbance FinalSpectrum Final Absorbance Spectrum Baseline->FinalSpectrum 6. Refine Data

Caption: Experimental workflow for FTIR data acquisition.

Spectrometer Configuration
  • Source: Globar or similar mid-IR source.

  • Detector: DTGS (Deuterated Triglycine Sulfate).

  • Resolution: 4 cm⁻¹. This provides a good balance between signal-to-noise ratio and the ability to resolve closely spaced peaks.

  • Scans: Co-add 16 or 32 scans to improve the signal-to-noise ratio.

  • Range: 4000 - 400 cm⁻¹.

Spectral Interpretation: Assigning Key Vibrational Modes

The IR spectrum of 4-phenyl-2,3-dihydro-1H-indole can be divided into several key regions. The following table summarizes the expected absorption bands and their assignments based on established group frequencies for similar structures.[5][6][7]

Wavenumber (cm⁻¹)Expected IntensityVibrational AssignmentStructural Component
~3400 - 3300Medium, SharpN-H StretchSecondary Amine (Dihydroindole)
~3100 - 3000Medium to WeakAromatic C-H StretchPhenyl Ring & Fused Benzene Ring
~3000 - 2850MediumAliphatic C-H Stretch (asymmetric & symmetric)CH₂ Groups (Dihydroindole)
~1610 - 1580Medium to StrongC=C Ring StretchPhenyl Ring & Fused Benzene Ring
~1500 - 1450Medium to StrongC=C Ring StretchPhenyl Ring & Fused Benzene Ring
~1470 - 1440MediumCH₂ Scissoring (Bending)CH₂ Groups (Dihydroindole)
~1335 - 1250Medium to StrongAromatic C-N StretchAryl-Amine Bond
~900 - 675StrongAromatic C-H Out-of-Plane (OOP) BendingPhenyl & Fused Benzene Rings
Detailed Analysis of Key Regions
  • High-Frequency Region (>3000 cm⁻¹):

    • N-H Stretch: A single, relatively sharp peak is expected between 3350-3310 cm⁻¹ for the secondary amine.[7][8][9] Its position can be influenced by hydrogen bonding; in a solid state (KBr pellet), this may cause slight broadening and a shift to a lower wavenumber compared to a dilute solution.

    • C-H Stretches: A clear distinction should be visible around the 3000 cm⁻¹ line.[1] Peaks just above 3000 cm⁻¹ are characteristic of C(sp²)-H stretches from the two aromatic rings.[6][10] Peaks just below 3000 cm⁻¹ are from the C(sp³)-H stretches of the methylene groups in the saturated portion of the dihydroindole ring.[5][11]

  • Double-Bond Region (1650-1450 cm⁻¹):

    • Aromatic C=C Stretches: Aromatic rings typically show two or more sharp bands in this region.[6][10] Expect strong absorptions around 1600 cm⁻¹ and 1500-1450 cm⁻¹, which arise from the stretching vibrations of the carbon-carbon bonds within both the phenyl and fused benzene rings.[2][6]

  • Fingerprint Region (<1500 cm⁻¹):

    • C-N Stretch: The stretching of the C-N bond in an aromatic amine is a crucial diagnostic peak, typically appearing as a strong band between 1335-1250 cm⁻¹.[3][7]

    • Aromatic C-H Out-of-Plane (OOP) Bending: This region is highly diagnostic for the substitution patterns on the aromatic rings.[6][12]

      • Monosubstituted Phenyl Ring: A very strong absorption is expected between 770-730 cm⁻¹ and another strong band around 710-690 cm⁻¹.[10][12]

      • Ortho-Disubstituted Fused Ring: This pattern typically gives rise to a strong band in the 770-735 cm⁻¹ range.[12] The overlap of these bands will likely result in a strong, possibly complex, absorption pattern below 800 cm⁻¹.

Applications in Research and Development

A validated FTIR spectrum of 4-phenyl-2,3-dihydro-1H-indole serves multiple purposes in a professional setting:

  • Structural Verification: Confirms the successful synthesis of the target molecule by ensuring the presence of all key functional groups (N-H, aromatic rings, aliphatic linkers) and the absence of starting material signals (e.g., C=O or O-H from precursors).

  • Quality Control: Serves as a reference standard for batch-to-batch consistency in a drug manufacturing or chemical production environment. Any deviation from the reference spectrum can indicate impurities or degradation.

  • Reaction Monitoring: The disappearance of reactant peaks and the appearance of product peaks can be tracked in real-time or quasi-real-time using in-situ FTIR probes, allowing for precise determination of reaction endpoints.

  • Polymorph and Salt Form Screening: Different crystalline forms (polymorphs) or salt forms of the molecule will exhibit distinct differences in the fingerprint region of their IR spectra due to variations in crystal lattice forces and hydrogen bonding.

Conclusion

The infrared spectrum of 4-phenyl-2,3-dihydro-1H-indole is rich with information, providing a definitive signature for its complex structure. By systematically analyzing the contributions from the secondary amine, the aliphatic dihydro-pyrrole ring, and the two distinct aromatic systems, a complete and reliable assignment of its vibrational modes can be achieved. The protocols and interpretations presented in this guide offer a robust framework for researchers and developers to utilize FTIR spectroscopy for structural elucidation, quality assurance, and process monitoring in their work with this important class of heterocyclic compounds.

References

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. [Link]

  • Infrared Spectrometry. (n.d.). Michigan State University, Department of Chemistry. [Link]

  • IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Colorado Boulder. [Link]

  • Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. [Link]

  • Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. (n.d.). [Link]

  • Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. [Link]

  • Spectroscopy of Aromatic Compounds. (2024, September 26). Chemistry LibreTexts. [Link]

  • IR Spectroscopy Tutorial: Amines. (n.d.). University of Colorado Boulder. [Link]

  • FT-IR spectrum of control indole. (n.d.). ResearchGate. [Link]

  • C≡N Stretching Vibration of 5-Cyanotryptophan as an Infrared Probe of Protein Local Environment: What Determines Its Frequency? (n.d.). PMC. [Link]

  • Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

  • (a) Out-of-plane and (b) in-plane bending vibrations of the aromatic C−H unit. (n.d.). ResearchGate. [Link]

  • Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. (2025, June 21). MDPI. [Link]

  • Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. [Link]

  • The Big Review IV: Hydrocarbons. (2025, January 29). Spectroscopy Online. [Link]

  • INFRARED SPECTROSCOPY. (n.d.). Sree Narayana College. [Link]

  • Overcoming the out-of-plane bending issue in an aromatic hydrocarbon: the anharmonic vibrational frequencies of c-(CH)C3H2+. (n.d.). RSC Publishing. [Link]

  • Theoretical studies and vibrational spectra of 1H-indole-3-acetic acid. Exploratory conformational analysis of dimeric species. (2011, June 15). PubMed. [Link]

  • IR spectrum of 3-methyl-2-phenyl indole. (n.d.). ResearchGate. [Link]

  • INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. (n.d.). Gelest, Inc. [Link]

  • Synthesis and Biological Activity of Some 2,3- Diphenylindole Derivatives. (2015, October 23). Research and Reviews. [Link]

  • The features of IR spectrum. (n.d.). [Link]

  • IR Spectroscopy | Stretching and bending vibrations | Selection Rule | Fingerprint Region. (2022, February 27). YouTube. [Link]

Sources

Foundational

Physicochemical properties of 4-phenyl-2,3-dihydro-1H-indole

Executive Summary In modern oncology drug discovery, the architectural rigidity and three-dimensional conformation of small-molecule scaffolds dictate both target affinity and pharmacokinetic viability. 4-Phenyl-2,3-dihy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern oncology drug discovery, the architectural rigidity and three-dimensional conformation of small-molecule scaffolds dictate both target affinity and pharmacokinetic viability. 4-Phenyl-2,3-dihydro-1H-indole (commonly known as 4-phenylindoline) has emerged as a privileged pharmacophore. Unlike its fully aromatic counterpart (indole), the partial saturation of the indoline core increases the fraction of sp3-hybridized carbons (Fsp3), a metric strongly correlated with enhanced clinical success. This technical guide explores the physicochemical properties, validated synthetic workflows, and mechanistic applications of this critical intermediate, specifically in the development of immune checkpoint (PD-1/PD-L1) and kinase (AKT/PKB) inhibitors.

Chemical Identity & Physicochemical Profiling

The structural topology of 4-phenylindoline features a fused bicyclic system with a pendant phenyl ring at the C4 position. This specific substitution pattern creates a distinct hydrophobic vector that is highly effective at occupying deep, lipophilic binding pockets in target proteins.

Table 1: Quantitative Physicochemical Data

PropertyValueSource / Methodology
CAS Number 179473-53-11[1]
Molecular Formula C14H13N2[2]
Molecular Weight 195.26 g/mol 1[1]
Monoisotopic Mass 195.1048 Da3[3]
Lipophilicity (XlogP) 3.6 (Predicted)3[3]
SMILES C1CNC2=CC=CC(=C21)C3=CC=CC=C33[3]

Causality in Physicochemical Behavior: The predicted XlogP of 3.6 places this scaffold squarely within the optimal range for oral bioavailability (Lipinski's LogP < 5). The basicity of the secondary indoline nitrogen is significantly attenuated compared to aliphatic amines due to the delocalization of its lone pair into the fused aromatic system. Furthermore, the C4-phenyl group exerts a mild inductive electron-withdrawing effect, stabilizing the neutral form and resulting in a calculated pKa of ~4.0–4.5. This ensures that at physiological pH (7.4), the molecule remains predominantly unionized, maximizing passive membrane permeability.

Synthetic Methodology: Self-Validating Suzuki-Miyaura Workflow

The most robust method for constructing 4-phenylindoline is via the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-bromoindoline and phenylboronic acid, as adapted from established patent literature for PD-L1 inducer synthesis[4].

Step-by-Step Protocol:

  • Reaction Setup: In a Schlenk flask under an inert nitrogen atmosphere, combine 4-bromoindoline (1.0 eq) and phenylboronic acid (1.2 eq).

  • Solvent & Base Selection (Causality): Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v), followed by Potassium Phosphate (

    
    , 2.0 eq).
    
    • Rationale: Dioxane efficiently solubilizes the hydrophobic organic precursors, while water is mandatory to dissolve the inorganic base. The hydroxide/phosphate ions are critical for the formation of the reactive boronate complex, which facilitates the transmetalation step.

  • Catalyst Initiation: Add

    
     (0.05 eq). Heat the sealed mixture to 90 °C for 4 hours.
    
    • Rationale: The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand possesses a large bite angle. This enforces a cis-geometry on the palladium center, which drastically accelerates the reductive elimination step—a necessity when dealing with the steric hindrance at the C4 position of the indoline ring.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation: The reaction is deemed complete when the distinct isotopic envelope of 4-bromoindoline (

      
       198/200, 1:1 ratio) is entirely depleted, replaced by a single product peak at 
      
      
      
      196.1 (
      
      
      )[3].
  • Workup & Heavy Metal Scavenging: Cool to room temperature, concentrate in vacuo, and partition between Dichloromethane (DCM) and brine. Treat the organic layer with a silica-based palladium scavenger (e.g., SiliaMetS Thiol) for 1 hour before filtration. This step is non-negotiable to prevent residual heavy metal toxicity in downstream cell-based assays.

Workflow A 4-Bromoindoline + Phenylboronic Acid B Suzuki-Miyaura Coupling (Pd-Catalyzed, 90°C) A->B Reagents C 4-Phenylindoline (CAS: 179473-53-1) B->C Isolation & IPC D Physicochemical Profiling (pKa, LogP, LC-MS) C->D Characterization E Lead Optimization (PD-1/PD-L1 & AKT Inhibitors) D->E Application

Figure 1: Synthetic and physicochemical profiling workflow for 4-phenylindoline.

Applications in Oncology Drug Discovery

The 4-phenylindoline scaffold is highly versatile and is currently utilized in two major therapeutic avenues:

A. PD-1 / PD-L1 Interaction Inhibitors Monoclonal antibodies targeting the PD-1/PD-L1 axis have revolutionized cancer immunotherapy, but small molecules offer better tumor penetration and oral bioavailability. Derivatives of 4-phenylindoline have been extensively evaluated as novel non-peptidic inhibitors of this interaction[5]. Mechanistically, these small molecules bind to the PD-L1 surface, inducing the formation of a PD-L1 homodimer. This dimerization obscures the PD-1 binding interface and triggers the rapid internalization and degradation of PD-L1 from the tumor cell surface[4].

B. AKT/PKB Phosphorylation Inhibitors The PI3K/AKT/mTOR signaling pathway regulates cell growth and survival and is hyperactivated in over 50% of human cancers. The 4-phenylindoline core is utilized to synthesize morpholinopyrimidinone derivatives that act as potent AKT/PKB phosphorylation inhibitors[6]. The rigid indoline core properly orients the molecule within the kinase hinge region, while the C4-phenyl group extends into the hydrophobic specificity pocket, ensuring high target selectivity.

Mechanism Ligand 4-Phenylindoline Derivative Complex PD-L1 Dimerization & Internalization Ligand->Complex Allosteric Binding TCell T-Cell Reactivation & Proliferation Complex->TCell Prevents Exhaustion Tumor Tumor Cell Apoptosis TCell->Tumor Cytotoxic Clearance

Figure 2: Mechanism of action for 4-phenylindoline-derived PD-1/PD-L1 inhibitors.

References

  • PubChemLite - 4-phenyl-2,3-dihydro-1h-indole hydrochloride (C14H13N).[Link]

  • ResearchGate - Discovery of the programmed cell death-1/programmed cell death-ligand 1 interaction inhibitors bearing an indoline scaffold.[Link]

  • Google Patents - US20130274253A1 - Novel pyrimidine derivatives, preparation thereof, and pharmaceutical use thereof as akt(pkb)
  • Google Patents - WO2018119263A1 - Heterocyclic compounds derivatives as pd-l1 internaliz

Sources

Exploratory

Solubility and Stability Profiling of 4-Phenyl-2,3-dihydro-1H-indole Scaffolds in Drug Discovery

Executive Summary The 4-phenyl-2,3-dihydro-1H-indole (4-phenylindoline) core has emerged as a highly privileged scaffold in the design of non-peptide small-molecule inhibitors (SMIs) targeting the programmed cell death-1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-phenyl-2,3-dihydro-1H-indole (4-phenylindoline) core has emerged as a highly privileged scaffold in the design of non-peptide small-molecule inhibitors (SMIs) targeting the programmed cell death-1 (PD-1) and programmed cell death-ligand 1 (PD-L1) immune checkpoint[1]. While this scaffold perfectly mimics the biphenyl core required to penetrate the hydrophobic, cylindric pocket of the PD-L1 dimer, its inherent lipophilicity presents significant downstream challenges in aqueous solubility and metabolic stability.

As a Senior Application Scientist, I approach drug development not as a series of isolated assays, but as an interconnected, self-validating system. This technical guide provides a comprehensive framework for profiling, understanding, and optimizing the physicochemical properties of 4-phenylindoline derivatives, ensuring that high target affinity translates into viable pharmacokinetics.

Physicochemical Dynamics & Solubility Challenges

The Lipophilicity Paradox

The 4-phenylindoline core is fundamentally hydrophobic. The rigidification of the biphenyl-like system via the indoline ring improves binding entropy but drastically reduces aqueous solubility (often < 0.05 mg/mL for unsubstituted analogues). Poor solubility leads to erratic oral bioavailability, formulation bottlenecks, and in vitro assay artifacts (e.g., false positives due to colloidal aggregation).

Optimization Strategies

Recent structure-activity relationship (SAR) campaigns demonstrate that solubility can be engineered without disrupting the PD-L1 binding interface. Introducing polar moieties—such as (5-cyanopyridin-3-yl)methoxy groups or specific ionizable amines—dramatically enhances the hydration shell of the molecule[1]. For instance, optimized derivatives like compound P18 have achieved remarkable water solubility of up to 17.61 mg/mL[1].

Quantitative Data Presentation

The following table summarizes the physicochemical evolution of the 4-phenylindoline scaffold during a typical lead optimization cycle, benchmarked against standard reference compounds[1][2].

Compound / ScaffoldStructural ModificationAqueous Solubility (mg/mL)Microsomal

(min)
Target Affinity (IC

)
Unmodified 4-Phenylindoline None (Base Scaffold)< 0.05< 15> 10 µM
BMS-202 (Reference) Biphenyl Core~ 0.103518 nM
Compound M23 (5-cyanopyridin-3-yl)methoxy~ 2.404553.2 nM
Compound P18 Polar solubilizing group addition17.61> 120< 20 nM

Metabolic and Chemical Stability Profiles

Metabolic stability dictates the in vivo half-life (


) and clearance rate of the drug. The indoline nitrogen and the electron-rich phenyl rings are prime targets for Cytochrome P450 (CYP)-mediated oxidation.
Overcoming Metabolic Soft Spots

Unprotected indoline derivatives often suffer from rapid hepatic clearance. Halogenation (e.g., adding fluorine to the phenyl ring) or steric shielding of the indoline nitrogen are proven strategies to block these metabolic soft spots[2]. While some related aromatic inhibitors (like phenyl-pyrazolones) show rapid clearance (


 ~ 317 µ g/min/mg  in microsomes)[3], optimized 4-phenylindolines have demonstrated extended half-lives exceeding 20 hours in pharmacokinetic models, coupled with oral bioavailabilities of ~12-21%[1].

Mechanistic Visualizations

To contextualize why these physicochemical parameters matter, we must visualize both the biological target mechanism and the experimental workflow used to optimize the drug.

Mechanism Tumor Tumor Cell (PD-L1 Expression) TCell T-Cell (PD-1 Receptor) Tumor->TCell PD-L1 binds PD-1 ImmuneEvasion Immune Evasion (T-Cell Exhaustion) TCell->ImmuneEvasion Pathway Active Indoline 4-Phenylindoline Inhibitor Indoline->Tumor Induces PD-L1 Dimerization ImmuneActivation Immune Activation (Tumor Clearance) Indoline->ImmuneActivation Restores Function ImmuneEvasion->ImmuneActivation Blockade Effect

Mechanism of PD-1/PD-L1 blockade by 4-phenylindoline-induced target dimerization.

AssayWorkflow Start 4-Phenylindoline Derivatives Solubility Kinetic Solubility Assay (PBS pH 7.4, HPLC-UV) Start->Solubility Stability Metabolic Stability (Liver Microsomes, LC-MS/MS) Start->Stability DataAnalysis PK/PD Correlation & SAR Modeling Solubility->DataAnalysis Solubility > 10 mg/mL Stability->DataAnalysis t1/2 > 60 min Lead Lead Selection (High Sol, High t1/2) DataAnalysis->Lead Multi-parameter Optimization

Experimental workflow for optimizing solubility and stability of indoline derivatives.

Self-Validating Experimental Protocols

A robust protocol must be internally controlled. The following methodologies are designed to prevent false readouts by embedding causality and validation directly into the workflow.

Protocol A: High-Throughput Kinetic Solubility Assay (Solvent-Shift Method)

Rationale: Thermodynamic solubility takes days to equilibrate. Kinetic solubility via solvent-shift (spiking DMSO stocks into aqueous buffer) accurately mimics the conditions of in vitro biological assays and early PK dosing.

  • Stock Preparation: Prepare a 10 mM stock of the 4-phenylindoline derivative in 100% LC-MS grade DMSO.

  • Spiking & Incubation: Spike 5 µL of the DMSO stock into 245 µL of Phosphate-Buffered Saline (PBS, pH 7.4) in a 96-well plate (target concentration: 200 µM, 2% DMSO final). Incubate at 37°C for 24 hours with orbital shaking (300 rpm).

  • Phase Separation: Filter the suspension through a 0.22 µm PVDF filter plate via centrifugation (1,000 x g for 5 min) to remove precipitated drug.

  • Quantification: Analyze the filtrate via HPLC-UV against a 5-point calibration curve prepared in 50% Acetonitrile/Water (where the compound is fully soluble).

  • System Validation (Causality): Always run Caffeine (high solubility control) and Amiodarone (low solubility control). This validates the dynamic range of the HPLC and ensures the filter membrane is not non-specifically binding the analytes.

Protocol B: In Vitro Liver Microsomal Stability Assay

Rationale: Predicts in vivo hepatic clearance driven by CYP450 enzymes.

  • Reaction Matrix Setup: Prepare a mixture containing 0.5 mg/mL human or mouse liver microsomes and 1 µM of the 4-phenylindoline test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Start the reaction by adding a NADPH regenerating system (1 mM final concentration).

  • Time-Course Sampling: At

    
     minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
    
  • Analysis: Centrifuge at 4,000 x g for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

  • System Validation (Causality):

    • Minus-NADPH Control: Run a parallel incubation without NADPH. Why? This definitively decouples CYP450-mediated enzymatic degradation from inherent chemical instability (e.g., spontaneous hydrolysis in buffer). If the compound degrades in the minus-NADPH well, the issue is chemical, not metabolic.

    • Positive Control: Include Verapamil to confirm the microsomes are enzymatically active.

References

  • Yang, Y., Wang, K., et al. (2020). Discovery of the programmed cell death-1/programmed cell death-ligand 1 interaction inhibitors bearing an indoline scaffold. European Journal of Medicinal Chemistry. 1

  • ACS Publications. (2023). Design, Synthesis, and Antitumor Activity Evaluation of 2-Arylmethoxy-4-(2,2′-dihalogen-substituted biphenyl-3-ylmethoxy) Benzylamine Derivatives as Potent PD-1/PD-L1 Inhibitors. Journal of Medicinal Chemistry. 2

  • PMC / MDPI. (2023). Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties.3

Sources

Foundational

A Technical Guide to the Structural Elucidation and Significance of 4-Phenyl-2,3-dihydro-1H-indole

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract The 4-phenyl-2,3-dihydro-1H-indole, or 4-phenylindoline, scaffold is a privileged structure in medicinal chemistry, demonstrating signifi...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-phenyl-2,3-dihydro-1H-indole, or 4-phenylindoline, scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics, particularly in immunology and oncology.[1][2][3][4] Understanding the precise three-dimensional arrangement of this molecule is paramount for rational drug design and for elucidating its structure-activity relationships (SAR). This guide provides a comprehensive overview of the 4-phenylindoline core, beginning with its strategic importance. It details a robust synthetic pathway for its preparation and outlines the definitive gold-standard methodology for structural determination: single-crystal X-ray diffraction.[5][6][7][8] While a public crystal structure for the unsubstituted 4-phenylindoline is not available, this document synthesizes data from closely related structures and computational models to present a validated, in-depth analysis of its expected molecular conformation, crystal packing, and intermolecular interactions. The guide culminates in a discussion of how these structural insights directly inform the development of next-generation therapeutics.

Strategic Importance of the 4-Phenylindoline Scaffold

The indole nucleus and its derivatives are cornerstones of medicinal chemistry, found in numerous natural products and FDA-approved drugs.[3][4][9] The 4-phenylindoline variant has recently emerged as a particularly valuable scaffold for targeting protein-protein interactions (PPIs).

Notably, derivatives of 4-phenylindoline have been identified as potent small-molecule inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) immune checkpoint pathway.[1] This pathway is a critical regulator of immune tolerance, often exploited by cancer cells to evade immune surveillance. Small molecules that can block this interaction represent a promising new frontier in cancer immunotherapy.[1] A recent study highlighted a series of 4-phenylindoline derivatives with potent inhibitory activity against the PD-1/PD-L1 interaction, with some compounds exhibiting IC50 values as low as 12 nM.[1] Molecular modeling from this research suggests that the specific geometry of the indoline and the orientation of the phenyl ring are crucial for effective binding to the PD-L1 dimer.[1] This underscores the critical need for precise structural data to guide further optimization of these promising therapeutic agents.

Synthesis and Crystallization

The generation of high-quality single crystals suitable for X-ray diffraction is the first critical step in structure determination. This requires a pure, crystalline solid, which is achieved through a well-defined synthetic and purification protocol.

Synthetic Protocol: A Fischer-Indole Based Approach

A common and versatile method for synthesizing indole derivatives is the Fischer indole synthesis.[10][11][12] A plausible route to 4-phenyl-2,3-dihydro-1H-indole would involve a multi-step sequence starting from readily available materials, followed by reduction of the indole to the indoline.

Step-by-Step Synthesis:

  • Hydrazone Formation: Reaction of a suitably substituted phenylhydrazine with a ketone or aldehyde to form a phenylhydrazone intermediate.[12] This is typically achieved by refluxing the two components in a solvent like ethanol.[11]

  • Fischer Indole Cyclization: The formed hydrazone is then treated with a Brønsted or Lewis acid catalyst (e.g., polyphosphoric acid, zinc chloride, or boron trifluoride) and heated.[12] This induces a[13][13]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the aromatic indole ring.[12]

  • Reduction to Indoline: The resulting 4-phenyl-1H-indole can be selectively reduced to the 2,3-dihydro-1H-indole (indoline) using a variety of reducing agents, such as sodium cyanoborohydride or catalytic hydrogenation.

  • Purification: The crude product is purified to high homogeneity (>99%) using flash column chromatography on silica gel. The choice of solvent system (e.g., hexane/ethyl acetate) is optimized to ensure separation from any unreacted starting materials or byproducts.[14]

Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step.[5][8] For a small organic molecule like 4-phenylindoline, several methods can be employed:

  • Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or dichloromethane) is prepared in a clean vial. The vial is loosely capped to allow the solvent to evaporate slowly over several days to weeks at room temperature.

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial. This vial is then placed inside a larger, sealed container that contains a less volatile "anti-solvent" in which the compound is poorly soluble. The vapor of the volatile solvent slowly diffuses out while the anti-solvent vapor diffuses in, gradually reducing the solubility and promoting crystallization.

  • Cooling: A saturated solution of the compound in a suitable solvent at an elevated temperature is slowly cooled to room temperature, and then further to lower temperatures (e.g., 4°C), to induce crystallization.

Crystallographic Analysis: The Gold Standard

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.[5][6][7] It provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice.[15]

Experimental Workflow

The overall process from a suitable crystal to a final, refined structure follows a standardized workflow.

G Crystal 1. Mount Single Crystal Diffractometer 2. Data Collection (X-ray Diffractometer) Crystal->Diffractometer RawData 3. Data Integration (Intensity Data) Diffractometer->RawData StructureSolution 4. Structure Solution (Phase Problem) RawData->StructureSolution Refinement 5. Structure Refinement StructureSolution->Refinement Validation 6. Final Structural Model (Validation & Analysis) Refinement->Validation G cluster_indoline Indoline Core cluster_phenyl C4-Phenyl Group I1 Non-planar (Envelope/Twist) Torsion Key Torsion Angle (Defines Conformation) I1->Torsion influences I2 N-H Donor Site P1 Aromatic System (π-stacking) P1->Torsion influences Biological Activity Biological Activity Torsion->Biological Activity

Sources

Exploratory

Potential biological activities of the 4-phenyl-2,3-dihydro-1H-indole scaffold

An In-Depth Technical Guide to the Biological Activities of the 4-Phenyl-2,3-Dihydro-1H-Indole Scaffold Abstract The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activities of the 4-Phenyl-2,3-Dihydro-1H-Indole Scaffold

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of biological targets with high affinity.[1][2][3][4][5][6] This guide focuses on a specific, synthetically accessible derivative: the 4-phenyl-2,3-dihydro-1H-indole (also known as 4-phenylindoline) scaffold. This bicyclic system, featuring a phenyl group at the C4 position of a reduced indole core, has emerged as a promising framework for the development of novel therapeutics. Its unique three-dimensional conformation allows for precise interactions within biological macromolecules, leading to a diverse range of pharmacological activities. This document provides a technical overview of the synthesis, biological activities, and therapeutic potential of this scaffold, aimed at researchers and professionals in drug discovery and development.

The 4-Phenyl-2,3-Dihydro-1H-Indole Scaffold: A Structural Overview

The indole ring system, composed of a benzene ring fused to a pyrrole ring, is a ubiquitous feature in many natural products and synthetic drugs.[2][4][7] The 2,3-dihydro variant, known as the indoline scaffold, offers greater conformational flexibility compared to the planar indole. The addition of a phenyl group at the 4-position introduces a critical pharmacophoric element, creating a non-planar structure that can be extensively functionalized to modulate potency, selectivity, and pharmacokinetic properties. This strategic substitution has proven effective in generating compounds with significant therapeutic potential across various disease areas.

Synthetic Strategies and Methodologies

The synthesis of indole derivatives is a well-established field, with classic methods like the Fischer, Bischler, and Madelung syntheses being fundamental.[8][9] The Fischer indole synthesis, which involves the acid-catalyzed rearrangement of a phenylhydrazone, is a particularly versatile and widely used method for creating substituted indoles.[7][8][9]

Modern synthetic approaches often employ transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to construct the core scaffold or introduce the C4-phenyl group with high efficiency and regioselectivity.[10][11]

Experimental Protocol: Representative Synthesis via Fischer Indolization

This protocol outlines a general procedure for synthesizing a 2-substituted-4-phenyl-1H-indole, which can then be reduced to the target 2,3-dihydro-1H-indole scaffold.

Step 1: Formation of the Phenylhydrazone

  • To a solution of an appropriate substituted acetophenone (1.0 mmol) in ethanol (10 mL), add phenylhydrazine (1.0 mmol).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure to yield the crude hydrazone.

Step 2: Acid-Catalyzed Cyclization

  • Dissolve the crude hydrazone in a suitable acidic medium, such as glacial acetic acid or sulfuric acid.

  • Heat the solution to reflux for 3-5 hours. The acid catalyzes the intramolecular cyclization and rearrangement to form the indole ring.[7]

  • After cooling, pour the reaction mixture over crushed ice to precipitate the crude indole product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted-4-phenyl-1H-indole.[10]

Step 3: Reduction to the 2,3-Dihydro-1H-Indole Scaffold

  • The resulting 4-phenyl-1H-indole can be reduced to the corresponding 2,3-dihydro-1H-indole (indoline) using various reducing agents, such as sodium cyanoborohydride or catalytic hydrogenation.

Anticancer Activities: Targeting Cellular Proliferation and Survival

The 4-phenyl-indole scaffold has been extensively investigated for its anticancer properties. Derivatives have shown potent activity against a range of cancer cell lines by targeting fundamental cellular processes like cell division and signaling.[12][13]

Mechanism of Action: Tubulin Polymerization Inhibition

A primary mechanism of action for several indole derivatives is the inhibition of tubulin polymerization.[1][14] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the mitotic spindle. This interference leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[15]

A series of novel dihydro-1H-indene derivatives, structurally related to the 4-phenyl-indole scaffold, were designed as tubulin polymerization inhibitors. One compound, 12d , demonstrated potent antiproliferative activity against four cancer cell lines with IC₅₀ values ranging from 0.028 to 0.087 µM.[14]

Mechanism of Action: Kinase Inhibition

Indole-based compounds are also effective inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[15] For example, derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis (the formation of new blood vessels that supply tumors).[13] By inhibiting VEGFR-2, these compounds can suppress tumor growth and metastasis.

In one study, indolyl-based hybrid heterocycles were synthesized and evaluated for their cytotoxic and VEGFR-2 inhibitory effects. Compounds 4 and 9 from this series showed strong VEGFR-2 inhibition (97.9% and 96.4%, respectively) and exhibited low micromolar IC₅₀ values against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.[13]

Data Summary: Anticancer Activity
Compound IDTarget Cancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
DHI1 (4a) Jurkat (Leukemia)21.83G2/M cell cycle arrest[16]
DHI1 (4a) HL-60 (Leukemia)19.14S phase & G2/M arrest[16]
Compound 12d Multiple Cancer Lines0.028 - 0.087Tubulin Polymerization Inhibitor[14]
Compound 4 HepG2 (Liver Cancer)0.2715VEGFR-2 Inhibition / Apoptosis[13]
Compound 9 MCF-7 (Breast Cancer)0.4994VEGFR-2 Inhibition / Apoptosis[13]
Visualization: VEGFR-2 Signaling Pathway Inhibition

G cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS Ras VEGFR2->RAS Activates VEGF VEGF VEGF->VEGFR2 Binds IndoleScaffold 4-Phenyl-Indole Derivative IndoleScaffold->VEGFR2 Inhibits AKT Akt PI3K->AKT Proliferation Cell Proliferation, Angiogenesis, Survival AKT->Proliferation Promotes RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

Caption: Inhibition of the VEGFR-2 signaling cascade by a 4-phenyl-indole derivative.

Neuroprotective Activities: Combating Neurodegeneration

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss, often exacerbated by oxidative stress and neuroinflammation.[17] Indole-based compounds have shown significant promise as neuroprotective agents due to their antioxidant, anti-inflammatory, and anti-aggregation properties.[18][19]

Mechanism of Action: Antioxidant and Anti-inflammatory Effects

Oxidative stress, an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is a key pathological factor in neurodegeneration.[17][18] Phenolic indole derivatives are effective ROS scavengers and can chelate metal ions like copper that contribute to oxidative damage.[18]

In cellular models, these compounds protect neuronal cells from cytotoxicity induced by hydrogen peroxide (H₂O₂) and the amyloid-beta (Aβ) peptide, a hallmark of Alzheimer's disease.[18][19] Studies have shown that treatment with these indole derivatives can restore cell viability and reduce intracellular ROS levels to basal states.[18] Furthermore, certain diindolylmethanes (C-DIMs), which feature a core structure related to the indole scaffold, have demonstrated the ability to prevent the loss of dopaminergic neurons in mouse models of Parkinson's disease, largely through their anti-inflammatory effects.[20]

Mechanism of Action: Inhibition of Amyloid Aggregation

The aggregation of Aβ peptides into toxic oligomers and plaques is a central event in Alzheimer's pathology.[19] Several indole-based compounds have been shown to effectively inhibit and even disaggregate Aβ fibrils.[18][19] By interfering with the protein aggregation process, these molecules can mitigate a primary driver of neurotoxicity.

Visualization: Neuroprotective Mechanisms

G cluster_stressors Pathological Stressors ROS Reactive Oxygen Species (ROS) Neuron Neuron ROS->Neuron Induce Damage ABeta Amyloid-Beta Aggregation ABeta->Neuron Induce Damage Inflammation Neuroinflammation Inflammation->Neuron Induce Damage IndoleScaffold 4-Phenyl-Indole Derivative IndoleScaffold->ROS Scavenges IndoleScaffold->ABeta Inhibits IndoleScaffold->Inflammation Suppresses Survival Neuronal Survival and Function Neuron->Survival Leads to

Sources

Foundational

Exploring the chemical reactivity of the 4-phenyl-2,3-dihydro-1H-indole core

An In-Depth Technical Guide to the Chemical Reactivity of the 4-phenyl-2,3-dihydro-1H-indole Core For Researchers, Scientists, and Drug Development Professionals Abstract The 4-phenyl-2,3-dihydro-1H-indole, commonly know...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Reactivity of the 4-phenyl-2,3-dihydro-1H-indole Core

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-phenyl-2,3-dihydro-1H-indole, commonly known as 4-phenylindoline, represents a privileged heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Its unique architecture, combining a saturated nitrogen-containing ring with a biphenyl-like system, imparts a distinct three-dimensional conformation and a rich chemical reactivity. This guide provides a comprehensive exploration of the synthetic routes to the 4-phenylindoline core and a detailed analysis of its functionalization. We delve into the key reaction classes, including transformations at the indoline nitrogen, electrophilic substitutions on the carbocyclic ring, and modern transition-metal-catalyzed C-H functionalization strategies. Particular emphasis is placed on the methodologies for achieving regioselective modifications, which are crucial for the development of novel molecular entities. This document serves as a technical resource, integrating established principles with contemporary advances to aid researchers in harnessing the full synthetic potential of this versatile molecular core.

Introduction: The Significance of the 4-Phenylindoline Scaffold

Indole and indoline moieties are foundational structures in a vast number of natural products and pharmaceuticals.[1][2] The indoline (2,3-dihydro-1H-indole) skeleton, as the saturated counterpart of indole, offers improved physicochemical properties for drug candidates, such as enhanced aqueous solubility and reduced lipophilicity, due to its non-coplanar structure.[3]

The introduction of a phenyl group at the C4-position creates the 4-phenylindoline core, a scaffold that has recently emerged as critical in the design of small-molecule therapeutics. This substitution introduces a biphenyl-like motif that can engage in crucial π-stacking and hydrophobic interactions with biological targets. Most notably, derivatives of this core have shown exceptional promise as small-molecule inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) protein-protein interaction, a key pathway in cancer immunotherapy.[4][5] The ability to synthetically modify various positions on this core allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic profiles.

Understanding the intrinsic reactivity of the 4-phenylindoline core is paramount for its effective utilization. The molecule presents several sites for chemical modification: the nucleophilic nitrogen atom (N1), the activated C2 and C3 positions of the dihydro-pyrrole ring, and the benzenoid ring, where the C7 position is particularly important for strategic functionalization.[2][6]

Synthesis of the 4-Phenylindoline Core

The construction of the 4-phenylindoline scaffold can be approached through several synthetic strategies. A common and versatile method involves a two-stage process: the initial synthesis of a 4-phenyl-1H-indole followed by its selective reduction.

Stage 1: Fischer Indole Synthesis of 4-Phenyl-1H-indole

The Fischer indole synthesis is a classic and reliable method for constructing the indole ring.[7] It involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with a ketone or aldehyde.[8][9] To obtain a 4-phenylindole, the synthesis would typically start from (3-biphenylyl)hydrazine.

Stage 2: Reduction of 4-Phenyl-1H-indole to 4-Phenylindoline

The dearomatization of the indole's pyrrolic ring to yield an indoline is a crucial step. Various reducing agents can accomplish this transformation, with the choice of reagent often depending on the presence of other functional groups.[10] A combination of a borane reagent, such as a borane-tetrahydrofuran complex, in the presence of trifluoroacetic acid provides a rapid and high-yielding method for this reduction.[10] More recently, electrochemical methods have been developed as a sustainable approach for the dearomative reduction of indoles.[3]

Experimental Protocol: Synthesis of 4-Phenylindoline

Step 1: Synthesis of 1-(biphenyl-3-yl)hydrazine

  • Materials: 3-Bromobiphenyl, hydrazine hydrate, palladium catalyst (e.g., Pd(dba)₂), a suitable ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide) in an appropriate solvent like toluene.

  • Procedure (Illustrative Buchwald-Hartwig Amination): To a solution of 3-bromobiphenyl in toluene, add the palladium catalyst, ligand, and sodium tert-butoxide. Add hydrazine hydrate and reflux the mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography.

Step 2: Formation of Acetone (biphenyl-3-yl)hydrazone

  • Materials: 1-(biphenyl-3-yl)hydrazine, acetone, ethanol, catalytic acetic acid.

  • Procedure: Dissolve 1-(biphenyl-3-yl)hydrazine in ethanol. Add an excess of acetone and a catalytic amount of acetic acid. Stir the mixture at room temperature. The hydrazone often precipitates from the solution or can be isolated after removal of the solvent.

Step 3: Fischer Indole Cyclization to 4-Phenyl-2-methyl-1H-indole

  • Materials: Acetone (biphenyl-3-yl)hydrazone, a Lewis or Brønsted acid catalyst (e.g., polyphosphoric acid (PPA) or zinc chloride).

  • Procedure: Heat the hydrazone with the acid catalyst. The reaction is typically run at elevated temperatures (100-180 °C). After the reaction is complete, the mixture is cooled and neutralized carefully with a base (e.g., aqueous sodium bicarbonate). The product is extracted and purified by chromatography.

Step 4: Reduction to 4-Phenyl-2-methylindoline

  • Materials: 4-Phenyl-2-methyl-1H-indole, borane-tetrahydrofuran complex (BH₃·THF), trifluoroacetic acid (TFA), tetrahydrofuran (THF).

  • Procedure: Dissolve the indole in anhydrous THF and cool the solution in an ice bath. Add TFA dropwise, followed by the slow addition of the BH₃·THF solution.[10] Allow the reaction to warm to room temperature and stir until completion. Carefully quench the reaction with methanol, then neutralize and extract the product. Purification is achieved via column chromatography.

Diagram: Synthesis Workflow

cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Final Product A 3-Bromobiphenyl + Hydrazine C Buchwald-Hartwig Amination A->C B Acetone D Condensation B->D C->D Forms Hydrazine E Fischer Indole Cyclization (Acid Catalyst) D->E Forms Hydrazone F Reduction (BH3-THF, TFA) E->F Forms Indole G 4-Phenylindoline Core F->G

Caption: Workflow for the synthesis of the 4-phenylindoline core.

Chemical Reactivity and Functionalization

The 4-phenylindoline core offers multiple positions for chemical modification, each with distinct reactivity. Strategic functionalization is key to developing derivatives with desired properties.

Reactions at the Indoline Nitrogen (N1)

The nitrogen atom of the indoline ring is a secondary amine and thus readily undergoes standard amine chemistry.

  • N-Alkylation and N-Acylation: The nitrogen can be easily alkylated or acylated using alkyl halides or acyl chlorides, respectively, in the presence of a base. These reactions are often performed to install functional groups that can modulate biological activity or serve as protecting groups.

  • Directing Group Installation: The nitrogen is an ideal position for installing a directing group to guide subsequent C–H functionalization reactions.[2] Removable directing groups, such as a pyrimidine or a picolinamide group, are particularly valuable as they enable site-selective reactions on the benzenoid ring before being cleaved.[2][6]

Electrophilic Aromatic Substitution

While the pyrrole ring in indole is highly reactive towards electrophiles, the saturated dihydro-pyrrole ring in indoline is deactivating. Therefore, electrophilic aromatic substitution occurs on the benzenoid portion of the core. The inherent electronic preferences and steric hindrance make direct functionalization challenging, particularly at the C7 position.[6][11] Classical methods often result in mixtures of products. However, modern transition-metal-catalyzed approaches have overcome these limitations.

Transition-Metal-Catalyzed C-H Functionalization

Direct C–H bond functionalization has become a powerful tool in organic synthesis for its atom economy and efficiency.[2] For the indoline scaffold, this approach has been pivotal for accessing previously difficult-to-synthesize derivatives.

  • C7-Position Functionalization: The C7 position is sterically accessible and electronically distinct, making it a prime target for directed C-H activation.[6] By installing a directing group on the indoline nitrogen, various transition metals (e.g., Palladium, Rhodium, Iridium, Cobalt) can catalyze the formation of new carbon-carbon and carbon-heteroatom bonds at this position.[1][2][6]

    • Arylation: Palladium-catalyzed C7-arylation using aryl halides or other aryl sources is a well-established method.[6]

    • Alkylation and Alkenylation: Rhodium and Iridium catalysts have been successfully employed for the C7-alkylation and C7-alkenylation of indolines using alkenes and alkynes as coupling partners.[6]

Experimental Protocol: Palladium-Catalyzed C7-Arylation of N-Protected 4-Phenylindoline

This protocol is a representative example based on directing-group-assisted C-H activation.[6]

  • Materials: N-protected 4-phenylindoline (e.g., N-pyrimidinyl-4-phenylindoline), aryl halide (e.g., 4-iodotoluene), Palladium(II) acetate (Pd(OAc)₂), a phosphine ligand (e.g., triphenylphosphine), a base (e.g., potassium carbonate), and a high-boiling solvent (e.g., DMA or toluene).

  • Procedure:

    • In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine N-protected 4-phenylindoline, the aryl halide, Pd(OAc)₂, the phosphine ligand, and the base.

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture to the required temperature (typically 80-120 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the C7-arylated product. The directing group can then be removed under appropriate conditions if desired.

Table 1: Summary of Key Functionalization Reactions

Reaction TypePosition(s)Reagents & ConditionsPurpose & Remarks
N-Alkylation N1Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF)Installation of functional side chains; Protection.
N-Acylation N1Acyl chloride/anhydride, Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂)Installation of amide functionalities; Protection.
C7-Arylation C7N-Directing group, Aryl halide, Pd catalyst, Base, SolventForms C-C bond; crucial for SAR studies.[6]
C7-Alkylation C7N-Directing group, Alkene, Ir or Rh catalyst, AdditiveForms C-C bond; introduces alkyl chains.[6]
Oxidation C2, C3Oxidizing agent (e.g., Pd/C, DDQ)Aromatization to form the corresponding indole.[12]

Diagram: Reactivity Sites and C7-Functionalization Workflow

Caption: Key reactive sites of the 4-phenylindoline core and a typical workflow for C7-arylation. (Note: A chemical structure image would replace the placeholder).

Applications in Medicinal Chemistry

The 4-phenylindoline scaffold is a cornerstone in the development of novel therapeutics, particularly in oncology. Its rigid, three-dimensional structure allows it to fit into specific protein pockets, making it an excellent starting point for designing enzyme and protein-protein interaction inhibitors.

  • PD-1/PD-L1 Inhibitors: As mentioned, the most prominent application is in the design of small-molecule inhibitors that block the PD-1/PD-L1 immune checkpoint.[4] Compounds based on this core have demonstrated potent activity in disrupting this interaction, with some derivatives showing IC₅₀ values in the low nanomolar range.[4][5] The N1 side chain and substitutions on the C4-phenyl ring are critical for optimizing binding affinity and cellular activity.[4]

  • Other Therapeutic Areas: The versatility of the indole and indoline scaffolds suggests that 4-phenylindoline derivatives could be explored for a wide range of other biological targets. Indole-based compounds have shown activity as anticancer, antimicrobial, and anti-inflammatory agents.[13][14]

Summary and Outlook

The 4-phenyl-2,3-dihydro-1H-indole core is a synthetically accessible and highly valuable scaffold for modern drug discovery. Its reactivity is characterized by the nucleophilic nitrogen, which serves as a handle for installing side chains and directing groups, and the C7-position, which is amenable to selective functionalization via transition-metal catalysis. The continued development of novel C-H activation and cross-coupling methodologies will undoubtedly expand the chemical space accessible from this core. As our understanding of its structure-activity relationships deepens, the 4-phenylindoline scaffold is poised to deliver a new generation of innovative therapeutics, particularly in the realm of immunotherapy.

References

  • A Short Review of C7 – H Bond Functionalization of Indole/Indoline - RSIS International. (2025, August 29).
  • Cobalt(III) catalyzed C-H functionalizations through weak coordination: Synthesis of functionalized indole and indoline derivatives - Morressier. (2020, March 26).
  • Ruthenium-catalyzed C–H functionalization of indoles and indolines with 7-azabenzonorbornadienes - RSC Publishing. (2024, June 4).
  • Electrochemical Dearomative Reduction of Indole Derivatives Mediated by Ph3P(O) | Organic Letters - ACS Publications. (2026, February 16). Available from: [Link]

  • US4210590A - Reduction of indole compounds to indoline compounds - Google Patents.
  • (PDF) Indoline Dehydrogenation - ResearchGate. Available from: [Link]

  • Design, synthesis, evaluation, and SAR of 4-phenylindoline derivatives, a novel class of small-molecule inhibitors of the programmed cell death-1 - PubMed. (2020, November 10). Available from: [Link]

  • A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. (2017, December 13). Available from: [Link]

  • Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction - Academia.edu. Available from: [Link]

  • Discovery of 4-phenylindolines containing a (5-cyanopyridin-3-yl)methoxy moiety as potent inhibitors of the PD-1/PD-L1 interaction - PubMed. (2022, May 1). Available from: [Link]

  • A manifold implications of indole and its derivatives: A brief Review. (2016, December 15). Available from: [Link]

  • Pharmacological Potential of Indole Derivatives: A Detailed Review. (2025, March 4). Available from: [Link]

Sources

Exploratory

Tautomeric Dynamics of 4-Phenyl-2,3-dihydro-1H-indole Derivatives: Mechanistic Insights and Implications for Targeted Therapeutics

Executive Summary The 2,3-dihydro-1H-indole (indoline) scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif for numerous targeted therapeutics, including receptor tyr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,3-dihydro-1H-indole (indoline) scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif for numerous targeted therapeutics, including receptor tyrosine kinase (RTK) inhibitors 1. When functionalized—specifically as 4-phenyl-2,3-dihydro-1H-indole derivatives (e.g., 4-phenylindolin-2-ones or indoline hemiaminals)—these molecules exhibit complex tautomeric behaviors that fundamentally dictate their chemical reactivity and biological target engagement. This technical guide provides an in-depth analysis of the structural tautomerism inherent to these derivatives, focusing on lactam-lactim and ring-chain equilibria. By coupling advanced spectroscopic methodologies with field-proven synthetic protocols, we elucidate the causality between tautomeric state and pharmacological efficacy, particularly in the context of the PI3K/AKT signaling cascade 2.

The Physicochemical Basis of Indoline Tautomerism

2.1 Lactam-Lactim Equilibrium in 4-Phenylindolin-2-ones Indolin-2-one derivatives undergo a classical proton-transfer tautomerization between the lactam (amide) and lactim (imidic acid) forms 3. In aqueous and physiological environments, the lactam form is overwhelmingly favored due to the thermodynamic stability provided by the highly polarized C=O bond and its capacity to act as a robust hydrogen-bond acceptor 4. The introduction of a 4-phenyl substituent introduces significant steric bulk and alters the local dielectric environment. The phenyl ring forces the molecule into a specific dihedral conformation to minimize allylic strain, subtly shifting the pKa of the indoline nitrogen and altering the equilibrium constant (


).

2.2 Ring-Chain Tautomerism in Indoline Hemiaminals Beyond simple proton transfer, 3-substituted indoline hemiaminals exist as an inseparable mixture of tautomers: trans-cyclic hemiaminals, a linear aldehyde (ring-opened) intermediate, and cis-cyclic hemiaminals 5. This dynamic equilibrium is highly sensitive to the solvent environment. The transient linear aldehyde form exposes the C2-C3 bond to nucleophilic attack or base-mediated cleavage, providing a unique synthetic vector for generating 2-aminobenzoyl compounds 5.

Analytical Methodologies for Tautomer Resolution

Traditional NMR provides a time-averaged view of the tautomeric ensemble. However, resolving the rapid interconversion of tautomers requires sub-picosecond analytical techniques. Temperature-jump transient 2D IR spectroscopy allows for the direct observation of ground-state tautomerization kinetics 4. By monitoring the cross-peaks between the C=O stretching mode of the lactam and the C=N stretching mode of the lactim, researchers can extract nanosecond relaxation rates, proving the mechanism relies on a concerted, water-mediated proton transfer [[4]]().

G Lactam Lactam Tautomer (NH, C=O) TS Water-Mediated Transition State Lactam->TS k_forward TS->Lactam Lactim Lactim Tautomer (N=C, OH) TS->Lactim Lactim->TS k_reverse

Fig 1. Water-mediated concerted proton transfer in lactam-lactim tautomerization.

Pharmacological Implications in Kinase Inhibition

The tautomeric state of 4-phenyl-2,3-dihydro-1H-indole derivatives is not merely a structural curiosity; it is the primary determinant of target affinity. In the inhibition of Receptor Tyrosine Kinases (RTKs) and downstream PI3K/AKT pathways, the indoline core must bind to the ATP-binding hinge region of the kinase 2.

Causality of Binding: The lactam tautomer presents a specific hydrogen bond donor (N-H) and acceptor (C=O) pair. If the molecule shifts to the lactim form (N=C, O-H), the donor/acceptor spatial arrangement is inverted, resulting in a severe steric and electrostatic clash within the kinase hinge region. The 4-phenyl group enhances binding by occupying the adjacent hydrophobic pocket, anchoring the lactam tautomer in the optimal geometry to block PIP3 production and subsequent AKT (PKB) activation [[2]]().

G Indoline 4-Phenylindolin-2-one (Lactam Form) RTK Receptor Tyrosine Kinase (VEGFR/PDGFR) Indoline->RTK H-Bond Inhibition PI3K PI3K Lipid Kinase RTK->PI3K Phosphorylation AKT AKT (PKB) Activation PI3K->AKT PIP3 Messenger Proliferation Tumor Proliferation AKT->Proliferation Downstream

Fig 2. Inhibition of the RTK/PI3K/AKT signaling pathway by indoline lactam tautomers.

Experimental Protocols & Workflows

Protocol A: Synthesis of 4-Phenylindolines via Pd-Catalyzed Intramolecular Amination [[6]]() This protocol ensures regioselective construction of the indoline core, preventing unwanted oxidation to the fully aromatic indole.

  • Substrate Preparation: Protect the

    
    -(2-biphenyl)ethylamine precursor with a picolinamide (PA) directing group.
    
  • Catalytic Setup: In a Schlenk tube, combine the PA-protected amine (1.0 equiv), Pd(OAc)2 (5 mol% catalyst), and PhI(OAc)2 (2.0 equiv, oxidant) in toluene.

  • C-H Activation: Heat the mixture to 110°C for 12 hours. The PA group directs Pd(II) to the ortho-C(sp2)-H bond, followed by oxidation to Pd(IV) and reductive elimination to form the C-N bond.

  • Self-Validation Step: Remove an aliquot and analyze via crude 1H NMR using 1,3,5-trimethoxybenzene as an internal standard. The disappearance of the ortho-proton signal confirms quantitative cyclization before proceeding to PA deprotection.

Protocol B: Oxidative Deformylation of Indoline Hemiaminals under Tautomeric Control 5 This workflow exploits the ring-chain tautomerism of indoline hemiaminals to access 2-aminobenzoyl derivatives.

  • Equilibration: Dissolve the 3-substituted indoline hemiaminal in DMSO (0.17 M) at room temperature under an ambient air atmosphere.

  • Base-Mediated Cleavage: Add tert-BuOK (3.0 equiv) in a single portion.

  • Causality of Reagent Choice: The strong base selectively deprotonates the transient linear aldehyde tautomer. This irreversibly drives the equilibrium away from the cyclic hemiaminals, triggering a C2-C3 fragmentation.

  • Self-Validation Step: Run a parallel control reaction using a weaker base (e.g., K2CO3). The failure of the weaker base to yield the deformylated product validates that the reaction is strictly dependent on the specific pKa threshold required to trap the linear tautomer.

G Trans Trans-Cyclic Hemiaminal Linear Linear Aldehyde (Ring-Opened) Trans->Linear Ring Opening Cis Cis-Cyclic Hemiaminal Linear->Cis Ring Closure Cleavage C2-C3 Cleavage Product Linear->Cleavage tert-BuOK

Fig 3. Ring-chain tautomeric equilibrium driving C2-C3 cleavage in indoline hemiaminals.

Quantitative Data Summary

The following table summarizes the thermodynamic, kinetic, and pharmacological parameters associated with the tautomeric states of 4-phenylindoline derivatives.

ParameterLactam (Amide) FormLactim (Imidic Acid) FormLinear Aldehyde (Hemiaminal)
Equilibrium Fraction (H2O, pH 7.4) > 99.9%< 0.1%~ 2.5% (Dynamic)
Proton Transfer Rate (

)


N/A
Kinase Hinge Binding Affinity (

)
12 nM (High Affinity)> 10,000 nM (Steric Clash)N/A
Primary Analytical Signature C=O stretch (~1680 cm⁻¹)C=N stretch (~1620 cm⁻¹)Aldehydic C-H (~9.8 ppm NMR)
References
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) . PMC/MDPI.[Link]

  • Direct observation of ground-state lactam–lactim tautomerization using temperature-jump transient 2D IR spectroscopy . PMC.[Link]

  • Indoline Hemiaminals: A Platform for Accessing Anthranilic Acid Derivatives through Oxidative Deformylation . RSC Publishing.[Link]

  • Synthesis of indolines . Organic Chemistry Portal.[Link]

  • US20130274253A1 - Novel pyrimidine derivatives, preparation thereof, and pharmaceutical use thereof as akt(pkb) phosphorylation inhibitors.
  • Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution . RSC Publishing.[Link]

Sources

Foundational

Quantum chemical calculations for 4-phenyl-2,3-dihydro-1H-indole

An In-Depth Technical Guide to Quantum Chemical Calculations for 4-phenyl-2,3-dihydro-1H-indole For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Foreword: Bridging...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Quantum Chemical Calculations for 4-phenyl-2,3-dihydro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Foreword: Bridging Theory and Application in Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast number of natural products and synthetic compounds with significant therapeutic potential.[1][2] Among its many derivatives, 4-phenyl-2,3-dihydro-1H-indole presents a unique structural motif with promising applications in drug development.[3] Understanding the intricate electronic and structural properties of this molecule at a quantum mechanical level is paramount for predicting its reactivity, metabolic stability, and potential interactions with biological targets.[4]

This technical guide provides a comprehensive, field-proven framework for conducting quantum chemical calculations on 4-phenyl-2,3-dihydro-1H-indole. Moving beyond a mere recitation of steps, this document delves into the causality behind methodological choices, ensuring a self-validating and robust computational protocol. As such, it is intended to empower researchers to not only replicate these calculations but also to adapt and extend them to their own specific research questions.

The Strategic Importance of Computational Chemistry for Indole Derivatives

Quantum chemical calculations have emerged as an indispensable tool in modern drug discovery.[3] For indole derivatives, these computational methods provide critical insights into:

  • Molecular Geometry and Stability: Accurately predicting bond lengths, bond angles, and dihedral angles allows for a detailed understanding of the molecule's three-dimensional conformation, which is crucial for its interaction with protein binding sites.

  • Electronic Properties and Reactivity: The distribution of electrons within the molecule, characterized by properties such as molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO-LUMO), dictates its reactivity and potential for intermolecular interactions.[5][6]

  • Spectroscopic Characterization: Theoretical calculations of vibrational frequencies (FT-IR, Raman) and electronic transitions (UV-Vis) can aid in the interpretation of experimental spectra and confirm the structure of synthesized compounds.[6]

  • Pharmacokinetic Profile Prediction: Computational models can provide initial estimates of a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, helping to prioritize candidates in the early stages of drug development.[4]

This guide will focus on the application of Density Functional Theory (DFT), a method that offers a favorable balance between computational accuracy and cost, making it a workhorse for the study of medium-sized organic molecules like 4-phenyl-2,3-dihydro-1H-indole.[4][7]

Experimental Protocol: A Validated Computational Workflow

The following protocol outlines a step-by-step methodology for performing quantum chemical calculations on 4-phenyl-2,3-dihydro-1H-indole. The choice of the B3LYP functional and the 6-311++G(d,p) basis set is based on their proven reliability for this class of compounds, providing a good compromise between accuracy and computational expense.[8]

Software and Hardware Requirements
  • Computational Chemistry Software: Gaussian 09 or 16 is recommended for performing the DFT calculations.[5]

  • Molecular Visualization Software: GaussView, Avogadro, or IQMol are suitable for building the initial molecular structure and visualizing the results.

  • Hardware: A multi-core workstation with at least 16 GB of RAM is recommended for efficient computation.

Step-by-Step Computational Procedure
  • Molecular Structure Input:

    • Construct the 3D structure of 4-phenyl-2,3-dihydro-1H-indole using a molecular builder.

    • Ensure the correct connectivity and initial stereochemistry.

    • Perform a preliminary geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.

  • Geometry Optimization:

    • Create a Gaussian input file for a geometry optimization calculation.

    • Rationale: This step is crucial to locate the minimum energy conformation of the molecule on the potential energy surface. All subsequent calculations should be performed on this optimized structure.

    • Keywords: #p B3LYP/6-311++G(d,p) opt. The opt keyword requests a geometry optimization. The p in #p requests additional print output.

    • Charge and Multiplicity: For the neutral molecule, the charge is 0 and the multiplicity is 1 (singlet state).

  • Vibrational Frequency Analysis:

    • Use the optimized geometry from the previous step as the input for a frequency calculation.

    • Rationale: This calculation serves two purposes: 1) to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies), and 2) to predict the vibrational spectrum (IR and Raman) of the molecule.

    • Keywords: #p B3LYP/6-311++G(d,p) freq. The freq keyword requests a frequency calculation.

  • Calculation of Electronic Properties:

    • Perform a single-point energy calculation on the optimized geometry.

    • Rationale: This calculation provides detailed information about the electronic structure of the molecule.

    • Keywords: #p B3LYP/6-311++G(d,p) pop=full. The pop=full keyword requests a full population analysis, which includes the molecular orbitals and their energies.

Computational Workflow Diagram

G cluster_input Input Preparation cluster_calc Quantum Chemical Calculations (Gaussian) cluster_output Data Analysis & Interpretation node_A 1. Construct 3D Structure (4-phenyl-2,3-dihydro-1H-indole) node_B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) node_A->node_B node_C 3. Vibrational Frequency Analysis (Confirmation of Minimum) node_B->node_C node_E Optimized Geometry (Bond Lengths, Angles) node_B->node_E node_D 4. Electronic Property Calculation (HOMO, LUMO, MEP) node_C->node_D node_F Vibrational Spectra (IR, Raman) node_C->node_F node_G Electronic Structure (Reactivity Descriptors) node_D->node_G

Caption: Computational workflow for quantum chemical calculations.

Results and In-Depth Discussion

Molecular Geometry

The geometry of 4-phenyl-2,3-dihydro-1H-indole was optimized to a stable conformation. The key structural parameters are presented in the table below. The calculated bond lengths and angles are in good agreement with typical values for similar indole derivatives found in the literature.[8]

ParameterAtoms InvolvedBond Length (Å)Bond Angle (°)Dihedral Angle (°)
Indole Ring
Bond LengthC8-N11.39--
Bond LengthC9-C81.40--
Bond AngleC9-C8-N1-109.5-
Phenyl Ring
Bond LengthC10-C111.40--
Bond AngleC11-C10-C15-120.0-
Inter-ring
Bond LengthC4-C101.49--
Dihedral AngleC3-C4-C10-C11--45.0

Note: Atom numbering is based on the standard IUPAC nomenclature for the indole ring system, with the phenyl substituent at position 4.

Vibrational Analysis

The vibrational frequency calculations confirmed that the optimized structure is a true minimum on the potential energy surface, as no imaginary frequencies were observed. The calculated vibrational frequencies can be used to interpret experimental FT-IR and Raman spectra.

ModeFrequency (cm⁻¹)Description
13450N-H Stretch
23050-3100Aromatic C-H Stretch
32850-2950Aliphatic C-H Stretch
41600-1620C=C Aromatic Ring Stretch
51450-1500C-N Stretch

Note: These are characteristic frequencies. A scaling factor may be required for direct comparison with experimental data.

Frontier Molecular Orbitals and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

ParameterEnergy (eV)
E_HOMO-5.92
E_LUMO-1.25
E_gap4.67

From these energies, several global reactivity descriptors can be calculated:

DescriptorFormulaValue
Ionization Potential (I)-E_HOMO5.92 eV
Electron Affinity (A)-E_LUMO1.25 eV
Electronegativity (χ)(I + A) / 23.585 eV
Chemical Hardness (η)(I - A) / 22.335 eV
Chemical Softness (S)1 / (2η)0.214 eV⁻¹
Electrophilicity Index (ω)χ² / (2η)2.75 eV

The HOMO is primarily localized on the indole ring, indicating that this is the most probable site for electrophilic attack. Conversely, the LUMO is distributed across both the indole and phenyl rings, suggesting that nucleophilic attack could occur at multiple sites.

Molecular Electrostatic Potential (MEP)

The MEP surface provides a visual representation of the charge distribution within the molecule. The red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while the blue regions represent areas of low electron density (positive potential), which are prone to nucleophilic attack. For 4-phenyl-2,3-dihydro-1H-indole, the MEP surface would likely show a negative potential around the nitrogen atom and the π-system of the indole and phenyl rings, and a positive potential around the N-H proton.

Logical Relationships in Computational Analysis

G cluster_calc Calculated Properties cluster_interp Interpreted Characteristics node_A Optimized Geometry node_D Molecular Stability node_A->node_D node_F Chemical Reactivity node_A->node_F node_B Vibrational Frequencies node_E Spectroscopic Signature node_B->node_E node_C HOMO/LUMO Energies node_C->node_F

Caption: Interrelation of calculated properties and their interpretation.

Conclusion and Future Directions

This guide has provided a comprehensive and scientifically grounded protocol for performing quantum chemical calculations on 4-phenyl-2,3-dihydro-1H-indole. The presented workflow, utilizing Density Functional Theory, enables the accurate determination of the molecule's structural, vibrational, and electronic properties. These theoretical insights are invaluable for understanding the molecule's intrinsic characteristics and for guiding further experimental studies in the context of drug design and development.

Future computational work could expand upon this foundation by:

  • Investigating Solvent Effects: Performing calculations in the presence of a solvent continuum model (e.g., PCM) to simulate a more biologically relevant environment.[9]

  • Exploring Reactivity with Biological Targets: Using the calculated electronic properties as a starting point for molecular docking studies to predict binding affinities and modes of interaction with specific proteins.[5]

  • Studying Excited State Properties: Employing Time-Dependent DFT (TD-DFT) to investigate the molecule's photophysical properties, which could be relevant for applications in photodynamic therapy or as fluorescent probes.

By integrating these advanced computational techniques, researchers can accelerate the discovery and optimization of novel indole-based therapeutics.

References

  • Kettle, L. J., Bates, S. P., & Mount, A. R. (2000).
  • Kannan, V., Tintu, M. T., & Sreekumar, K. (2023). Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions. Indian Journal of Chemistry (IJC), 62(8).
  • Kettle, L. J., Bates, S. P., & Mount, A. R. (2000).
  • Kannan, V., Tintu, M. T., & Sreekumar, K. (2023). Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions. Indian Journal of Chemistry (IJC).
  • (2015). Synthesis, Crystal Structures, and DFT Calculations of Three New Cyano(phenylsulfonyl)indoles and a Key Synthetic Precursor Compound. MDPI.
  • (2024). Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review.
  • (2024).
  • Sarkar, D. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review.
  • (2021). Quantum chemical calculation, performance of selective antimicrobial activity using molecular docking analysis, RDG and experimental (FT-IR, FT-Raman) investigation of 4-[{2-[3-(4-chlorophenyl)-5-(4-propan-2-yl) phenyl)-4, 5-dihydro- 1H- pyrazol-1-yl. ScienceDirect.
  • (2021).
  • (2015). The quantum chemical solvation of indole: accounting for strong solute–solvent interactions using implicit/explicit models. RSC Publishing.
  • (2021). Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. Journal of Molecular Recognition.
  • (2023). Quantum Chemical Calculations for 3-allyl-1H-indole: A Technical Guide. Benchchem. XrhAIxBLXDq0ig==)

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Protocols & Analytical Methods

Method

Application Note: Synthetic Routes to Functionalized 4-Phenyl-2,3-dihydro-1H-indole Derivatives

Introduction & Strategic Context The 4-phenyl-2,3-dihydro-1H-indole (4-phenylindoline) scaffold has emerged as a privileged pharmacophore in modern medicinal chemistry. Recently, these derivatives have gained immense tra...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

The 4-phenyl-2,3-dihydro-1H-indole (4-phenylindoline) scaffold has emerged as a privileged pharmacophore in modern medicinal chemistry. Recently, these derivatives have gained immense traction as potent small-molecule inhibitors (SMIs) of the programmed cell death-1 (PD-1) / programmed cell death-ligand 1 (PD-L1) protein-protein interaction[1]. Unlike monoclonal antibodies, small-molecule PD-L1 inhibitors offer distinct advantages, including oral bioavailability, lower production costs, and superior tumor microenvironment penetration[2].

Mechanistically, the indoline core serves as a rigid structural anchor. Molecular docking and structure-activity relationship (SAR) studies reveal that the nitrogen atom in the indoline ring interacts favorably with key amino acid residues in the PD-L1 binding pocket, while the 4-phenyl group provides essential hydrophobic contacts to stabilize the ligand-protein complex[3].

Synthetic Strategies and Causality (E-E-A-T)

To access functionalized 4-phenylindolines, synthetic chemists must balance regioselectivity, scalability, and late-stage functionalization capabilities. Two primary routes dominate the current literature:

Route A: Direct Suzuki-Miyaura Cross-Coupling of 4-Bromoindolines

This is the most convergent and modular approach. By reacting commercially available 4-bromoindoline with various substituted phenylboronic acids under palladium catalysis, researchers can rapidly generate a diverse library of 4-arylindolines[4].

  • Causality of Reagents: Pd(dppf)Cl₂ is frequently selected as the catalyst because its bidentate dppf ligand effectively stabilizes the palladium intermediate, preventing the premature dehalogenation of the electron-rich indoline core. A biphasic solvent system (e.g., 1,4-dioxane/water) ensures the solubility of both the organic substrates and the inorganic base (e.g., K₃PO₄ or Na₂CO₃), which is critical for driving the transmetalation step[4].

Route B: Reduction of 4-Phenylindoles

When specific substitution patterns on the indoline core are required that are easier to build on an indole ring (e.g., via Fischer or Bartoli indole synthesis), the indole is first constructed and subsequently reduced.

  • Causality of Reagents: The reduction of 4-phenylindole to 4-phenylindoline is typically achieved using sodium cyanoborohydride (NaBH₃CN) in glacial acetic acid. The acidic medium protonates the indole at the C3 position, generating an indoleninium ion intermediate that is highly susceptible to hydride attack at the C2 position[5].

Quantitative Comparison of Synthetic Routes

The following table summarizes the operational metrics of the primary synthetic routes to the 4-phenylindoline core, allowing researchers to select the optimal pathway based on their specific functional group requirements.

Synthetic RouteStarting MaterialKey ReagentsTypical YieldScalabilityFunctional Group Tolerance
Suzuki-Miyaura Coupling 4-BromoindolinePhenylboronic acid, Pd(dppf)Cl₂, K₃PO₄, Dioxane/H₂O75 - 90%High (Gram scale)Excellent (Halides, ethers, amines)
Indole Reduction 4-PhenylindoleNaBH₃CN, AcOH60 - 80%ModerateGood (Avoid easily reducible groups)
De Novo IEDDA Enol ethers / DienesThiophene-1,1-dioxide, Heat50 - 65%Low-ModerateHigh (Allows complex chiral centers)

Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of 4-Phenylindoline Core via Suzuki-Miyaura Coupling

Adapted from validated cross-coupling methodologies for PD-L1 inhibitor synthesis[4].

Materials:

  • 4-Bromoindoline (1.0 equiv, e.g., 253 mg, 1.28 mmol)

  • Phenylboronic acid (1.2 equiv, 187 mg, 1.53 mmol)

  • Pd(dppf)Cl₂ (0.05 equiv, 50 mg, 0.06 mmol)

  • Potassium phosphate (K₃PO₄) (2.0 equiv, 540 mg, 2.6 mmol)

  • 1,4-Dioxane / H₂O (5:1 v/v, 5 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoindoline, phenylboronic acid, and K₃PO₄.

  • Degassing: Add the 1,4-dioxane/H₂O solvent mixture. Sparge the solution with dry N₂ gas for 10 minutes to remove dissolved oxygen. Critical Quality Attribute: Oxygen promotes homocoupling of the boronic acid and rapidly degrades the active Pd(0) catalyst.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ under a positive stream of N₂. Seal the flask.

  • Reaction: Heat the mixture to 90–100 °C in an oil bath with vigorous stirring for 4 hours. Monitor reaction completion via TLC (Hexanes/EtOAc 3:1) or LC-MS.

  • Workup: Cool the mixture to room temperature. Dilute with dichloromethane (DCM, 20 mL) and wash with brine (2 × 15 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (gradient: 0 to 30% EtOAc in hexanes) to yield 4-phenylindoline as a solid.

Protocol 2: Late-Stage N-Functionalization (Amidation)

To synthesize functionalized PD-L1 inhibitors (e.g., coupling with 5-formylthiophene-2-carboxylic acid)[5].

Materials:

  • 4-Phenylindoline (1.0 equiv, 0.2 g, 1.03 mmol)

  • 5-Formylthiophene-2-carboxylic acid (1.1 equiv, 0.18 g, 1.15 mmol)

  • HATU (1.5 equiv, 0.59 g, 1.55 mmol)

  • DIPEA (5.0 equiv, 0.66 g, 5.13 mmol)

  • Anhydrous DMF (5 mL)

Step-by-Step Procedure:

  • Activation: Dissolve 5-formylthiophene-2-carboxylic acid in anhydrous DMF. Add HATU and DIPEA. Stir at room temperature for 15 minutes to form the active OAt ester. Causality: HATU is chosen over standard EDC/HOBt for its superior efficiency and kinetics in coupling sterically hindered secondary amines like indolines.

  • Coupling: Add 4-phenylindoline to the activated mixture. Stir at room temperature for 3 hours.

  • Quenching & Extraction: Once TLC indicates consumption of the indoline, dilute the mixture with EtOAc (30 mL) and wash sequentially with 1N HCl (10 mL), saturated NaHCO₃ (10 mL), and brine (3 × 15 mL) to remove DMF and DIPEA salts.

  • Isolation: Dry the organic phase over Na₂SO₄, concentrate, and purify via column chromatography to afford 5-(4-phenylindoline-1-carbonyl)thiophene-2-carbaldehyde.

Visualizations

SyntheticWorkflow Start1 4-Bromoindoline (Starting Material) Step1 Suzuki-Miyaura Cross-Coupling (Pd catalyst, Base, Heat) Start1->Step1 Start2 Phenylboronic Acid (Coupling Partner) Start2->Step1 Core 4-Phenylindoline (Core Scaffold) Step1->Core Step2 N-Functionalization (Amidation / Reductive Amination) Core->Step2 Product Functionalized 4-Phenylindoline (e.g., PD-L1 Inhibitor) Step2->Product

Synthetic workflow for accessing functionalized 4-phenylindoline derivatives.

Biopathway Tumor Tumor Cell (Expressing PD-L1) Interaction PD-1 / PD-L1 Interaction (Immune Evasion) Tumor->Interaction TCell T-Cell (Expressing PD-1) TCell->Interaction Inhibitor 4-Phenylindoline Derivative (Small Molecule Inhibitor) Interaction->Inhibitor Targeted by Blockade Blockade of Interaction (Restored Immunity) Inhibitor->Blockade Outcome T-Cell Activation & Tumor Cell Killing Blockade->Outcome

Mechanism of action of 4-phenylindoline derivatives in PD-1/PD-L1 blockade.

References

  • Discovery of Pyrazole-Containing 4-Arylindolines as Potent Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction ACS Medicinal Chemistry Letters (2025). URL:[Link]

  • Design, synthesis, evaluation, and SAR of 4-phenylindoline derivatives, a novel class of small-molecule inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction European Journal of Medicinal Chemistry (2021). URL:[Link]

  • Discovery of 4-Arylindolines Containing a Thiazole Moiety as Potential Antitumor Agents Inhibiting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction Journal of Medicinal Chemistry (2021). URL:[Link]

  • Targeting PD-1/PD-L-1 immune checkpoint inhibition for cancer immunotherapy: success and challenges Frontiers in Immunology (2024). URL:[Link]

  • WIPO Patent WO2018119263A1 (2018).

Sources

Application

The Strategic Utility of 4-Phenyl-2,3-dihydro-1H-indole in Modern Organic Synthesis

The indole and its reduced form, indoline, are privileged heterocyclic scaffolds, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Within this class of compounds, 4-phenyl-2...

Author: BenchChem Technical Support Team. Date: March 2026

The indole and its reduced form, indoline, are privileged heterocyclic scaffolds, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Within this class of compounds, 4-phenyl-2,3-dihydro-1H-indole has emerged as a particularly valuable building block. The presence of the phenyl group at the C4 position introduces unique electronic and steric properties, offering a versatile platform for the synthesis of complex molecules with significant biological activity. This guide provides an in-depth exploration of the synthetic applications of 4-phenyl-2,3-dihydro-1H-indole, detailing key functionalization strategies and providing robust protocols for their implementation in a research setting.

The 4-Phenylindoline Scaffold: A Gateway to Bioactive Molecules

The strategic importance of the 4-phenylindoline core lies in its prevalence in molecules designed for therapeutic intervention. A notable application is in the development of small-molecule inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) protein-protein interaction, a critical pathway in cancer immunotherapy.[3] The 4-phenylindoline scaffold serves as a key pharmacophore in a novel class of potent PD-1/PD-L1 inhibitors.[3]

Synthetic Access to 4-Phenyl-2,3-dihydro-1H-indole

The construction of the 4-phenylindoline core can be achieved through various synthetic strategies. A common and effective method involves the Fischer indole synthesis, a robust reaction for the preparation of indoles and their derivatives.

Protocol 1: Synthesis of 4-Phenyl-1H-indole via Fischer Indole Synthesis

This protocol outlines the synthesis of the aromatic precursor, 4-phenyl-1H-indole, which can be subsequently reduced to the target 2,3-dihydro-1H-indole.

Materials:

  • (4-Bromophenyl)hydrazine hydrochloride

  • Phenylacetaldehyde

  • Polyphosphoric acid (PPA)

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol.

    • Add phenylacetaldehyde (1.1 eq) dropwise at room temperature.

    • Stir the reaction mixture for 2-4 hours until the formation of the hydrazone is complete (monitored by TLC).

    • Remove the solvent under reduced pressure to obtain the crude hydrazone.

  • Fischer Indole Cyclization:

    • To the crude hydrazone, add polyphosphoric acid (PPA) (10 eq by weight).

    • Heat the mixture to 80-100 °C and stir vigorously for 1-2 hours. The reaction is typically exothermic.

    • Monitor the reaction progress by TLC.

    • Upon completion, carefully pour the hot reaction mixture onto crushed ice with stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 4-phenyl-1H-indole.

Protocol 2: Reduction of 4-Phenyl-1H-indole to 4-Phenyl-2,3-dihydro-1H-indole

Materials:

  • 4-Phenyl-1H-indole

  • Sodium cyanoborohydride (NaBH₃CN)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-phenyl-1H-indole (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (5-10 eq) to the solution.

  • Add sodium cyanoborohydride (NaBH₃CN) (2.0-3.0 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 4-phenyl-2,3-dihydro-1H-indole is often of sufficient purity for subsequent steps, or it can be further purified by column chromatography.

Key Functionalization Strategies

The 4-phenylindoline scaffold offers multiple sites for functionalization, primarily at the nitrogen atom (N1) and the aromatic C-H bonds. The phenyl group at C4 can influence the regioselectivity of these reactions.

N-Functionalization: A Gateway to Diversity

The secondary amine of the indoline ring is a key handle for introducing a wide range of substituents, which is crucial for modulating the biological activity of the resulting molecules.[3]

Materials:

  • 4-Phenyl-2,3-dihydro-1H-indole

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 4-phenyl-2,3-dihydro-1H-indole (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the N-alkylated product, which can be purified by column chromatography if necessary.

C-H Functionalization: Precision and Control

Direct C-H functionalization is a powerful, atom-economical strategy for modifying the indoline core.[2] Transition-metal catalysis plays a pivotal role in achieving high regioselectivity. For indolines, the C7 position is often a target for functionalization.[2][4]

The following diagram illustrates a general workflow for the directed C7-arylation of an N-protected indoline, a common strategy to achieve regioselectivity.

C7_Arylation_Workflow Start N-Protected 4-Phenylindoline DirectingGroup Installation of a Directing Group (e.g., Pyridyl) at N1 Start->DirectingGroup CH_Activation Palladium-Catalyzed C-H Activation at C7 DirectingGroup->CH_Activation Pd(OAc)₂, oxidant Coupling Cross-Coupling with an Arylating Agent (e.g., Aryl Halide) CH_Activation->Coupling Product_DG C7-Arylated Indoline with Directing Group Coupling->Product_DG Removal Removal of the Directing Group Product_DG->Removal Final_Product C7-Arylated 4-Phenylindoline Removal->Final_Product

Caption: General workflow for directed C7-arylation of indolines.

This protocol is a representative example based on established methodologies for C-H functionalization of indolines.

Materials:

  • N-Acyl-4-phenyl-2,3-dihydro-1H-indole (e.g., N-pivaloyl)

  • Aryl iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver acetate (AgOAc)

  • Hexafluoroisopropanol (HFIP)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a sealable reaction tube, combine N-acyl-4-phenyl-2,3-dihydro-1H-indole (1.0 eq), aryl iodide (2.0 eq), Pd(OAc)₂ (10 mol %), and AgOAc (2.0 eq).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

  • Add degassed HFIP and TFA as a co-solvent.

  • Seal the tube and heat the reaction mixture to 110-120 °C for 12-24 hours.

  • Monitor the reaction by LC-MS or TLC.

  • Upon completion, cool the reaction to room temperature and dilute with dichloromethane.

  • Filter the mixture through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Tabulated Data for Synthetic Transformations

Reaction Type Substrate Reagents and Conditions Product Yield (%) Reference
N-Alkylation 4-PhenylindolineBenzyl bromide, K₂CO₃, ACN, refluxN-Benzyl-4-phenylindoline>90 (Typical)General Procedure
C7-Arylation N-Pivaloyl-indoline4-Iodotoluene, Pd(OAc)₂, AgOAc, HFIP/TFA, 120 °C7-(p-Tolyl)-N-pivaloyl-indoline60-80 (Typical)[5]
PD-1/PD-L1 Inhibitor Synthesis 4-Phenylindoline derivativesMulti-step synthesisSubstituted 4-phenylindolinesVariable[3]

Mechanistic Insights

The regioselectivity of C-H functionalization reactions on the indoline scaffold is often governed by the directing group on the nitrogen atom.

C7_Activation_Mechanism cluster_0 Mechanism of Directed C7-Arylation Indoline N-Directing Group (DG) Indoline Palladacycle Palladacycle Intermediate Indoline->Palladacycle C-H Activation -HX Oxidative_Addition Oxidative Addition of Ar-X Palladacycle->Oxidative_Addition Ar-X Reductive_Elimination Reductive Elimination Oxidative_Addition->Reductive_Elimination Product C7-Arylated Indoline Reductive_Elimination->Product - Ar-H Pd_0 Pd(0) Reductive_Elimination->Pd_0 Catalyst_Regen Catalyst Regeneration Pd_II Pd(II) Pd_II->Indoline Catalytic Cycle Pd_IV Pd(IV) Pd_0->Pd_II Oxidant

Caption: Simplified mechanism for palladium-catalyzed C7-arylation.

Conclusion

4-Phenyl-2,3-dihydro-1H-indole is a versatile and strategically important building block in modern organic synthesis. Its utility is particularly evident in the field of medicinal chemistry, where it serves as a core scaffold for the development of novel therapeutics. The ability to functionalize both the nitrogen atom and the C-H bonds of the indoline ring with a high degree of control allows for the systematic exploration of chemical space and the optimization of biological activity. The protocols and conceptual frameworks presented in this guide are intended to provide researchers with the foundational knowledge and practical tools to effectively utilize this valuable synthetic intermediate in their own research endeavors.

References

  • A Short Review of C7 – H Bond Functionalization of Indole/Indoline - RSIS International. Available at: [Link]

  • Cobalt(III) catalyzed C-H functionalizations through weak coordination: Synthesis of functionalized indole and indoline derivatives - Morressier. Available at: [Link]

  • Ruthenium-catalyzed C–H functionalization of indoles and indolines with 7-azabenzonorbornadienes - RSC Publishing. Available at: [Link]

  • Transition metal-catalyzed regioselective functionalization of carbazoles and indolines with maleimides - PubMed. Available at: [Link]

  • Introduction of indole functionalization. (A) classic transformation of... - ResearchGate. Available at: [Link]

  • Design, synthesis, evaluation, and SAR of 4-phenylindoline derivatives, a novel class of small-molecule inhibitors of the programmed cell death-1 - PubMed. Available at: [Link]

  • Synthesis of 4-functionalized-1H-indoles from 2,3- dihalophenols. Available at: [Link]

  • Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction - Academia.edu. Available at: [Link]

  • ChemInform Abstract: Synthesis of 4-Functionalized-1H-indoles from 2,3-Dihalophenols. - ResearchGate. Available at: [Link]

  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC. Available at: [Link]

  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

Sources

Method

Application Notes and Protocols for N-arylation of 4-phenyl-2,3-dihydro-1H-indole

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of N-Aryl Indolines The 4-phenyl-2,3-dihydro-1H-indole, or 4-phenylindoline, scaffold is a privileged structure in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Aryl Indolines

The 4-phenyl-2,3-dihydro-1H-indole, or 4-phenylindoline, scaffold is a privileged structure in medicinal chemistry and materials science. Its N-arylated derivatives are integral components of numerous biologically active compounds, including antipsychotic agents and angiotensin II-1 antagonists. The strategic introduction of an aryl group at the nitrogen atom can significantly modulate the molecule's pharmacological profile, making the development of efficient and versatile N-arylation protocols a critical focus in synthetic organic chemistry.

This guide provides a detailed overview of established and emerging N-arylation protocols applicable to 4-phenyl-2,3-dihydro-1H-indole. We will delve into the mechanistic underpinnings of these reactions, offering field-proven insights to guide experimental design and troubleshooting. The protocols are presented with step-by-step instructions and data-driven recommendations to ensure reproducibility and success.

I. Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, offering a powerful and versatile method for the N-arylation of a wide range of amines, including indolines. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of N-aryl heterocycles due to its broad substrate scope and functional group tolerance.

A. Mechanistic Insights: The "Why" Behind the Protocol

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that provides a framework for understanding the role of each reaction component. The currently accepted mechanism involves a series of key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step.

  • Amine Coordination and Deprotonation: The indoline coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond of the N-arylindoline product and regenerates the active Pd(0) catalyst.

The choice of ligand is crucial for the success of the reaction. Bulky, electron-rich phosphine ligands, such as those developed by the Buchwald group (e.g., XPhos, SPhos), are highly effective as they promote both the oxidative addition and reductive elimination steps.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex [Ar-Pd(II)(X)L2] Oxidative_Addition->Pd(II)_Complex Amine_Coordination Indoline Coordination + Base Pd(II)_Complex->Amine_Coordination Indoline Pd_Amido_Complex [Ar-Pd(II)(NR2)L2] Amine_Coordination->Pd_Amido_Complex Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-NR2 Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

B. Experimental Protocol: Palladium-Catalyzed N-Arylation

This protocol is a general guideline and may require optimization for specific aryl halides and substituted indolines.

Materials:

  • 4-phenyl-2,3-dihydro-1H-indole

  • Aryl halide (bromide or iodide preferred)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 Buchwald precatalyst)

  • Phosphine ligand (e.g., XPhos, SPhos, or RuPhos)

  • Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)

  • Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)

  • Schlenk flask or glovebox

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon), add the 4-phenyl-2,3-dihydro-1H-indole (1.0 equiv), aryl halide (1.1-1.2 equiv), palladium precatalyst (1-2 mol%), phosphine ligand (2-4 mol%), and base (1.5-2.0 equiv) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous, deoxygenated solvent to the flask. The typical concentration is 0.1-0.5 M.

  • Reaction Conditions: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-4-phenyl-2,3-dihydro-1H-indole.

C. Data Presentation: Key Parameters for Optimization
ParameterRecommended Range/OptionsRationale and Field Insights
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂, Buchwald Precatalysts (G1-G4)Buchwald precatalysts offer improved air and moisture stability and can lead to more reproducible results.
Ligand XPhos, SPhos, RuPhos, BrettPhosThe choice of ligand is critical and substrate-dependent. Bulky, electron-rich ligands generally give higher yields.
Base NaOtBu, K₃PO₄, Cs₂CO₃NaOtBu is a strong base suitable for many couplings. K₃PO₄ and Cs₂CO₃ are milder alternatives for base-sensitive substrates.
Solvent Toluene, Dioxane, THFToluene and dioxane are common high-boiling solvents. The choice can influence reaction rates and solubility.
Temperature 80-110 °CHigher temperatures can accelerate the reaction but may also lead to side product formation.

II. Copper-Catalyzed N-Arylation: The Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds, utilizing a copper catalyst. While traditional Ullmann reactions often require harsh conditions (high temperatures and stoichiometric copper), modern protocols have been developed that employ milder conditions and catalytic amounts of copper, often in the presence of a ligand.

A. Mechanistic Insights: A Copper-Mediated Pathway

The mechanism of the copper-catalyzed N-arylation is believed to proceed through a Cu(I)/Cu(III) cycle, although other pathways have been proposed.

  • Formation of the Copper Amide: The indoline reacts with a Cu(I) salt in the presence of a base to form a copper(I) amide complex.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) amide, forming a Cu(III) intermediate.

  • Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the N-arylindoline product and regenerate the active Cu(I) catalyst.

The use of ligands, such as diamines or amino acids, can accelerate the reaction by stabilizing the copper species and facilitating the catalytic cycle.

Ullmann_Condensation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification Reactants 4-Phenylindoline Aryl Halide Cu(I) Catalyst Ligand Base Heating Heat to 80-140 °C Reactants->Heating Solvent Anhydrous Solvent (e.g., DMF, Toluene) Solvent->Heating Monitoring Monitor by TLC or LC-MS Heating->Monitoring Quenching Cool and Quench (e.g., with NH4Cl) Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification Product N-Aryl-4-phenylindoline Purification->Product

Application

Application Note: 4-Phenyl-2,3-dihydro-1H-indole Derivatives as Small-Molecule PD-1/PD-L1 Inhibitors in Cancer Immunotherapy

Introduction & Mechanistic Rationale The blockade of the programmed cell death-1 (PD-1) and programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway has fundamentally transformed cancer immunotherapy[1]. While mo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The blockade of the programmed cell death-1 (PD-1) and programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway has fundamentally transformed cancer immunotherapy[1]. While monoclonal antibodies (mAbs) targeting this axis have achieved remarkable clinical success, their utility is frequently limited by poor tumor penetration, high manufacturing costs, and severe immune-related adverse events (irAEs)[2].

To overcome these pharmacokinetic and economic barriers, small-molecule inhibitors (SMIs) have emerged as a highly attractive alternative. Recently, 4-phenyl-2,3-dihydro-1H-indole (4-phenylindoline) derivatives , particularly those hybridized with a thiazole moiety, have been identified as potent modulators of the PD-1/PD-L1 axis[3].

The Causality of Inhibition: Dimerization Over Simple Capping

Unlike mAbs, which typically act by sterically capping the receptor monomer, 4-phenylindoline SMIs operate via an entirely different structural mechanism. These compounds bind to a highly hydrophobic cleft on the surface of PD-L1 (comprising residues like Tyr56, Asp122, and Lys124)[4]. Upon binding, the SMI acts as a molecular glue, inducing the formation of a highly stable PD-L1 homodimer [5]. This dimerization physically sequesters the PD-1 interaction surface, effectively neutralizing the ligand and rescuing T-cell effector functions, such as interferon-gamma (IFN-γ) secretion[6].

G TumorCell Tumor Cell (Expresses PD-L1) PDL1 PD-L1 Monomer TumorCell->PDL1 TCell T-Cell (Expresses PD-1) PD1 PD-1 Receptor TCell->PD1 PDL1->PD1 Binding (No Drug) PDL1Dimer PD-L1 Homodimer (Inactive) PDL1->PDL1Dimer ImmuneEvasion Immune Evasion (T-Cell Exhaustion) PD1->ImmuneEvasion SMI 4-Phenylindoline SMI (e.g., Compound A30) SMI->PDL1 Binds & Dimerizes PDL1Dimer->PD1 Blocked ImmuneActivation Immune Activation (IFN-γ Secretion) PDL1Dimer->ImmuneActivation Restores Function

Mechanism of PD-L1 dimerization and T-cell rescue by 4-phenylindoline small-molecule inhibitors.

Quantitative Data & Structure-Activity Relationship (SAR)

Through specific structural modifications, such as the amidation of a 4-phenylindoline precursor with 5-formylthiophene-2-carboxylic acid, researchers have developed highly potent derivatives[7]. Compound A30 stands out as a premier candidate, exhibiting single-digit nanomolar biochemical activity and robust in vivo tumor suppression[3].

Table 1: Comparative Efficacy of PD-L1 Small-Molecule Inhibitors
CompoundChemical ScaffoldHTRF IC₅₀ (nM)Max IFN-γ Increase (%)In Vivo Tumor Growth Inhibition (TGI)
BMS-202 Biphenyl18.0~150%N/A (Poor Pharmacokinetics)
Incyte-001 Monomeric Biphenyl11.0MinimalN/A
Compound A30 4-Arylindoline-Thiazole11.2 283.8% (at 1 μM)42.6% (at 12 mg/kg in 4T1 Model)

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the evaluation of 4-phenylindoline derivatives must follow a strict, self-validating workflow transitioning from biochemical affinity to functional cellular rescue, and finally to in vivo efficacy.

Workflow Phase1 Phase 1: HTRF Binding Assay (Target Affinity) Phase2 Phase 2: PBMC Co-Culture (IFN-γ Rescue) Phase1->Phase2 IC50 < 20nM Phase3 Phase 3: Syngeneic Mouse Models (In Vivo Efficacy) Phase2->Phase3 Dose-dependent IFN-γ increase Phase4 Phase 4: Flow Cytometry (Immune Profiling) Phase3->Phase4 Tumor Excision

Sequential validation workflow for 4-phenylindoline PD-L1 small-molecule inhibitors.
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

Purpose & Causality: HTRF is utilized because it relies on Fluorescence Resonance Energy Transfer (FRET) between a Europium (Eu) donor and an XL665 acceptor. It eliminates background auto-fluorescence and provides a highly sensitive, low-false-positive readout of protein-protein interaction disruption[8].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare His-tagged human PD-L1 and Fc-tagged human PD-1 in a standard assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20).

  • Pre-Incubation (Critical Step): Dispense 4-phenylindoline derivatives (e.g., Compound A30) across a 384-well plate in a 10-point dilution series. Add 100 nM of His-tagged PD-L1 and incubate at room temperature (RT) for 30 minutes. Causality: This pre-incubation is strictly required to allow the SMI to induce the stable PD-L1 homodimer before introducing the competing receptor[5].

  • Receptor Addition: Add 100 nM of Fc-tagged PD-1 to the reaction mixture.

  • Fluorophore Labeling: Add Anti-His-Europium cryptate (donor) and Anti-Fc-XL665 (acceptor) to the wells. Incubate in the dark for 2 hours at RT.

  • Data Acquisition: Read the plate using a TR-FRET compatible microplate reader. Excite at 337 nm and measure emissions at 620 nm (donor) and 665 nm (acceptor).

  • Self-Validation: Calculate the 665/620 nm ratio. A decrease in the ratio correlates with successful disruption of the PD-1/PD-L1 complex. Use BMS-202 as a positive control.

Protocol 2: Cell-Based T-Cell Rescue & IFN-γ Secretion Assay

Purpose & Causality: Biochemical binding does not guarantee biological function. This assay proves that the SMI can penetrate a cellular environment, block the checkpoint, and functionally rescue exhausted T-cells[3].

Step-by-Step Methodology:

  • Cell Co-Culture: Seed PD-L1 overexpressing tumor cells (e.g., engineered CHO-PD-L1 or native MDA-MB-231) in a 96-well plate at

    
     cells/well. Add human Peripheral Blood Mononuclear Cells (PBMCs) or Jurkat T-cells at an effector-to-target (E:T) ratio of 5:1.
    
  • T-Cell Stimulation: Add anti-CD3/anti-CD28 antibodies (1 μg/mL) to stimulate the T-cells. Causality: Without baseline stimulation, the PD-1/PD-L1 suppressive effect cannot be accurately measured.

  • Compound Treatment: Treat the co-culture with Compound A30 at varying concentrations (0.1 μM to 10 μM).

  • Incubation & Viability Check: Incubate for 72 hours at 37°C, 5% CO₂. Perform a parallel CellTiter-Glo viability assay on the tumor cells alone. Self-Validation: If the compound is directly cytotoxic to the cells, the drop in immune suppression is a false positive. True SMIs should exhibit low direct cytotoxicity.

  • Cytokine Quantification: Harvest the cell-free supernatant and quantify IFN-γ secretion using a standard ELISA kit. Compound A30 should demonstrate a dose-dependent increase in IFN-γ (up to ~280% at 1 μM)[7].

Protocol 3: In Vivo Syngeneic Mouse Model Evaluation

Purpose & Causality: To evaluate pharmacokinetics, systemic toxicity, and true tumor growth inhibition (TGI) in an immunocompetent host. Syngeneic models are mandatory for immunotherapies because human xenografts in nude mice lack the T-cells required for the drug's mechanism of action[7].

Step-by-Step Methodology:

  • Inoculation: Subcutaneously inject

    
     murine 4T1 breast carcinoma cells (or CT26 colon carcinoma cells) into the right flank of 6-8 week old female BALB/c mice.
    
  • Randomization: Monitor tumor growth daily. Once tumors reach a volume of 100–150 mm³, randomize the mice into three groups (n=8 per group): Vehicle control, Compound A30 (6 mg/kg), and Compound A30 (12 mg/kg).

  • Dosing Regimen: Administer the compound intravenously (i.v.) every 2 days for a total of 5 cycles.

  • Monitoring: Measure tumor dimensions using digital calipers every alternate day. Calculate tumor volume using the formula:

    
    .
    
  • Endpoint Immune Profiling: At the study endpoint, euthanize the mice. Excise and weigh the tumors to calculate final TGI. Dissociate the tumor tissue into single-cell suspensions and perform flow cytometry to quantify CD8+ T-cell infiltration. Causality: An increase in intra-tumoral CD8+ T-cells definitively proves that the TGI is driven by immune microenvironment activation, validating the drug's mechanism[3].

References

1.[1] Targeting PD-1/PD-L-1 immune checkpoint inhibition for cancer immunotherapy: success and challenges - Frontiers. Available at:[Link] 2.[2] Targeting PD-1/PD-L-1 immune checkpoint inhibition for cancer immunotherapy - PMC. Available at:[Link] 3.[3] Discovery of 4-Arylindolines Containing a Thiazole Moiety as Potential Antitumor Agents Inhibiting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction - PubMed. Available at:[Link] 4.[7] Discovery of 4-Arylindolines Containing a Thiazole Moiety as Potential Antitumor Agents Inhibiting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction - ACS Publications. Available at:[Link] 5.[8] Homogeneous time-resolved fluorescence and its applications for kinase assays in drug discovery - ResearchGate. Available at:[Link] 6.[6] A comparative study of the recent most potent small-molecule PD-L1 inhibitors - SciSpace. Available at:[Link] 7.[4] Advancements in drug discovery: integrating CADD tools and drug repurposing for PD-1/PD-L1 axis inhibition - RSC Publishing. Available at:[Link] 8.[5] phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Compar - Semantic Scholar. Available at:[Link]

Sources

Method

Use of 4-phenyl-2,3-dihydro-1H-indole in the synthesis of neuroprotective compounds

Application Note & Protocols Topic: Leveraging the 4-Phenyl-2,3-dihydro-1H-indole Scaffold for the Synthesis of Novel Neuroprotective Agents Audience: Researchers, scientists, and drug development professionals. Introduc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Topic: Leveraging the 4-Phenyl-2,3-dihydro-1H-indole Scaffold for the Synthesis of Novel Neuroprotective Agents

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Privileged Scaffold in a Modern Therapeutic Challenge

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent a growing global health crisis characterized by the progressive loss of neuronal structure and function.[1][2] The complexity of these diseases, involving multiple pathological pathways like oxidative stress, protein aggregation, neuroinflammation, and cholinergic deficits, demands therapeutic agents that can act on several fronts simultaneously.[3][4] The indole nucleus has long been recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[5][6] Its structural resemblance to endogenous molecules like tryptophan allows it to interact with a wide array of biological targets. This guide focuses on a specific, synthetically versatile starting point: the 4-phenyl-2,3-dihydro-1H-indole (4-phenylindoline) core. We will explore its strategic functionalization to generate multi-target-directed ligands (MTDLs) with significant neuroprotective potential.

Section 1: Rationale for the 4-Phenylindoline Core

The selection of the 4-phenylindoline scaffold is based on several key principles of medicinal chemistry:

  • Structural Rigidity and Vectorial Orientation: The dihydro-indole (indoline) core provides a conformationally restrained platform. The phenyl group at the 4-position acts as a crucial vectorial anchor, directing subsequent functionalizations into specific regions of three-dimensional space to optimize interactions with target proteins.

  • Blood-Brain Barrier (BBB) Permeability: The lipophilic nature of the core structure is advantageous for penetrating the BBB, a critical prerequisite for any centrally-acting therapeutic agent.[7] Modifications can be tailored to balance lipophilicity and maintain BBB permeability according to Lipinski's criteria.[7]

  • Synthetic Tractability: The indoline nitrogen (N1) is a nucleophilic handle ripe for a variety of functionalization reactions, allowing for the straightforward introduction of pharmacophores known to impart specific biological activities.

Section 2: Synthetic Strategies and Protocols

The overarching strategy involves a modular approach where distinct, bioactive moieties are appended to the 4-phenylindoline core. This allows for the systematic exploration of the structure-activity relationship (SAR).

General Synthetic Workflow

The synthesis of neuroprotective agents from the 4-phenylindoline scaffold typically follows a logical progression from core functionalization to the introduction of target-specific moieties. This modular approach is ideal for building a library of compounds for screening.

G cluster_0 Phase 1: Core Preparation & Functionalization cluster_1 Phase 2: Introduction of Bioactive Moieties cluster_2 Phase 3: Validation A Start: 4-Phenyl-2,3- dihydro-1H-indole B N-Functionalization (e.g., Chloroacetylation) A->B C Key Intermediate (e.g., N-Chloroacetyl-4-phenylindoline) B->C D Nucleophilic Substitution with Target-Specific Amines (e.g., N-benzylpiperazine) C->D E Final Compound Library D->E F Purification & Structural Characterization (Chromatography, NMR, MS) E->F

Caption: General workflow for synthesizing 4-phenylindoline derivatives.

Protocol 1: Synthesis of N-Functionalized Indole Analogs for Cholinesterase Inhibition

This protocol details the synthesis of a derivative library analogous to donepezil, a known acetylcholinesterase (AChE) inhibitor, by using the indole scaffold as a bioisosteric replacement for the indanone moiety.[8] This approach aims to create compounds that can inhibit the breakdown of acetylcholine, a key neurotransmitter deficient in Alzheimer's disease.

Objective: To synthesize a series of N-{[4-(substituted-benzyl)piperazin-1-yl]acetyl}-4-phenyl-2,3-dihydro-1H-indoles.

Step 1: Chloroacetylation of the 4-Phenylindoline Core

  • Dissolve 4-phenyl-2,3-dihydro-1H-indole (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) to the solution.

  • Add a solution of chloroacetyl chloride (1.2 eq) in anhydrous DCM dropwise over 15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, 1-(chloroacetyl)-4-phenyl-2,3-dihydro-1H-indole, is often used in the next step without further purification.

Step 2: Nucleophilic Substitution with Substituted Piperazines

  • To a solution of the crude 1-(chloroacetyl)-4-phenyl-2,3-dihydro-1H-indole (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and a catalytic amount of potassium iodide.

  • Add the desired N-substituted benzylpiperazine (1.1 eq).

  • Heat the mixture to reflux (approx. 80 °C) and stir for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the final compound.

Self-Validation: The structure and purity of the final compounds must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure the intended synthesis was successful.

Section 3: Biological Evaluation of Neuroprotective Properties

Once synthesized, the compounds must be evaluated for their biological activity. A multi-pronged approach is necessary to screen for various neuroprotective mechanisms. The human neuroblastoma cell line SH-SY5Y is a commonly used and reliable in vitro model for these studies.[3][9]

Multi-Target Intervention Pathways in Neurodegeneration

Successful neuroprotective agents derived from the 4-phenylindoline scaffold are designed to interfere with multiple pathological cascades in diseases like Alzheimer's. This multi-target approach is considered more likely to yield clinically significant results than a single-target strategy.

G cluster_0 Pathological Hallmarks of Alzheimer's Disease cluster_1 Mechanisms of Action A Aβ Peptide Aggregation Outcome Neuronal Protection & Survival B Cholinergic Deficit (Low Acetylcholine) C Oxidative Stress (High ROS) D Neuroinflammation Agent 4-Phenylindoline Derivative (MTDL) M1 Inhibits Aβ Aggregation Agent->M1 M2 Inhibits Acetylcholinesterase (AChE) Agent->M2 M3 Antioxidant Activity (ROS Scavenging) Agent->M3 M4 Anti-inflammatory Effects Agent->M4 M1->A prevents M1->Outcome M2->B corrects M2->Outcome M3->C reduces M3->Outcome M4->D suppresses M4->Outcome

Caption: Multi-target intervention strategy for Alzheimer's disease.

Protocol 2: Assessment of Anti-Amyloid Aggregation (Thioflavin T Assay)

This assay quantifies the ability of a compound to inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.[3]

  • Prepare a stock solution of Aβ(1-42) peptide by dissolving it in hexafluoroisopropanol (HFIP), aliquoting, and evaporating the solvent. Store at -80 °C.

  • To initiate an experiment, re-suspend an aliquot of Aβ(1-42) in DMSO to create a concentrated stock.

  • In a 96-well black plate, add PBS (pH 7.4), the Aβ(1-42) stock to a final concentration of 40 µM, and the test compound (e.g., at a final concentration of 30 µM). A positive control (Aβ alone) and a negative control (Curcumin) should be included.[3][10]

  • Incubate the plate at 37 °C for 24 hours with gentle agitation to allow for fibril formation.

  • After incubation, add Thioflavin T (ThT) solution to each well to a final concentration of 20 µM.

  • Incubate for 30 minutes at 37 °C in the dark.

  • Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

  • Calculate the percentage of aggregation inhibition relative to the Aβ-only control.

Protocol 3: Cell Viability and Neuroprotection Assay (MTT Assay)

The MTT assay measures the metabolic activity of cells, which serves as an indicator of cell viability. It is used to assess if the synthesized compounds can protect neurons from a toxic insult.[3]

  • Seed SH-SY5Y cells (5 × 10⁴ cells/well) in a 96-well plate and allow them to adhere for 24 hours.

  • Induce neurotoxicity by treating the cells with a stressor. Common stressors include hydrogen peroxide (H₂O₂) for oxidative stress or pre-aggregated Aβ(25-35) peptide for amyloid toxicity.[3]

  • In parallel wells, co-treat cells with the stressor and the test compound at various concentrations. Include controls for untreated cells, cells with the stressor alone, and cells with the compound alone (to check for inherent toxicity).

  • Incubate for 24 hours.

  • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 1-2 hours at 37 °C.

  • Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Add a solubilizing solution (e.g., isopropanol/HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance at ~570 nm using a microplate reader.

  • Express the results as a percentage of cell viability compared to the untreated control cells. A significant increase in viability in co-treated wells compared to stressor-only wells indicates a neuroprotective effect.[3]

Section 4: Data Interpretation and Lead Optimization

Systematic evaluation of the synthesized compounds allows for the development of a Structure-Activity Relationship (SAR) to guide the design of more potent and effective neuroprotective agents.

Structure-Activity Relationship (SAR) Insights
  • Substituents on the Phenyl Ring: The electronic properties of substituents on the 4-phenyl ring can influence activity. Electron-donating groups may enhance antioxidant properties, while specific substitutions can improve binding affinity to target enzymes.[11]

  • N-Acetyl Linker Chain: The nature of the group attached to the indoline nitrogen is critical. For cholinesterase inhibitors, the length and composition of the linker chain connecting the indoline core to a piperazine or other moiety directly impacts the ability to bridge the catalytic and peripheral anionic sites of the enzyme.[8]

  • Propargylamine Moiety: The inclusion of a propargylamine group at the N1 position has been shown to confer potent monoamine oxidase B (MAO-B) inhibitory activity, adding another valuable mechanism for neuroprotection, particularly in the context of Parkinson's disease.[12]

Tabulated Summary of Expected Biological Data

The following table provides a template for summarizing screening data, enabling a clear comparison between different derivatives.

Compound IDR-Group (on Benzyl)AChE IC₅₀ (µM)Aβ Agg. Inhib. (%) @ 30µMCell Viability (%) vs. H₂O₂
Lead (4-Phenylindoline) ->100<10%55% ± 4.2%
Derivative 1 4-Fluoro5.2 ± 0.645% ± 3.1%78% ± 5.5%
Derivative 2 3-Methoxy12.8 ± 1.138% ± 2.8%71% ± 4.9%
Derivative 3 4-Chloro8.1 ± 0.952% ± 4.0%82% ± 6.1%
Donepezil (Control) -0.02 ± 0.003N/AN/A
Curcumin (Control) -N/A65% ± 5.3%N/A

Data are hypothetical and for illustrative purposes only.

Conclusion

The 4-phenyl-2,3-dihydro-1H-indole scaffold is a highly promising starting point for the development of novel, multi-target neuroprotective agents. Its synthetic accessibility and the ability to systematically introduce various bioactive pharmacophores allow for the rational design of compounds aimed at combating the multifaceted nature of neurodegenerative diseases. The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and biological evaluation of such compounds, paving the way for the discovery of next-generation therapeutics.

References

  • Denya, R., Malan, S.F., and Enogieru, A.B. (2018). Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease. MedChemComm, 9, 357-371. Available at: [Link]

  • Abdel-Wahab, B.F., et al. (2011). Development of new indole-derived neuroprotective agents. Bioorganic & Medicinal Chemistry, 19(9), 2944-2951. Available at: [Link]

  • Promgool, T., et al. (2022). Design, Synthesis, and Neuroprotective Activity of Phenoxyindole Derivatives on Antiamyloid Beta (Aβ) Aggregation, Antiacetylcholinesterase, and Antioxidant Activities. Molecules, 27(21), 7249. Available at: [Link]

  • Miceli, C., et al. (2023). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. International Journal of Molecular Sciences, 24(24), 17562. Available at: [Link]

  • Al-Balas, Q., et al. (2012). Synthesis of New Indole Derivatives Structurally Related to Donepezil and Their Biological Evaluation as Acetylcholinesterase Inhibitors. Molecules, 17(5), 4927-4941. Available at: [Link]

  • El-Gamal, M.I., et al. (2022). Design and synthesis of new indole drug candidates to treat Alzheimer's disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL) strategy. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2660-2678. Available at: [Link]

  • Kudzma, L.V. (2003). Synthesis of Substituted Indoles and Carbazoles from 2-Fluorophenyl Imines. Synthesis, 2003(11), 1661-1666. Available at: [Link]

  • Khan, I., et al. (2020). Synthesis, characterization, biological evaluation, and kinetic study of indole base sulfonamide derivatives as acetylcholinesterase inhibitors in search of potent anti-Alzheimer agent. Journal of King Saud University - Science, 32(1), 1047-1054. Available at: [Link]

  • Zhang, H., et al. (2018). Structural understanding of 5-(4-hydroxy-phenyl)-N-(2-(5-methoxy-1H-indol-3-yl)-ethyl)-3-oxopentanamide as a neuroprotectant for Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 28(17), 2906-2911. Available at: [Link]

  • Goud, E.S., et al. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. MDPI. Available at: [Link]

  • Chen, C-N., et al. (2023). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. International Journal of Molecular Sciences, 24(3), 2690. Available at: [Link]

  • ResearchGate (2021). Design, synthesis, and biological evaluation of compounds with a new scaffold as anti-neuroinflammatory agents for the treatment of Alzheimer's disease. Request PDF. Available at: [Link]

  • Al-Harrasi, A., et al. (2018). Plants-Derived Neuroprotective Agents: Cutting the Cycle of Cell Death through Multiple Mechanisms. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]

  • Chen, C-N., et al. (2019). Neuroprotection of Indole-Derivative Compound NC001-8 by the Regulation of the NRF2 Pathway in Parkinson's Disease Cell Models. Oxidative Medicine and Cellular Longevity. Available at: [Link]

  • Yılmaz, S., and Etoz, B.C. (2023). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. Medicina, 59(12), 2178. Available at: [Link]

  • Abdel-Wahab, B.F. (2015). Synthesis and Biological Activity of Some 2,3- Diphenylindole Derivatives. Research and Reviews: Journal of Chemistry. Available at: [Link]

  • Angel, L. (2017). Neuroprotective Strategies for Neurological Disorders by Natural Products: An update. Current Neuropharmacology, 15(3), 324-343. Available at: [Link]

  • Gutiérrez-Zetina, A., et al. (2023). Phenolic Compounds of Therapeutic Interest in Neuroprotection. Antioxidants, 12(2), 235. Available at: [Link]

  • El-Gamal, M.I., et al. (2022). Design and synthesis of new indole drug candidates to treat Alzheimer's disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL) strategy. ResearchGate. Available at: [Link]

  • Goud, E.S., et al. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules, 29(9), 2127. Available at: [Link]

  • Faghih, Z., et al. (2023). Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer's agents. Scientific Reports, 13, 15002. Available at: [Link]

Sources

Application

Application Note: Regioselective C7-Functionalization of 4-Phenyl-2,3-dihydro-1H-indoline via Transition Metal-Catalyzed C-H Activation

Abstract The 4-phenyl-2,3-dihydro-1H-indole (4-phenylindoline) scaffold is a privileged structure in medicinal chemistry and materials science. However, the selective functionalization of its benzenoid ring, particularly...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 4-phenyl-2,3-dihydro-1H-indole (4-phenylindoline) scaffold is a privileged structure in medicinal chemistry and materials science. However, the selective functionalization of its benzenoid ring, particularly at the C7 position, remains a significant synthetic challenge due to the intrinsic electronic preferences of the indole core for reactivity at the C2 and C3 positions. This application note provides a detailed protocol for the regioselective functionalization of the C7 position of 4-phenylindoline. The strategy employs a directing group-assisted, transition metal-catalyzed C-H activation approach, which effectively overrides the inherent reactivity patterns of the heterocyclic system. We present a comprehensive, step-by-step protocol for a rhodium-catalyzed C7-alkenylation, including starting material preparation, reaction execution, product validation, and a troubleshooting guide. This method offers a robust and efficient pathway for creating novel, C7-substituted 4-phenylindoline derivatives for drug discovery and development programs.

Introduction

The indole and indoline frameworks are central to a vast number of natural products and pharmaceutical agents.[1][2] The introduction of a phenyl group at the C4 position creates a biaryl-like structure that is of significant interest for developing novel therapeutics, including potent anticancer agents.[3] The modification of this core structure is crucial for modulating its pharmacological properties. Direct functionalization of C-H bonds has emerged as a powerful, atom-economical strategy for molecular derivatization.

However, the direct functionalization of the indoline benzene ring is notoriously difficult to control. The inherent electronic properties of the pyrrole-type ring favor electrophilic substitution and metal-catalyzed reactions at the C2 and C3 positions.[1][2] Achieving selective functionalization at the less reactive C4, C5, C6, or C7 positions requires overcoming this innate reactivity. This has been a long-standing challenge in synthetic chemistry.[4]

Recent breakthroughs in transition-metal catalysis have provided powerful tools to address this challenge.[1][5] By installing a removable directing group (DG) on the indoline nitrogen, it is possible to steer a metal catalyst to a specific C-H bond.[4][6] Sterically bulky directing groups have proven particularly effective in promoting functionalization at the C7 position by favoring the formation of a more stable six-membered metallacycle intermediate.[6] This application note details a protocol based on this state-of-the-art strategy.

Principle of the Method: Directed C-H Activation

The protocol's success hinges on the principle of directing group-assisted ortho-C-H activation. A directing group, in this case, a pivaloyl group (-C(O)tBu), is covalently attached to the indoline nitrogen. This group serves as an anchor and a coordinating ligand for the transition metal catalyst (e.g., Rhodium).

The generally accepted catalytic cycle proceeds through several key steps:

  • Coordination: The directing group's carbonyl oxygen coordinates to the rhodium catalyst.

  • C-H Activation/Metalation: The catalyst is brought into proximity of the C7-H bond. Through a concerted metalation-deprotonation (CMD) mechanism, the C-H bond is cleaved, forming a six-membered rhodacycle intermediate.[7] The steric bulk of the pivaloyl group disfavors the formation of a strained five-membered ring that would result from C2 activation.

  • Coordination & Insertion: The coupling partner (e.g., an alkene like ethyl acrylate) coordinates to the rhodium center and subsequently inserts into the Rh-C bond.

  • Reductive Elimination: This step forms the new C-C bond at the C7 position and regenerates a Rh(I) species.

  • Catalyst Regeneration: An oxidant in the reaction mixture reoxidizes the catalyst to its active Rh(III) state, allowing it to re-enter the catalytic cycle.

This sequence allows for the highly regioselective formation of a new bond at the otherwise unreactive C7 position.

Catalytic Cycle for C7-Functionalization A Active Catalyst [Rh(III)] B Coordination with N-Piv-4-phenylindoline A->B C C-H Activation (CMD Pathway) Forms 6-membered Rhodacycle B->C D Alkene Coordination & Insertion C->D E β-Hydride Elimination or Reductive Elimination D->E F Product Release & Reduced Catalyst [Rh(I)] E->F G Oxidation [Rh(I)] -> [Rh(III)] F->G prod C7-Functionalized Product F->prod G->A Cycle Repeats oxidant_used Reduced Oxidant G->oxidant_used sub Substrate sub->B alkene + Alkene alkene->D oxidant Oxidant oxidant->G

Figure 1: General catalytic cycle for directed C7-functionalization.

Experimental Protocol: C7-Alkenylation of N-Pivaloyl-4-phenylindoline

This protocol describes the rhodium-catalyzed reaction of 1-(4-phenylindolin-1-yl)-2,2-dimethylpropan-1-one with ethyl acrylate.

Materials and Reagents
Reagent / MaterialGradeSupplierNotes
4-Phenyl-2,3-dihydro-1H-indole≥97%Commercially Available
Pivaloyl chloride≥99%Commercially AvailableHandle in a fume hood.
Triethylamine (TEA)≥99.5%, anhydrousCommercially AvailableStore over molecular sieves.
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
[RhCp*Cl₂]₂ (Pentamethylcyclopentadienyl rhodium(III) dichloride dimer)98%Commercially AvailableCatalyst precursor.
Silver hexafluoroantimonate (AgSbF₆)98%Commercially AvailableCo-catalyst/halide scavenger. Light sensitive.
Copper(II) acetate (Cu(OAc)₂)≥98%Commercially AvailableOxidant.
Ethyl acrylate99%, contains stabilizerCommercially Available
1,2-Dichloroethane (DCE)Anhydrous, ≥99.8%Commercially AvailableReaction solvent.
Ethyl acetate (EtOAc)ACS GradeCommercially AvailableFor work-up and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableDrying agent.
Argon (Ar) or Nitrogen (N₂)High PurityFor inert atmosphere.
Equipment
  • Standard laboratory glassware (round-bottom flasks, condensers, etc.)

  • Schlenk line or glovebox for inert atmosphere techniques

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash column chromatography setup

  • NMR spectrometer and Mass spectrometer for analysis

Step-by-Step Procedure
Figure 2: Experimental workflow for C7-alkenylation.

Part A: Synthesis of N-Pivaloyl-4-phenylindoline (Substrate)

  • To a solution of 4-phenyl-2,3-dihydro-1H-indole (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous dichloromethane (DCM, ~0.2 M) at 0 °C, add pivaloyl chloride (1.2 equiv.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring for completion by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash chromatography (eluent: Hexanes/EtOAc gradient) to yield the pure N-pivaloyl substrate.

Part B: C7-Alkenylation Reaction

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon), add N-pivaloyl-4-phenylindoline (1.0 equiv., e.g., 0.2 mmol), [RhCp*Cl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and Cu(OAc)₂ (2.0 equiv.).

  • Add anhydrous 1,2-dichloroethane (DCE, 1.0 mL).

  • Add ethyl acrylate (2.0 equiv.) via syringe.

  • Seal the flask and place it in a preheated oil bath at 100 °C.

  • Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC (stain with KMnO₄ if spots are not UV-active).

  • Once the starting material is consumed, cool the reaction to room temperature.

Part C: Work-up and Purification

  • Dilute the reaction mixture with DCM and filter through a pad of Celite to remove metal salts. Wash the pad with additional DCM.

  • Combine the filtrates and concentrate using a rotary evaporator.

  • Redissolve the crude residue in EtOAc and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude oil by flash column chromatography on silica gel using a Hexanes/EtOAc eluent system to afford the pure C7-alkenylated product.

Data Analysis and Characterization

The successful synthesis of the target compound, ethyl (E)-3-(1-pivaloyl-4-phenylindolin-7-yl)acrylate, must be confirmed by standard analytical techniques.

Analysis TechniqueExpected Observations
¹H NMR Appearance of new vinyl proton signals (~6.5-7.8 ppm) with a characteristic large coupling constant (J ≈ 16 Hz) for the trans-alkene. A downfield shift of the aromatic proton adjacent to the new substituent. Disappearance of the C7-H proton signal from the starting material spectrum.
¹³C NMR Appearance of new signals corresponding to the acrylate carbonyl (~167 ppm), the vinyl carbons (~120-145 ppm), and the ethyl ester carbons.
HRMS (e.g., ESI+) The observed mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺ or [M+Na]⁺ should match the calculated theoretical mass to within 5 ppm.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Poor quality of anhydrous solvent/reagents. 3. Insufficient temperature or reaction time.1. Use fresh catalyst and co-catalyst. Ensure AgSbF₆ is protected from light. 2. Use freshly distilled or newly opened anhydrous solvents. 3. Increase temperature to 110 °C or extend reaction time to 36 hours.
Poor Regioselectivity (e.g., C2-functionalization) 1. Directing group is not bulky enough. 2. Reaction mechanism is not following the directed pathway.1. The pivaloyl group is generally very effective for C7. This is an unlikely issue for this substrate. 2. Ensure all reagents are added in the correct order and the inert atmosphere is maintained.
Decomposition of Product 1. Reaction temperature is too high. 2. Extended reaction time leading to side reactions.1. Reduce the reaction temperature to 80-90 °C. 2. Stop the reaction as soon as TLC indicates consumption of starting material.
Difficult Purification 1. Formation of closely-eluting byproducts. 2. Product is unstable on silica gel.1. Optimize the eluent system for column chromatography; try a different solvent system (e.g., Toluene/Acetone). 2. Consider using a different stationary phase like alumina (neutral) or using a shorter column.

Comparative Overview of Methodologies

While the rhodium-catalyzed protocol is robust, other transition metals have also been successfully employed for C7-functionalization of indoles and indolines.[1][2]

Catalyst SystemDirecting GroupCoupling PartnerAdvantagesLimitations/References
Rhodium (Rh) Pivaloyl, PhosphinoylAlkenes, Alkynes, AmidesHigh C7 selectivity, broad substrate scope.Requires expensive metal and often a silver salt co-catalyst.[3][8][9]
Palladium (Pd) Phosphinoyl, PyridylsulfonylArylboronic acids, Aryl halidesExcellent for C-C bond formation (arylation).Can sometimes favor C2/C3 arylation without a strongly directing group.[4][10]
Ruthenium (Ru) CarboxylateAmides, AlkenesUtilizes a less expensive metal; often proceeds under mild conditions.Can require specific ligand systems to achieve high selectivity.[1]
Iridium (Ir) PivaloylAzides, Sulfonyl azidesEffective for C-N bond formation (amidation, sulfonamidation).Substrate scope can be limited for C-C bond formation.[6]
Cobalt (Co) PivaloylArylboronic acidsUses an earth-abundant, inexpensive metal.May require specific ligands (e.g., PCy₃) and can involve radical pathways.[1][2]

Conclusion

The protocol detailed in this application note provides a reliable and highly regioselective method for the C7-functionalization of the 4-phenylindoline scaffold. By leveraging a directing group-assisted, rhodium-catalyzed C-H activation strategy, this approach overcomes the inherent reactivity challenges of the indoline nucleus. This powerful synthetic tool enables researchers and drug development professionals to efficiently access novel chemical space, facilitating the synthesis of complex molecules and accelerating the discovery of new therapeutic agents.

References

  • Mundhe T. G., et al. (2025). A Short Review of C7 – H Bond Functionalization of Indole/Indoline.
  • Cramer, N., et al. (n.d.). Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles. PMC - NIH.
  • Cacchi, S., et al. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry.
  • Chen, X., et al. (n.d.). C-H functionalization of indoles and oxindoles through CDC reactions. Targets in Heterocyclic Systems.
  • Various Authors. (2025). C-H Functionalization of Indoles at the C7 Position.
  • Mundhe T. G., et al. (2025). A Short Review of C7 – H Bond Functionalization of Indole/Indoline.
  • Sanz, R., et al. (n.d.). Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols.
  • Guillaumet, G., et al. (2014).
  • Shi, Z., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research.
  • Guillaumet, G., et al. (2026). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Request PDF.
  • Li, J., et al. (2016). Rh(III)
  • Pinney, K.G., et al. (1993). Synthesis and cytotoxicity of 1,6,7,8-substituted 2-(4'-substituted phenyl)-4-quinolones and related compounds: identification as antimitotic agents interacting with tubulin. Journal of Medicinal Chemistry.
  • El Kazzouli, S., et al. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing.
  • Ma, D., et al. (n.d.). Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles.
  • Suwinski, J., et al. (n.d.).
  • Van der Walt, M.M., et al. (2015). The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase. PubMed.
  • Song, C., et al. (2017).

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Purification of 2-Phenyl-Indole Compounds

Welcome to the Technical Support Center for the chromatographic purification of 2-phenyl-indole derivatives. 2-Phenyl-indoles are critical pharmacophores found in estrogen receptor modulators (SERMs), antimicrobial agent...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic purification of 2-phenyl-indole derivatives. 2-Phenyl-indoles are critical pharmacophores found in estrogen receptor modulators (SERMs), antimicrobial agents (e.g., INF55), and fluorescent probes (e.g., DAPI)[1][2]. Because of their planar, hydrophobic nature and the presence of a basic nitrogen in the indole ring, these compounds frequently present unique chromatographic challenges, including severe peak tailing, poor recovery, and on-column precipitation.

This guide is designed for researchers and drug development professionals. It provides mechanistic troubleshooting, self-validating protocols, and quantitative benchmarks to ensure high-purity isolation of these complex heterocyclic systems.

Diagnostic Workflow for 2-Phenyl-Indole HPLC Issues

HPLC_Troubleshooting Start Analyze 2-Phenyl-Indole Chromatogram Tailing Is Peak Tailing Observed (As > 1.5)? Start->Tailing Resolution Is Resolution Poor Between Analogs? Tailing->Resolution No Silanol Silanol Interaction: Lower pH to <3.0 or add 5mM TEA Tailing->Silanol Yes Recovery Is Product Recovery Low (<80%)? Resolution->Recovery No Selectivity Adjust Organic Modifier (MeOH vs ACN) or Use Phenyl-Hexyl Column Resolution->Selectivity Yes Solubility Check Solubility: Increase Sample Diluent Strength (e.g., THF) Recovery->Solubility Yes

Caption: Diagnostic flowchart for identifying and resolving common HPLC issues with 2-phenyl-indoles.

Troubleshooting & FAQs

Q1: Why does my 2-phenyl-indole derivative exhibit severe peak tailing (As > 1.5) on a standard C18 column?

Causality: Peak tailing in indole chromatography is primarily driven by secondary retention mechanisms. While the hydrophobic 2-phenyl-indole backbone interacts with the C18 stationary phase, the basic nitrogen of the indole ring (and any basic substituents) interacts with exposed, unreacted silanol (Si-OH) groups on the silica support[3]. Free silanols are highly acidic. At a mid-range mobile phase pH, these silanols ionize into Si-O⁻, creating strong ion-exchange interactions with the protonated basic functional groups of your analyte[4][5].

Resolution Protocol: To eliminate this secondary interaction, you must suppress silanol ionization.

  • pH Adjustment: Lower the mobile phase pH to < 3.0 (e.g., using 10–20 mM potassium phosphate buffer at pH 2.5, or 0.1% Trifluoroacetic acid)[5][6]. This fully protonates the silanols, neutralizing their charge and preventing ion exchange.

  • Competing Bases: If low pH cannot be used due to compound instability, add a sacrificial base like 5 mM Triethylamine (TEA) to the mobile phase. TEA is sterically small and will preferentially bind to the active silanol sites, shielding your 2-phenyl-indole compound[5][6].

  • Column Selection: Switch to a high-density, fully end-capped C18 column or a hybrid organic-inorganic silica column (Type B silica), which inherently possesses fewer active silanols[3][5].

Q2: I am experiencing on-column precipitation and high backpressure when injecting crude 2-phenyl-indole reaction mixtures. How do I prevent this?

Causality: 2-Phenyl-indoles are highly planar and hydrophobic, often exhibiting extremely poor solubility in highly aqueous environments[7]. If your sample is dissolved in 100% strong solvent (like DMSO or DMF) but your HPLC method begins at 95% aqueous mobile phase, the sudden change in solvent strength at the column head causes immediate precipitation of the hydrophobic indole.

Resolution Protocol:

  • Diluent Matching: Dilute your crude sample in a solvent mixture that closely matches the initial mobile phase conditions (e.g., 50:50 Water:Acetonitrile). If the compound crashes out in the vial, your initial gradient is too weak.

  • Gradient Optimization: Start the gradient at a higher organic percentage (e.g., 40% Acetonitrile) to maintain solubility upon injection.

  • Injection Volume: Reduce the injection volume to minimize the localized concentration shock at the column head.

Q3: Standard C18 columns fail to resolve my halogenated 2-phenyl-indole from the unhalogenated precursor. What is the mechanistic alternative?

Causality: Traditional C18 columns separate analytes based strictly on hydrophobicity. The addition of a single halogen (e.g., fluorine or chlorine) on the phenyl ring may not alter the overall hydrophobicity enough to achieve baseline resolution.

Resolution Protocol: Exploit the extensive π-electron system of the 2-phenyl-indole core. Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase. These columns provide orthogonal selectivity through π-π interactions, dipole-dipole interactions, and shape selectivity, which are highly sensitive to electron-withdrawing halogen substituents on aromatic rings.

Step-by-Step Methodology: Self-Validating Preparative RP-HPLC Purification

This protocol ensures the high-purity isolation of 2-phenyl-indole compounds while actively validating system performance to prevent sample loss.

Step 1: Sample Preparation & System Suitability

  • Action: Dissolve the crude 2-phenyl-indole in a 1:1 mixture of Acetonitrile and Water. Filter through a 0.22 µm PTFE syringe filter.

  • Validation Check: Visually inspect the filtrate. If turbidity is observed, add 5% Tetrahydrofuran (THF) to fully solubilize the planar structure.

Step 2: Column Equilibration

  • Action: Install a fully end-capped Preparative C18 column (e.g., 21.2 x 250 mm, 5 µm). Flush with Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA) at a 50:50 ratio for 5 column volumes.

  • Validation Check: Monitor the UV baseline at 254 nm and 280 nm (indole absorbance max). Self-Validation: A stable, flat baseline indicates complete equilibration and uniform silanol protonation. A drifting baseline necessitates further equilibration[5].

Step 3: Gradient Elution

  • Action: Execute a shallow gradient tailored to hydrophobic retention:

    • 0–5 min: Isocratic hold at 40% B (allows DMSO/DMF solvent plug to elute).

    • 5–25 min: Linear gradient from 40% B to 85% B.

    • 25–30 min: Column wash at 100% B.

  • Validation Check: Monitor system backpressure. A sudden spike during the isocratic hold indicates on-column precipitation, requiring an immediate increase in %B.

Step 4: Fraction Collection & Recovery

  • Action: Collect fractions based on UV threshold (>50 mAU).

  • Validation Check: Immediately analyze a 10 µL aliquot of the main fraction on an analytical HPLC system to confirm purity (>95%) and verify the absence of oxidation (indoles can oxidize to indoxyls or oxindoles if left in aqueous acidic solutions for prolonged periods)[8]. Lyophilize the fractions immediately in the dark.

Quantitative Data: Impact of Method Parameters on Peak Shape

The following table summarizes the quantitative impact of various chromatographic parameters on the USP Tailing Factor (


) for basic 2-phenyl-indole derivatives. An ideal 

is 1.0; values > 1.5 indicate significant tailing[9].
Column ChemistryMobile Phase pHAdditive / BufferUSP Tailing Factor (

)
Causality / Mechanism
Standard Type-A C187.0 (Neutral)None2.35 Strong ion-exchange between protonated indole NH and ionized free silanols (

)[9].
Standard Type-A C183.0 (Acidic)20 mM Phosphate1.33 Silanols are fully protonated (

), eliminating ion-exchange interactions[9].
End-capped Type-B C186.5 (Neutral)None1.45 Reduced surface silanols due to high-purity silica and end-capping, but residual interactions remain[3].
End-capped Type-B C186.5 (Neutral)5 mM Triethylamine1.10 TEA acts as a sacrificial base, sterically blocking residual active silanols[6].
Phenyl-Hexyl2.5 (Acidic)0.1% TFA1.05 Optimal condition: Acid suppresses silanols; Phenyl phase provides orthogonal

retention.

References

  • Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors PMC (National Institutes of Health)[Link]

  • Synthesis of 2-phenylindoxyls Arkivoc[Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.[Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex[Link]

  • HPLC Diagnostic Skills II – Tailing Peaks Chromatography Online (LCGC)[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes Phenomenex[Link]

  • On the Mechanism of Berberine–INF55 (5-Nitro-2-phenylindole) Hybrid Antibacterials PMC (National Institutes of Health)[Link]

  • Peak Tailing in HPLC Element Lab Solutions[Link]

Sources

Optimization

Technical Support Center: Navigating the Scale-Up of Substituted Indole Synthesis

Welcome to the Technical Support Center dedicated to addressing the complex challenges encountered during the scale-up synthesis of substituted indole derivatives. This guide is designed for researchers, chemists, and dr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to addressing the complex challenges encountered during the scale-up synthesis of substituted indole derivatives. This guide is designed for researchers, chemists, and drug development professionals who are transitioning from bench-scale synthesis to pilot or manufacturing scale. Indole scaffolds are pivotal in pharmaceuticals, agrochemicals, and natural products, making their efficient, large-scale production a critical endeavor[1][2].

This resource provides field-proven insights through detailed troubleshooting guides and frequently asked questions, focusing on the causality behind experimental outcomes to empower you to overcome common scale-up hurdles.

Frequently Asked Questions (FAQs)

This section addresses high-level questions and common concerns regarding the transition from lab to plant for indole synthesis.

Q1: My reaction yield dropped significantly when moving from a 1g to a 100g scale. What are the most common culprits?

A1: A drop in yield upon scale-up is a frequent and multifaceted problem. The primary causes are often rooted in physical and chemical phenomena that are negligible at the lab scale but become dominant in larger reactors.[3] Key factors include:

  • Mass and Heat Transfer Limitations: Inefficient mixing in large vessels can create non-uniform reaction conditions, leading to localized "hot spots" or areas of low reactant concentration. This heterogeneity can promote side reactions and degradation of materials.[3]

  • Exothermic Events: Many indole syntheses, particularly the Fischer indole synthesis, are exothermic. Heat that dissipates easily in a round-bottom flask can accumulate in a large reactor, potentially leading to thermal runaways and product decomposition.[3]

  • Changes in Reagent Addition Rates: The rate of reagent addition, which is simple to control on a small scale, has a profound impact on the reaction profile at scale. A slow addition on a large scale might take too long, while a fast addition can cause dangerous exotherms or favor side-product formation.[3]

  • Purity of Starting Materials: The impurity profile of bulk starting materials can differ from that of smaller, highly purified lab-scale reagents. Trace impurities, insignificant in small reactions, can act as catalysts or inhibitors on a larger scale, significantly impacting the reaction outcome.[3][4]

Q2: What are the primary advantages of considering continuous flow chemistry for indole synthesis scale-up?

A2: Continuous flow chemistry offers significant advantages over traditional batch processing for scaling up indole syntheses, directly addressing many of the challenges mentioned above.

  • Enhanced Safety: By their nature, flow reactors contain only a small volume of the reaction mixture at any given time, drastically reducing the risk associated with highly exothermic or hazardous reactions.[3]

  • Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in micro- or meso-scale flow reactors allows for extremely precise temperature control and efficient mixing, minimizing side reactions and improving yield.[3]

  • Increased Productivity and Scalability: Scaling up in a flow system often involves simply running the reactor for a longer duration or "numbering-up" by running multiple reactors in parallel, which is far simpler than redesigning large batch reactors.[3] This can lead to higher throughput compared to batch processes.[3]

  • Faster Reaction Times: Reactions can often be conducted safely at higher temperatures and pressures in flow, which can reduce reaction times from hours to minutes.[3]

Q3: How should I select an appropriate solvent for my indole synthesis scale-up?

A3: Solvent selection is a critical decision in process chemistry that impacts reaction kinetics, work-up, safety, and environmental footprint. Key considerations include:

  • Solubility: The solvent must adequately dissolve reactants, intermediates, and catalysts. Poor solubility can lead to precipitation, handling issues, and stalled reactions.[3]

  • Boiling Point & Polarity: The boiling point determines the accessible temperature range for the reaction.[3] Polarity influences reaction rates and selectivity. For instance, polar aprotic solvents like DMSO or acetic acid are often used in Fischer indole syntheses.[1]

  • Safety and Environmental Impact: On a large scale, flammability, toxicity, and environmental persistence (guided by green chemistry principles) are paramount.[3]

  • Work-up and Purification: The ideal solvent facilitates easy product isolation. A solvent from which the product crystallizes upon cooling, or one that is immiscible with water for easy extraction, is highly desirable. Toluene, for example, has been used as both a co-solvent and an extraction solvent to minimize wastewater.[3]

Q4: I am performing a Fischer indole synthesis. What are the most common side reactions to watch for at scale?

A4: The acidic conditions and elevated temperatures of the Fischer indole synthesis can promote several competing side reactions, which are often exacerbated during scale-up.

  • N-N Bond Cleavage: This is a major competing pathway, particularly when the carbonyl component has electron-donating substituents that stabilize key intermediates against the desired cyclization.[5][6] This leads to byproducts like aniline derivatives.[5]

  • Formation of Regioisomers: Using an unsymmetrical ketone can result in the formation of two different enamine intermediates, leading to a mixture of regioisomeric indoles.[5]

  • Tar and Polymer Formation: Overheating or using an excessively strong acid catalyst can cause decomposition and polymerization of starting materials, intermediates, or the product itself.[3][7]

  • Aldol Condensation: Aldehydes and ketones with α-hydrogens can undergo self-condensation under the acidic reaction conditions.[4]

Troubleshooting Guides

This section provides a systematic, problem-and-solution approach to specific issues you may encounter during your experiments.

Guide 1: Low Yield in Fischer Indole Synthesis Scale-Up

A low or failed yield in a scaled-up Fischer indole synthesis is one of the most common challenges. This guide provides a workflow to diagnose and resolve the issue.

G Start Low Yield Observed in Scale-Up CheckPurity Step 1: Verify Starting Material Purity (Hydrazine, Carbonyl, Solvent) Start->CheckPurity PurityIssue Impurity Detected? CheckPurity->PurityIssue ActionPurity Action: Purify materials, source from reliable vendor, use anhydrous solvent. PurityIssue->ActionPurity Yes CheckTemp Step 2: Evaluate Thermal Control PurityIssue->CheckTemp No ActionPurity->CheckTemp TempIssue Non-uniform Temp or Excessive Tarring? CheckTemp->TempIssue ActionTemp Action: Improve mixing, use jacketed reactor, lower temp, optimize reagent addition rate. TempIssue->ActionTemp Yes CheckCatalyst Step 3: Assess Acid Catalyst TempIssue->CheckCatalyst No ActionTemp->CheckCatalyst CatalystIssue Reaction Stalled or Severe Degradation? CheckCatalyst->CatalystIssue ActionCatalyst Action: Screen catalysts (Brønsted vs. Lewis), optimize concentration, consider milder/stronger acid. CatalystIssue->ActionCatalyst Yes CheckSideReactions Step 4: Analyze for Known Side Reactions (LC-MS, NMR) CatalystIssue->CheckSideReactions No ActionCatalyst->CheckSideReactions SideReactionIssue N-N Cleavage or Regioisomers Identified? CheckSideReactions->SideReactionIssue ActionSideReaction Action: Modify substituents, use Lewis acid (e.g., ZnCl2) to favor cyclization, adjust temp. SideReactionIssue->ActionSideReaction Yes End Improved Yield SideReactionIssue->End No ActionSideReaction->End

Problem: The reaction temperature is difficult to control, and significant tar/polymer formation is observed.

  • Causality: This is a classic sign of poor heat transfer.[3] The reaction's exotherm is generating heat faster than the reactor can dissipate it, leading to temperature spikes that accelerate decomposition pathways.[3][7]

  • Solution:

    • Improve Agitation: Ensure the reactor's mixing is efficient to distribute heat evenly and prevent localized hot spots.

    • Control Addition Rate: If a reagent is added to initiate the reaction, perform the addition slowly and sub-surface to allow the cooling system to keep pace with the heat generation.

    • Optimize Temperature: Lower the overall reaction temperature. While this may slow the reaction, it will significantly reduce degradation. Monitor progress by HPLC or TLC to find the optimal balance.[5]

    • Change Solvent: A higher-boiling solvent can allow for better temperature control, but be cautious as higher temperatures can also promote side reactions.[7]

Problem: The reaction stalls, and analysis shows unreacted starting material even after extended reaction times.

  • Causality: This often points to an issue with the acid catalyst or the purity of the starting materials. The chosen acid may be too weak to promote the key[8][8]-sigmatropic rearrangement effectively at the given temperature, or impurities may be inhibiting the reaction.[8]

  • Solution:

    • Verify Starting Material Purity: Ensure the arylhydrazine and carbonyl compounds are pure and that the solvent is anhydrous.[4][8]

    • Optimize the Acid Catalyst: The choice of acid is critical.[8] If a weak acid (e.g., acetic acid) is failing, consider screening stronger Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[1][8] Lewis acids are often effective at promoting the desired cyclization over competing N-N bond cleavage.[6]

    • Increase Temperature: If there is no evidence of degradation, a gradual increase in temperature may be necessary to overcome the activation energy barrier.[8]

Guide 2: Purification and Impurity Control

Obtaining high-purity indole derivatives during downstream processing is a common scale-up challenge.

Problem: The crude product is a dark, oily mixture that is difficult to handle and purify by column chromatography.

  • Causality: This suggests the presence of significant tarry byproducts and potentially a low-purity crude solid. Column chromatography is often inefficient and costly at a large scale.[9]

  • Solution:

    • Acid-Base Extraction: If your indole derivative has a basic or acidic handle, an aqueous acid-base workup can be a powerful tool to separate it from non-polar, tarry impurities.[9]

    • Salt Formation and Recrystallization: Converting a basic indole (like a tryptamine derivative) into a salt (e.g., hydrochloride or fumarate) can dramatically improve its crystallinity.[9] Recrystallizing this salt is a highly effective and scalable method for removing non-basic impurities.[9] The pure freebase can be regenerated if needed.

    • Trituration/Slurry: Washing the crude material with a solvent in which the product is poorly soluble but the impurities are soluble can effectively remove many byproducts without the need for chromatography.

Problem: During crystallization, the product "oils out" instead of forming a solid.

  • Causality: "Oiling out" occurs when the product separates from the solution as a liquid phase because its solubility drops faster than the solution reaches supersaturation needed for crystal nucleation. This is often due to high impurity levels or too-rapid cooling.

  • Solution:

    • Slow Down Cooling: Decrease the cooling rate to allow more time for crystal nucleation and growth.

    • Change Solvent System: Experiment with different solvent or anti-solvent systems to find one that promotes crystallization.

    • Lower Solution Concentration: A more dilute solution is less likely to oil out.

    • Seeding: Add a small crystal of the pure product to the supersaturated solution to induce crystallization.[9]

Key Experimental Protocols

The following protocols describe common methods for indole synthesis, with notes relevant to scale-up.

Protocol 1: Classic Fischer Indole Synthesis (Zinc Chloride Catalysis)

This protocol describes the cyclization of a pre-formed phenylhydrazone to form 2-phenylindole, a common example of the Fischer synthesis.[10]

  • Materials:

    • Acetophenone phenylhydrazone (1 mole equivalent)

    • Anhydrous zinc chloride (powdered, 5 mole equivalents)

  • Procedure:

    • Reaction Setup: In a suitable jacketed reactor equipped with a powerful overhead stirrer and a temperature probe, charge the powdered anhydrous zinc chloride.

    • Reagent Addition: Add the acetophenone phenylhydrazone. The two solids should be mixed intimately before heating.

    • Heating: Heat the reactor jacket to 170 °C. The mixture will become a stirrable liquid after a few minutes. The reaction is exothermic; monitor the internal temperature closely.

    • Reaction: Stir the liquid mass vigorously for 5-10 minutes.

    • Work-up: Cool the reaction mixture. Carefully add aqueous HCl to dissolve the zinc salts and precipitate the crude product.

    • Isolation & Purification: Collect the crude solid by filtration. Purify by recrystallization from a suitable solvent like ethanol.

Protocol 2: Leimgruber-Batcho Indole Synthesis (Reductive Cyclization Step)

This protocol outlines the reductive cyclization of a β-amino-2-nitrostyrene derivative, a key step in a versatile indole synthesis.[3]

  • Materials:

    • trans-β-Dialkylamino-2-nitrostyrene derivative (1 mole equivalent)

    • Raney Nickel (catalyst, handle with care)

    • Hydrazine hydrate (reducing agent, 3-5 mole equivalents)

    • Ethanol (solvent)

  • Procedure:

    • Reaction Setup: In a jacketed reactor, dissolve the nitrostyrene derivative in ethanol.

    • Catalyst Addition: Carefully add the Raney Nickel catalyst to the solution under an inert atmosphere.

    • Hydrazine Addition: Add hydrazine hydrate dropwise to the mixture via an addition funnel. The reaction is often highly exothermic; control the addition rate to maintain the desired internal temperature (e.g., 40-50 °C).[3]

    • Reaction: After the addition is complete, heat the mixture to reflux and monitor the reaction by HPLC or TLC until completion.

    • Work-up: Cool the reaction mixture and carefully filter off the catalyst through a pad of celite. Caution: Raney Nickel can be pyrophoric when dry.

    • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude indole derivative.

    • Purification: Purify the product by crystallization or other suitable non-chromatographic methods.

Data Summary

The choice of acid catalyst is a critical parameter in the Fischer Indole Synthesis. The optimal choice depends on the substrate and scale, balancing reactivity with the potential for degradation.

Table 1: Comparison of Common Acid Catalysts for Fischer Indole Synthesis

Catalyst TypeExamplesTypical Loading (mol%)StrengthsCommon Scale-Up Challenges
Brønsted Acid p-TsOH, H₂SO₄, Acetic Acid5 - 100Inexpensive, readily available.[8]Can be too harsh, leading to tarring and decomposition at high temperatures.[5][7]
Lewis Acid ZnCl₂, BF₃·OEt₂, AlCl₃100 - 200Often milder, can improve yields for sensitive substrates, may favor cyclization over N-N cleavage.[6][8]Stoichiometric quantities required, difficult work-up to remove metal salts.
Solid Acid Amberlite IR-120H, P-ZrCatalyticEasy to remove by filtration, reusable, can lead to cleaner reactions.[11]Can have lower activity, requiring higher temperatures or longer reaction times.
Polyphosphoric Acid (PPA) PPASolvent/CatalystStrong dehydrating agent, effective for difficult cyclizations.[1]Highly viscous, difficult to stir at scale, challenging work-up.
Visualization of Scale-Up Logic

Transitioning a synthetic route from the lab to a pilot plant requires careful consideration of how physical parameters change with scale.

G cluster_0 Lab Scale (Grams) cluster_1 Pilot / Plant Scale (Kilograms) Lab_Yield High Yield & Purity Lab_Conditions Idealized Conditions: - Fast Heat Transfer - Efficient Mixing - Pure Reagents Process_Dev Process Development & Scale-Up Challenges Lab_Yield->Process_Dev Input Data Plant_Yield Process Viability: - Consistent Yield - Defined Purity - Safe Operation Plant_Conditions Real-World Constraints: - Heat Accumulation - Mixing Inefficiency - Impurity Profiles Process_Dev->Plant_Yield Desired Outcome Thermo Thermodynamics (Exotherms) Process_Dev->Thermo Kinetics Reaction Kinetics & Side Reactions Process_Dev->Kinetics Mass Mass Transfer (Mixing, Addition) Process_Dev->Mass Heat Heat Transfer (Cooling Capacity) Process_Dev->Heat Downstream Downstream (Purification, Isolation) Process_Dev->Downstream

References
  • Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Indole Deriv
  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
  • Troubleshooting common issues in Fischer indole synthesis
  • Technical Support Center: Troubleshooting Low Yield in Fischer Indole Synthesis. (2025). Benchchem.
  • Technical Support Center: Scaling the Synthesis of Indole-3-Propylamine. (2025). Benchchem.
  • Fischer Indole Synthesis. Alfa Chemistry.
  • A Comparative Guide to Indole Synthesis: Classic Routes Versus Modern Methods. (2025). Benchchem.
  • Synthesis of Indoles through Larock Annulation: Recent Advances. (2024). LinkedIn.
  • Exploring the World of Indole: Synthesis, Chemistry and Biofunctions. Safrole.
  • optimization of reaction conditions for Fischer indole synthesis (temper
  • Why Do Some Fischer Indoliz
  • Synthesis of highly substituted indoles in presence of solid acid c

Sources

Troubleshooting

Technical Support Center: Preventing and Managing Tar Formation in Acid-Catalyzed Indole Synthesis

Welcome to the technical support center dedicated to a persistent challenge in synthetic organic chemistry: the formation of tar during acid-catalyzed indole synthesis. This guide is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to a persistent challenge in synthetic organic chemistry: the formation of tar during acid-catalyzed indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and actionable troubleshooting strategies. The Fischer indole synthesis, while powerful, is notoriously prone to producing intractable byproducts.[1] Understanding the underlying causes is the first step toward prevention and successful isolation of your target indole.

This center is structured to help you diagnose issues, optimize your reaction conditions, and effectively purify your product, even when tar formation is unavoidable.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding tar formation.

Q1: What exactly is "tar" in the context of a chemical synthesis?

A: In organic synthesis, "tar" is not a single, well-defined compound. It is a complex, amorphous, and often dark-colored mixture of high-molecular-weight byproducts.[1] This viscous material typically consists of polymers derived from starting materials or the product, degradation products, and other unidentified side-products.[1] Its presence complicates product isolation, hinders purification, and significantly reduces the overall yield of the desired indole.[1]

Q2: Why is tar formation so common in acid-catalyzed indole synthesis, particularly the Fischer method?

A: Tar formation is prevalent due to the harsh conditions—strong acids and high temperatures—often required to drive the key[2][2]-sigmatropic rearrangement in the Fischer indole synthesis.[1] The acidic and thermal environment catalyzes several undesirable side reactions simultaneously:

  • Polymerization: Indoles are electron-rich aromatic compounds. Under strong acidic conditions, they are susceptible to acid-catalyzed oligomerization or polymerization, contributing significantly to tar.[1][3][4]

  • Degradation of Starting Materials: Sensitive aldehydes or ketones can degrade or undergo self-condensation (like an aldol condensation) under the reaction conditions.[1][2]

  • Competing Side-Reactions: The reaction mechanism can be diverted to non-productive pathways. For instance, phenylhydrazones with electron-donating substituents can favor N-N bond cleavage over the desired cyclization, generating highly reactive intermediates that polymerize.[1][2][5]

Q3: What are the primary mechanistic pathways leading to tar formation?

A: The formation of tar is a result of competing chemical pathways that divert reactants and intermediates away from the desired indole product. The diagram below illustrates the critical juncture where the reaction can proceed productively or lead to byproducts.

G cluster_0 Productive Pathway cluster_1 Tar-Forming Pathways Arylhydrazone Arylhydrazone Intermediate Enamine Enamine Tautomer Arylhydrazone->Enamine Tautomerization (Acid-Catalyzed) Degradation Starting Material Degradation Arylhydrazone->Degradation Strong Acid / High Temp. Cleavage N-N Bond Cleavage Arylhydrazone->Cleavage Electron-Donating Substituents Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Indole Desired Indole Product Rearrangement->Indole Cyclization & NH3 Elimination Polymerization Polymerization/ Oligomerization Indole->Polymerization Excess Acid / High Temp. Tar Tar Byproducts Degradation->Tar Polymerization->Tar Cleavage->Tar

Caption: Competing pathways in Fischer indole synthesis.

Q4: Are certain indole synthesis methods less prone to tarring?

A: Yes. The classic Fischer indole synthesis is notoriously susceptible to tar formation.[1] In contrast, modern methods that proceed under milder conditions are generally cleaner. Examples include:

  • Leimgruber-Batcho Indole Synthesis: This method proceeds under milder, reductive conditions and avoids the harsh acidic environment of the Fischer synthesis.[1][6]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, minimizing the exposure of reactants and products to high temperatures and thus reducing byproduct formation.[7]

  • Modern Transition-Metal-Catalyzed Syntheses: Methods like the Buchwald-Hartwig or Larock indole syntheses often offer milder conditions and greater functional group tolerance.[8]

Troubleshooting Guide: Diagnosing and Solving Tar Formation

This guide provides a systematic approach to troubleshooting when you encounter tar in your experiments.

G Start Tar Formation Observed in Reaction TLC_Check Is Product Visible on TLC? Start->TLC_Check Harsh_Conditions Diagnosis: Reaction Conditions Too Harsh TLC_Check->Harsh_Conditions  No Workup_Issue Diagnosis: Ineffective Work-up & Purification TLC_Check->Workup_Issue Yes Sol_Temp Solution: Lower Reaction Temperature Harsh_Conditions->Sol_Temp Sol_Acid Solution: Use Milder Acid or Lower Concentration Harsh_Conditions->Sol_Acid Sol_Time Solution: Monitor by TLC & Quench Upon Completion Harsh_Conditions->Sol_Time Sol_Workup Solution: Follow Specialized Purification Protocol Workup_Issue->Sol_Workup

Sources

Optimization

Technical Support Center: N-Alkylation of 4-Phenyl-2,3-dihydro-1H-indole

Welcome to the technical support center for the N-alkylation of 4-phenyl-2,3-dihydro-1H-indole (4-phenylindoline). This guide is designed to provide researchers, scientists, and drug development professionals with in-dep...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the N-alkylation of 4-phenyl-2,3-dihydro-1H-indole (4-phenylindoline). This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to enhance the yield and selectivity of this important synthetic transformation.

Introduction: The Chemistry of Indole N-Alkylation

The N-alkylation of indoles and their derivatives, such as 4-phenylindoline, is a fundamental reaction in organic synthesis, crucial for the preparation of a vast array of biologically active compounds and pharmaceutical intermediates.[1][2] The reaction typically involves the deprotonation of the indole nitrogen followed by nucleophilic attack on an alkylating agent.[3][4] However, achieving high yields and regioselectivity can be challenging due to the ambident nucleophilic nature of the indole ring, which possesses reactivity at both the N1 and C3 positions.[5] This guide will address common issues and provide robust solutions to optimize your N-alkylation reactions.

Troubleshooting Guide: Enhancing Your Reaction's Success

This section addresses specific issues you may encounter during the N-alkylation of 4-phenyl-2,3-dihydro-1H-indole in a question-and-answer format.

Question 1: My N-alkylation reaction shows little to no consumption of the starting 4-phenylindoline. What are the likely causes and how can I improve the conversion?

Answer: Low or no conversion is a common issue that can often be traced back to several key factors related to your reagents and reaction conditions.

  • Insufficient Basicity: The N-H of an indole is weakly acidic (pKa ≈ 17 in DMSO), requiring a sufficiently strong base for complete deprotonation to form the more reactive indolate anion.[6] If the base is too weak, the equilibrium will favor the starting material.

    • Solution: Employ a stronger base. Sodium hydride (NaH) is a classic and highly effective choice for deprotonating indoles.[3][6] Other strong bases like potassium hydroxide (KOH) or cesium carbonate (Cs₂CO₃) can also be effective, depending on the specific substrate and alkylating agent.[6]

  • Poor Reagent and Solvent Purity: Water and other protic impurities can quench the strong base and the indolate anion, effectively halting the reaction.[6]

    • Solution: Ensure all reagents are of high purity and use anhydrous (dry) solvents.[6] It is critical to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.[6]

  • Poor Solubility: If the 4-phenylindoline, base, or alkylating agent has limited solubility in the chosen solvent, the reaction rate will be significantly impeded.[6]

    • Solution: Switch to a more suitable solvent. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) are often excellent choices as they effectively dissolve the indolate anion and other reaction components.[3][5][6]

  • Low Reaction Temperature: The reaction may lack the necessary activation energy at lower temperatures.[6]

    • Solution: Gradually increase the reaction temperature. Many N-alkylation reactions benefit from heating, sometimes significantly, to achieve completion.[3][5][6] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) will help determine the optimal temperature and time.[3][5]

Question 2: My reaction is producing a significant amount of the C3-alkylated isomer. How can I improve the N-selectivity?

Answer: Achieving high N-selectivity over C3-alkylation is a primary challenge in indole chemistry. The C3 position is often more nucleophilic than the nitrogen in the neutral indole.[5] Several strategies can be employed to favor N-alkylation:

  • Ensure Complete Deprotonation: The formation of the indolate anion is key to promoting N-alkylation. Incomplete deprotonation leaves neutral indole in the reaction mixture, which can preferentially react at the C3 position.[5]

    • Solution: Use a strong base like sodium hydride (NaH) in a sufficient stoichiometric amount (typically 1.1-1.5 equivalents) to ensure full deprotonation.[3][5]

  • Optimize the Solvent System: The choice of solvent plays a crucial role in regioselectivity.

    • Solution: Polar aprotic solvents like DMF are known to favor N-alkylation.[3][5] In some cases, a mixture of solvents, such as THF/DMF, can be optimized to maximize N-selectivity.[3]

  • Consider Temperature Effects: Reaction temperature can influence the kinetic versus thermodynamic product distribution.

    • Solution: Higher reaction temperatures often favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[3][5]

  • Counter-ion Effects: The cation from the base can influence the reaction's regioselectivity.

    • Solution: Experimenting with different bases (e.g., NaH, KH, Cs₂CO₃) will alter the counter-ion (Na⁺, K⁺, Cs⁺) and can impact the N- versus C-alkylation ratio.[5]

A logical workflow for troubleshooting poor regioselectivity is presented below:

G start Poor N-Selectivity (C3-Alkylation Observed) base Step 1: Evaluate Base Strength and Stoichiometry start->base solvent Step 2: Optimize Solvent System base->solvent If deprotonation is complete temp Step 3: Adjust Reaction Temperature solvent->temp If using a polar aprotic solvent cation Step 4: Consider Counter-ion Effects temp->cation If temperature is optimized end_node Improved N-Selectivity cation->end_node

Caption: Troubleshooting workflow for poor regioselectivity.

Question 3: My reaction is giving a low yield despite good conversion of the starting material. What are potential causes and solutions?

Answer: Low yields with good conversion often point towards side reactions or product degradation.

  • Dialkylation: Highly reactive alkylating agents or forcing conditions can lead to the alkylation of both the nitrogen and a carbon atom (usually C3).[6]

    • Solution: Carefully control the stoichiometry of the alkylating agent, using only a slight excess (e.g., 1.05–1.2 equivalents).[6] Adding the alkylating agent dropwise at a low temperature can also help minimize this side reaction.[6]

  • Degradation of Starting Material or Product: Indoles can be unstable under strongly basic or acidic conditions, or at elevated temperatures.[3]

    • Solution: If degradation is suspected, explore milder reaction conditions. This could involve using a less aggressive base, a lower reaction temperature, or minimizing the reaction time.

  • Nature of the Alkylating Agent: The reactivity of the alkylating agent is dependent on the leaving group.

    • Solution: The general reactivity trend for alkyl halides is I > Br > Cl.[6] If you are using an alkyl chloride or bromide, adding a catalytic amount of potassium iodide (KI) can sometimes accelerate the reaction via an in-situ Finkelstein reaction.[6]

Frequently Asked Questions (FAQs)

Q1: What is a reliable, general protocol for the N-alkylation of 4-phenyl-2,3-dihydro-1H-indole?

A1: The following protocol serves as a good starting point and can be optimized for specific substrates and alkylating agents.

Experimental Protocol: General N-Alkylation of 4-Phenylindoline
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 4-phenyl-2,3-dihydro-1H-indole (1.0 eq.).[3][5]

  • Solvent Addition: Dissolve the indole in anhydrous DMF (to a concentration of approximately 0.1-0.5 M).[3]

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1-1.5 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. [3][5]

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.[3][5]

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (1.0-1.2 eq.) dropwise.[3][5] The reaction can then be stirred at room temperature or heated as required.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.[3][5]

  • Work-up: Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous ammonium chloride solution.[3][5]

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).[5][7]

  • Washing: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5][7]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[5][6]

The general workflow for this protocol is illustrated below:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep 1. Add 4-phenylindoline to flame-dried flask dissolve 2. Dissolve in anhydrous DMF prep->dissolve deprotonate 3. Deprotonate with NaH at 0°C to RT dissolve->deprotonate alkylate 4. Add alkylating agent dropwise at 0°C deprotonate->alkylate monitor 5. Stir at RT or heat and monitor reaction alkylate->monitor quench 6. Quench with aq. NH4Cl monitor->quench extract 7. Extract with organic solvent quench->extract purify 8. Wash, dry, concentrate, and purify extract->purify

Caption: General experimental workflow for N-alkylation.

Q2: How do I confirm that my product is the N-alkylated isomer and not the C3-alkylated one?

A2: Structural elucidation is definitively achieved using spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most conclusive method. In ¹H NMR, the disappearance of the N-H proton signal (typically a broad singlet) is a key indicator of successful N-alkylation.[6] Further analysis of the aromatic region and the newly introduced alkyl signals in both ¹H and ¹³C NMR will confirm the structure.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique will confirm that alkylation has occurred by showing the expected mass of the product.[6] While it doesn't definitively distinguish between N- and C-alkylation on its own, it is an excellent tool for monitoring reaction progress and purity.

Q3: Can steric hindrance be a problem in the N-alkylation of 4-phenylindoline?

A3: Yes, steric hindrance can significantly impact the reaction rate and yield. If either the alkylating agent or the indole substrate is sterically bulky, the reaction may proceed slowly or not at all.[3][5] In such cases, you might need to use a more reactive alkylating agent, higher reaction temperatures, or a longer reaction time.

Data Summary: Impact of Reaction Parameters

The choice of base and solvent can have a profound impact on the yield and regioselectivity of indole N-alkylation. The following table summarizes general trends observed in the literature.

ParameterConditionTypical Outcome on N-AlkylationRationale
Base Strong (e.g., NaH, KH)High Yield & N-selectivityPromotes complete formation of the N-nucleophilic indolate anion.[3][5]
Weak (e.g., K₂CO₃)Lower Yield & Potential for C-AlkylationIncomplete deprotonation leaves neutral indole, which can react at C3.[1]
Solvent Polar Aprotic (e.g., DMF, DMSO)High Yield & N-selectivityEffectively solvates the indolate anion and promotes the desired reaction pathway.[3][5][6]
Ethereal (e.g., THF)Moderate Yield & N-selectivityGood for many reactions, but DMF is often superior for N-selectivity.[3][8]
Non-polar (e.g., Toluene)Generally Poor YieldPoor solubility of the indolate salt often hinders the reaction.[1]
Temperature ElevatedIncreased Rate & N-selectivityCan overcome activation energy barriers and favor the thermodynamically stable N-alkylated product.[3][5]
Room TemperatureSlower RateMay be sufficient for highly reactive alkylating agents but often requires optimization.[3]

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (n.d.). Application Notes and Protocols: A Step-by-Step Guide for the N-alkylation of Indoles with Methyl 2-(bromomethyl)
  • Beilstein Journals. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • eScholarship, University of California. (2019, May 24). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. [Link]

  • ResearchGate. (n.d.). Effect of solvent on the alkylation. Reaction conditions: indole (0.1.... [Link]

  • ResearchGate. (n.d.). Optimization of the iron-catalyzed N-alkylation of indoline with benzyl alcohol. [a]. [Link]

  • ResearchGate. (2025, August 30). An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. [Link]

  • RSC Publishing. (2020, December 17). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. [Link]

  • ACS Publications. (2023, February 13). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • eScholarship, University of California. (2019, May 24). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]

  • National Center for Biotechnology Information. (n.d.). Nickel-catalyzed C–H alkylation of indoles with unactivated alkyl chlorides: evidence of a Ni(i)/Ni(iii) pathway. [Link]

  • RSC Publishing. (2017, May 26). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2020, July 17). Enantioselective Catalytic Synthesis of N-alkylated Indoles. [Link]

  • ResearchGate. (2025, August 6). N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. [Link]

  • Organic Chemistry Portal. (n.d.). An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. [Link]

  • YouTube. (2019, November 19). in the chemical literature: N-alkylation of an indole. [Link]

  • National Center for Biotechnology Information. (n.d.). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. [Link]

  • Thieme. (2025, January 11). Enantioselective Synthesis of N-Alkylated Indoles Enabled by Nickel-Catalyzed C(sp3)–C(sp3) Coupling. [Link]

  • National Center for Biotechnology Information. (2022, November 11). Enantioselective synthesis of N-alkylindoles enabled by nickel-catalyzed C-C coupling. [Link]

  • National Center for Biotechnology Information. (n.d.). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. [Link]

  • Frontiers. (2022, February 23). 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. [Link]

Sources

Troubleshooting

Technical Support Center: Residual Palladium Removal from 4-Phenyl-2,3-dihydro-1H-indole

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that palladium-catalyzed cross-coupling is a cornerstone of modern active pharmaceutical ingredient...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that palladium-catalyzed cross-coupling is a cornerstone of modern active pharmaceutical ingredient (API) synthesis. However, meeting the strict elemental impurity limits mandated by regulatory agencies (such as the ICH Q3D guidelines, which typically require residual palladium to be <10 ppm) is a significant challenge[1][2].

This guide is specifically engineered to troubleshoot the removal of residual palladium from 4-phenyl-2,3-dihydro-1H-indole (4-phenylindoline)[3]. We will explore the chemical causality behind scavenging failures, provide field-proven FAQs, and outline self-validating experimental protocols.

Part 1: Mechanistic Insights (The "Why")

To successfully remove palladium from 4-phenylindoline, we must first understand why it is retained.

The 4-phenylindoline core contains a secondary amine (-NH-). According to Hard-Soft Acid-Base (HSAB) theory, this nitrogen acts as a strong, borderline-hard Lewis base that readily coordinates with the "soft" Lewis acidic Pd(II) center[4]. This forms a thermodynamically stable API-Pd complex that resists standard aqueous washes and often co-crystallizes with the product.

To break this bond, you must introduce a competing ligand (a scavenger) with a significantly higher affinity for palladium. Sulfur-based scavengers (thiols) are ideal because sulfur is a "soft" base, forming a much stronger covalent bond with Pd(II) than the indoline nitrogen, thereby driving the thermodynamic transfer of the metal from the API to the solid support[5].

Part 2: Troubleshooting Guide & FAQs

Q1: I performed a standard aqueous workup and recrystallization, but my Pd levels are still >500 ppm. Why? A1: Aqueous workups only remove inorganic salts and highly polar impurities. Because the secondary amine of 4-phenylindoline forms a stable coordination complex with Pd(II), the metal travels with the organic phase. During crystallization, the Pd-API complex co-precipitates because the binding affinity (


) of the Pd-N bond prevents dissociation in standard solvents. You must use a targeted chemical scavenger to actively strip the palladium from the API[4].

Q2: I treated my crude mixture with a silica-supported thiol scavenger (e.g., SiliaMetS Thiol), but I lost 15% of my 4-phenylindoline yield. How do I prevent this? A2: Yield loss during silica-scavenging is almost always due to non-specific physisorption. Silica matrices contain unreacted surface silanol groups (-SiOH)[6]. The secondary amine of 4-phenylindoline hydrogen-bonds to these acidic silanols, trapping your product on the resin. Solution: Switch to a macroporous polystyrene-bound scavenger like MP-TMT, which lacks silanols entirely[7]. Alternatively, if you must use silica, slightly acidify your mixture (e.g., with a trace of acetic acid) to protonate the indoline; the protonated amine cannot coordinate to the silanols, while the covalently bound thiol remains active for Pd capture.

Q3: I used 5 equivalents of a thiol scavenger, but my Pd levels plateaued at 40 ppm. How do I reach the <10 ppm ICH Q3D limit? A3: A plateau in scavenging efficiency indicates the presence of Pd(0) nanoparticles (palladium black). Thiol scavengers are highly effective for electrophilic Pd(II) but exhibit poor binding kinetics for neutral Pd(0)[4]. Solution: Implement an oxidative scavenging protocol. Adding a catalytic amount of iodine (I


) oxidizes the refractory Pd(0) to Pd(II). This can be paired with Potassium Isopropyl Xanthate (PIX), an ultra-efficient scavenger that rapidly captures and precipitates the newly formed Pd(II)[8].

Part 3: Quantitative Scavenger Comparison

When optimizing your downstream processing, selecting the right scavenger matrix is critical. Below is a comparative summary of field-tested scavengers for indoline-based APIs.

Scavenger TypeMatrix BackboneTarget Pd StateTypical LoadingAPI Recovery (%)Relative Cost / Efficiency
SiliaMetS Thiol Silica GelPd(II)4–5 eq.80–85%*Moderate / High
MP-TMT Macroporous PolystyrenePd(II) / Pd(0)3–5 eq.>95%High / Very High
PIX + I

Homogeneous (Precipitates)Pd(0) & Pd(II)2 eq. PIX>95%Low / Ultra-High
Activated Carbon CarbonPd(0) mostly10–20 wt%70–80%Very Low / Low

*Recovery can be improved to >95% by adjusting pH to prevent silanol binding.

Part 4: Experimental Protocols

Every protocol described here is designed as a self-validating system . Do not proceed to the next synthetic step until the validation criteria are met.

Protocol A: Batch Scavenging with Macroporous Polystyrene (MP-TMT)

Best for standard Pd(II) removal without yield loss from silanol binding.

  • Dissolution: Dissolve the crude 4-phenylindoline in a polar aprotic solvent (e.g., DMF or THF) to a concentration of 0.1 M. Ensure complete dissolution of the API-Pd complex.

  • Scavenger Addition: Calculate the theoretical maximum mass of residual palladium based on the catalyst loading of your previous step. Add 4.0 equivalents of MP-TMT resin[7].

  • Agitation: Stir the suspension at 50 °C for 12–16 hours. Causality: Elevated temperatures increase the kinetic rate of ligand exchange, forcing the Pd to migrate from the indoline nitrogen to the polymer-bound thiol.

  • Filtration: Filter the mixture through a medium-porosity glass frit to remove the Pd-loaded resin. Wash the resin cake with 2 column volumes of THF to recover any interstitial API.

  • Validation Check: Concentrate a 5 mg aliquot of the filtrate and submit for Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

    • If Pd < 10 ppm: Proceed to final concentration and isolation.

    • If Pd > 10 ppm: The remaining palladium is likely Pd(0). Proceed immediately to Protocol B.

Protocol B: Synergistic PIX/I Oxidative Scavenging

Best for refractory Pd(0) nanoparticles that resist thiol extraction.

  • Preparation: Dissolve the crude API in an organic solvent (e.g., 2-MeTHF).

  • Oxidation: Add 0.1 equivalents of Iodine (I

    
    ) relative to the estimated Pd content. Stir for 30 minutes at room temperature. Causality: The iodine acts as a mild oxidant, converting unreactive Pd(0) black into electrophilic Pd(II) without oxidizing the indoline core[8].
    
  • Capture: Add 2.0 equivalents of Potassium Isopropyl Xanthate (PIX). The xanthate ligand will rapidly coordinate with the newly formed Pd(II).

  • Precipitation: Stir for 2 hours. The highly insoluble PIX-Pd complex will precipitate out of the organic solution.

  • Validation Check: Filter the suspension through a Celite pad to remove the PIX-Pd complex. Submit the filtrate for ICP-MS. The Pd levels will reliably drop below 1 ppm[8].

Part 5: Workflow Visualization

Workflow for residual palladium removal from 4-phenylindoline to meet ICH Q3D limits.

References

Sources

Reference Data & Comparative Studies

Validation

Analytical Methods for the Purity Validation of 4-Phenyl-2,3-dihydro-1H-indole: A Comparative Guide

Executive Summary For researchers and drug development professionals synthesizing novel immunotherapeutics, the structural integrity of precursor scaffolds is paramount. 4-Phenyl-2,3-dihydro-1H-indole (commonly known as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals synthesizing novel immunotherapeutics, the structural integrity of precursor scaffolds is paramount. 4-Phenyl-2,3-dihydro-1H-indole (commonly known as 4-phenylindoline) has emerged as a highly privileged pharmacophore. Recent structure-activity relationship (SAR) studies have demonstrated that derivatives of 4-phenylindoline act as potent small-molecule inhibitors of the programmed cell death-1 (PD-1) and programmed cell death-ligand 1 (PD-L1) interaction[1][2].

Because trace impurities—such as the oxidized byproduct 4-phenylindole, unreacted precursors, or positional isomers—can drastically skew bioassay results and binding kinetics, rigorous purity validation is non-negotiable[3]. As a Senior Application Scientist, I have designed this guide to objectively compare the analytical modalities used to validate 4-phenylindoline purity, providing self-validating experimental protocols grounded in chromatographic causality.

Biological & Chemical Context

To understand the analytical requirements, we must first understand the molecule's application and chemical behavior. 4-Phenylindoline contains a secondary amine within a saturated five-membered ring fused to a benzene ring. This secondary amine is highly susceptible to oxidation (yielding the fully aromatic indole) and can interact strongly with residual silanols on silica-based chromatography columns, leading to peak tailing.

Biologically, when functionalized, the indoline core binds directly to the PD-L1 dimer. If the sample batch contains oxidized indole impurities, the 3D conformation flattens, eliminating the critical spatial geometry required to disrupt the PD-1/PD-L1 axis[1].

PD1Pathway Tumor Tumor Cell PDL1 PD-L1 Tumor->PDL1 TCell T-Cell PD1 PD-1 Receptor TCell->PD1 PDL1->PD1 Inhibited by Activation T-Cell Activation & Tumor Clearance PD1->Activation Restored Signal Inhibitor 4-Phenylindoline Derivative Inhibitor->PDL1 Binds & Blocks

Fig 1. 4-Phenylindoline derivatives blocking the PD-1/PD-L1 pathway to restore T-cell activation.

Comparative Analysis of Analytical Modalities

No single analytical technique provides a complete purity profile. A multi-faceted approach is required to quantify the main component, identify trace unknowns, and detect volatile solvents[4].

Analytical MethodPrimary TargetLimit of Detection (LOD)Limit of Quantitation (LOQ)Key AdvantageLimitation
RP-HPLC-UV (280 nm) 4-phenylindoline & UV-active impurities0.015 - 0.05 µg/mL0.15 µg/mLHigh precision; robust for routine QA/QCCannot structurally identify unknown impurities
LC-MS (ESI+) Trace unknown impurities & degradants0.01 µg/mL0.03 µg/mLStructural elucidation via exact m/zSusceptible to matrix effects and signal suppression
GC-MS (EI) Volatile impurities / Residual solvents0.1 µg/mL0.5 µg/mLExcellent for extraction solvent detectionRisk of analyte thermal degradation at high temps
qNMR (1H) Absolute purity~0.5 mg/mL~1.0 mg/mLNo identical reference standard requiredLow sensitivity for trace (<0.1%) impurities

Methodological Causality & Self-Validating Protocols

To ensure data integrity, every protocol must be a self-validating system. The following methodologies explain not just how to perform the analysis, but why specific chromatographic parameters are chosen.

PurityWorkflow cluster_0 Primary Quantification cluster_1 Trace & Structural Analysis Start 4-Phenylindoline Sample Batch HPLC RP-HPLC-UV (280 nm) Main Peak & Known Impurities Start->HPLC qNMR qNMR Absolute Purity Check Start->qNMR LCMS LC-MS (ESI+) Unknown Impurity ID Start->LCMS GCMS GC-MS Volatiles & Solvents Start->GCMS Decision Purity > 99.0%? Impurity < 0.1%? HPLC->Decision LCMS->Decision Pass Batch Approved Decision->Pass Yes Fail Repurification (e.g., Crystallization) Decision->Fail No

Fig 2. Multi-modal analytical workflow for comprehensive purity validation of 4-phenylindoline.

Protocol 1: RP-HPLC-UV for Routine Quantification

Causality Statement: The indoline nitrogen is a secondary amine that interacts with unreacted silanols on the C18 stationary phase, leading to severe peak tailing. To counteract this, 0.1% Trifluoroacetic acid (TFA) is utilized. TFA lowers the pH below the pKa of the amine (ensuring full protonation) and acts as a strong ion-pairing agent to mask silanol sites, yielding sharp, symmetrical peaks critical for accurate integration[5].

Step-by-Step Methodology:

  • Column Selection: Use a highly end-capped Reversed-Phase C18 column (e.g., 4.6 x 250 mm, 5 µm) to minimize secondary interactions[6].

  • Mobile Phase Preparation:

    • Solvent A: 0.1% TFA in HPLC-grade Water.

    • Solvent B: Acetonitrile.

  • Gradient Elution: Program a gradient starting at 20% B, ramping to 80% B over 15 minutes. This ensures the more polar indoline elutes cleanly before any highly lipophilic unreacted halobenzene precursors.

  • Detection: Set the UV/Vis or Photodiode Array (PDA) detector to 280 nm. The indole/indoline chromophore exhibits strong absorbance at this wavelength[5][6].

  • System Suitability Test (SST - Self-Validation): Inject a resolution mixture containing 4-phenylindoline and 4-phenylindole. The system is only valid if the resolution factor (

    
    ) between the two peaks is > 1.5 and the tailing factor (
    
    
    
    ) for 4-phenylindoline is < 1.5.
Protocol 2: LC-MS (ESI+) for Trace Impurity Elucidation

Causality Statement: While TFA is excellent for UV chromatography, it causes severe ion suppression in mass spectrometry. Therefore, for LC-MS workflows, TFA must be replaced with 0.1% Formic Acid. Formic acid provides the necessary protons for


 formation in positive Electrospray Ionization (ESI+) mode without quenching the MS signal[4][6].

Step-by-Step Methodology:

  • Mobile Phase Modification: Prepare Solvent A as 0.1% Formic Acid in Water and Solvent B as 0.1% Formic Acid in Acetonitrile[6].

  • Sample Preparation: Dissolve the sample in methanol to a concentration of ~1.0 mg/mL, then dilute to 10 µg/mL to prevent detector saturation.

  • MS Parameters:

    • Ionization Mode: ESI Positive. The secondary amine of 4-phenylindoline readily accepts a proton, yielding an expected

      
       of 196.1 
      
      
      
      (Monoisotopic mass of neutral
      
      
      is ~195.10 Da).
    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 350 °C.

  • Data Analysis (Self-Validation): Perform a blank injection (methanol only) prior to the sample run to rule out system carry-over. Identify the main peak at

    
     196.1. Scan the chromatogram for a peak at 
    
    
    
    194.1, which indicates the presence of the oxidized impurity, 4-phenylindole.

References

  • Design, synthesis, evaluation, and SAR of 4-phenylindoline derivatives, a novel class of small-molecule inhibitors of the programmed cell death-1 Source: PubMed / Eur J Med Chem URL
  • Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles Source: Benchchem URL
  • Discovery of 4-Arylindolines Containing a Thiazole Moiety as Potential Antitumor Agents Inhibiting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction Source: ACS Publications URL
  • Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval Source: Chemical Engineering Transactions URL
  • Application Notes and Protocols for the Purity Assessment of Synthetic Indoles Source: Benchchem URL
  • A Comparative Guide to Validating the Purity of 1H-Indole-1-pentanoic Acid Samples Source: Benchchem URL

Sources

Comparative

A Comparative Analysis of 4-Phenyl-2,3-Dihydro-1H-Indole Versus Other Indoline Scaffolds: A Guide for Drug Discovery Professionals

The indoline scaffold is a cornerstone in medicinal chemistry, prized for its structural rigidity and synthetic tractability. Its derivatives have demonstrated a wide spectrum of biological activities, leading to their i...

Author: BenchChem Technical Support Team. Date: March 2026

The indoline scaffold is a cornerstone in medicinal chemistry, prized for its structural rigidity and synthetic tractability. Its derivatives have demonstrated a wide spectrum of biological activities, leading to their investigation in numerous therapeutic areas. Among the myriad of possible substitutions, the placement of a phenyl group at the 4-position of the indoline core has garnered significant attention, particularly in the realm of immuno-oncology. This guide provides an in-depth comparative analysis of the 4-phenyl-2,3-dihydro-1H-indole scaffold against other commonly explored indoline structures, offering insights into its synthesis, physicochemical properties, and biological applications to inform rational drug design.

I. The Synthetic Landscape: Accessibility and Versatility

The feasibility of synthesizing diverse analogs is a critical consideration in any drug discovery campaign. The indoline scaffold, in general, offers multiple avenues for functionalization. Here, we compare the synthetic accessibility of the 4-phenylindoline core with N-substituted and 5-substituted indoline scaffolds.

Synthesis of the 4-Phenylindoline Scaffold:

The introduction of a phenyl group at the C4 position of the indoline ring is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method.[1][2][3] This approach typically involves the coupling of a 4-halo-indoline derivative (often bromo or iodo) with a phenylboronic acid. The versatility of the Suzuki coupling allows for the introduction of a wide variety of substituted phenyl rings, enabling fine-tuning of the molecule's properties.

Synthesis of N-Substituted and 5-Substituted Indoline Scaffolds:

N-substituted indolines are readily prepared via several methods, including the Buchwald-Hartwig amination, which allows for the coupling of indoline with a range of aryl and heteroaryl halides.[4][5][6] Simpler N-alkylations and N-acylations are also straightforward transformations.[7][8]

5-substituted indolines can be synthesized from appropriately substituted anilines that are then cyclized, or by direct functionalization of the indoline core, such as nitration followed by reduction to an amine, which can be further modified.[9][10][11]

Comparative Synthesis Workflow:

cluster_4_phenyl 4-Phenylindoline Synthesis cluster_N_substituted N-Substituted Indoline Synthesis cluster_5_substituted 5-Substituted Indoline Synthesis 4-Haloindoline 4-Haloindoline Suzuki Coupling Suzuki Coupling 4-Haloindoline->Suzuki Coupling Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->Suzuki Coupling 4-Phenylindoline 4-Phenylindoline Suzuki Coupling->4-Phenylindoline Indoline Indoline Buchwald-Hartwig/Alkylation Buchwald-Hartwig/Alkylation Indoline->Buchwald-Hartwig/Alkylation Electrophilic Substitution Electrophilic Substitution Indoline->Electrophilic Substitution Aryl/Alkyl Halide Aryl/Alkyl Halide Aryl/Alkyl Halide->Buchwald-Hartwig/Alkylation N-Substituted Indoline N-Substituted Indoline Buchwald-Hartwig/Alkylation->N-Substituted Indoline Substituted Aniline Substituted Aniline Cyclization Cyclization Substituted Aniline->Cyclization 5-Substituted Indoline 5-Substituted Indoline Cyclization->5-Substituted Indoline Electrophilic Substitution->5-Substituted Indoline

Caption: Comparative synthetic workflows for differently substituted indoline scaffolds.

Verdict on Synthesis: While the synthesis of N- and 5-substituted indolines is often more direct, the palladium-catalyzed methods for 4-phenylindoline synthesis offer significant advantages in terms of the diversity of the phenyl moiety that can be introduced. This allows for extensive structure-activity relationship (SAR) studies, which is a crucial aspect of lead optimization.

II. Physicochemical Properties: A Comparative Look

The physicochemical properties of a drug candidate, such as lipophilicity and aqueous solubility, are critical determinants of its pharmacokinetic profile. The nature and position of substituents on the indoline scaffold can profoundly influence these properties.

ScaffoldRepresentative SubstituentCalculated LogP (cLogP)Predicted Aqueous Solubility (LogS)General Impact on Properties
4-Phenylindoline Phenyl~4.18[12]LowThe phenyl group significantly increases lipophilicity, which can enhance membrane permeability but may decrease aqueous solubility.[13]
N-Substituted Indoline BenzoylVariesVariesA wide range of properties can be achieved depending on the substituent. Acylation generally increases lipophilicity.
5-Substituted Indoline NitroVariesVariesElectron-withdrawing groups like nitro can influence pKa and solubility. Subsequent reduction to an amine provides a handle for introducing more polar groups.
Unsubstituted Indoline -~2.0ModerateServes as a baseline for comparison.[14]

Discussion of Physicochemical Properties:

The introduction of a phenyl group at the 4-position markedly increases the lipophilicity of the indoline scaffold. This can be advantageous for crossing cellular membranes to reach intracellular targets but may pose challenges for aqueous solubility and can sometimes lead to increased metabolic liability. In contrast, substitutions at the nitrogen or the 5-position offer a broader range of achievable physicochemical properties. For instance, the introduction of polar functional groups at the 5-position can enhance solubility, while N-alkylation or N-acylation can modulate lipophilicity in a more controlled manner.

III. Biological Activity and Structure-Activity Relationships (SAR)

The true value of a scaffold lies in its ability to interact with biological targets to elicit a desired therapeutic effect. The 4-phenylindoline scaffold has emerged as a privileged structure in the development of small molecule inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction, a key pathway in cancer immunotherapy.[15][16][17]

4-Phenylindoline as a PD-1/PD-L1 Inhibitor:

A significant body of research has demonstrated that 4-phenylindoline derivatives can potently inhibit the PD-1/PD-L1 protein-protein interaction.[15][16] SAR studies have revealed several key features for potent activity:

  • The 4-phenyl group: This moiety is crucial for binding to a hydrophobic pocket on the surface of PD-L1. Substitutions on this phenyl ring can further optimize binding affinity.

  • The indoline nitrogen: This position is often functionalized with a side chain that can form critical hydrogen bond interactions with amino acid residues on PD-L1.

  • Other substitutions: Modifications at other positions on the indoline ring can be used to fine-tune physicochemical properties and pharmacokinetic parameters.

One study reported 4-phenylindoline derivatives with IC50 values as low as 12 nM in a homogenous time-resolved fluorescence (HTRF) assay for PD-1/PD-L1 inhibition.[15][16] Another series of 4-phenylindolines containing a (5-cyanopyridin-3-yl)methoxy moiety also showed potent inhibition with IC50 values in the nanomolar range.[17]

Biological Activities of Other Indoline Scaffolds:

While the 4-phenylindoline scaffold has excelled in the context of PD-1/PD-L1 inhibition, other indoline scaffolds have shown promise in a variety of other therapeutic areas:

  • N-Substituted Indolines: These derivatives have been investigated as anti-inflammatory and antioxidant agents.[8][18] Certain N-acyl derivatives have also been explored as selective COX-2 inhibitors.[19]

  • 5-Substituted Indolines: This class of compounds has been shown to possess antimicrobial and antitubercular activity.[9][10] Additionally, 5-nitroindole derivatives have been developed as c-Myc G-quadruplex binders with anticancer activity.[11]

  • 3-Substituted Indolin-2-ones: These derivatives have been evaluated as potent anti-inflammatory agents.[20]

Comparative Biological Activity Landscape:

ScaffoldPrimary Therapeutic Area of InterestKey Biological Target(s)Reported Potency
4-Phenylindoline Immuno-oncologyPD-1/PD-L1IC50 values in the low nanomolar range[15][16]
N-Substituted Indoline Inflammation, Oxidative StressCOX-2, various inflammatory mediatorsVaries with substitution
5-Substituted Indoline Infectious Diseases, OncologyBacterial and mycobacterial targets, c-Myc G-quadruplexMIC values in the low µg/mL range for antimicrobial activity[9][10]
3-Substituted Indolin-2-one InflammationInflammatory signaling pathwaysEffective at micromolar concentrations[20]

PD-1/PD-L1 Inhibition Pathway:

T-Cell T-Cell PD-1 PD-1 T-Cell->PD-1 Tumor Cell Tumor Cell PD-L1 PD-L1 Tumor Cell->PD-L1 PD-1->PD-L1 Binding T-Cell Activation T-Cell Activation PD-1->T-Cell Activation No Inhibition Tumor Cell Evasion Tumor Cell Evasion PD-L1->Tumor Cell Evasion Inhibits T-Cell Attack 4-Phenylindoline Inhibitor 4-Phenylindoline Inhibitor 4-Phenylindoline Inhibitor->PD-L1 Blocks Binding

Caption: Mechanism of action of 4-phenylindoline derivatives as PD-1/PD-L1 inhibitors.

IV. Experimental Protocols

To provide practical guidance, this section details representative experimental protocols for the synthesis and evaluation of indoline derivatives.

Protocol 1: Synthesis of 4-Phenylindoline via Suzuki-Miyaura Coupling

This protocol is adapted from established methods for Suzuki coupling.[1][2][3]

  • Materials:

    • 4-Bromo-2,3-dihydro-1H-indole

    • Phenylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • Toluene

    • Water (degassed)

  • Procedure:

    • To a round-bottom flask, add 4-bromo-2,3-dihydro-1H-indole (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

    • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).

    • Add a 4:1 mixture of toluene and degassed water.

    • Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and perform a liquid-liquid extraction with ethyl acetate and water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 4-phenyl-2,3-dihydro-1H-indole.

Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition

This protocol is a standard method for assessing the inhibition of protein-protein interactions.

  • Materials:

    • Recombinant human PD-1-His tag protein

    • Recombinant human PD-L1-Fc tag protein

    • Anti-His-Europium cryptate (donor)

    • Anti-Fc-d2 (acceptor)

    • Assay buffer

    • Test compounds (4-phenylindoline derivatives)

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • In a 384-well plate, add the test compounds, PD-1-His, and PD-L1-Fc proteins.

    • Incubate at room temperature for a specified period (e.g., 60 minutes).

    • Add the HTRF detection reagents (anti-His-Europium and anti-Fc-d2).

    • Incubate at room temperature in the dark.

    • Read the fluorescence at both the donor and acceptor emission wavelengths on an HTRF-compatible plate reader.

    • Calculate the HTRF ratio and determine the IC50 values for each compound.

V. Conclusion and Future Perspectives

The 4-phenyl-2,3-dihydro-1H-indole scaffold has proven to be a highly valuable core in modern drug discovery, particularly for the development of potent and selective PD-1/PD-L1 inhibitors. Its synthetic accessibility via robust cross-coupling methodologies allows for extensive SAR exploration, which has been pivotal to its success in this area.

Comparative Summary:

  • Synthesis: While N- and 5-substituted indolines may have more straightforward synthetic routes in some cases, the Suzuki coupling for 4-phenylindolines offers unparalleled diversity for introducing the key phenyl moiety.

  • Physicochemical Properties: The 4-phenyl group imparts significant lipophilicity, which must be carefully balanced with other substitutions to maintain drug-like properties. Other indoline scaffolds may offer more flexibility in modulating these properties.

  • Biological Activity: The 4-phenylindoline scaffold is a validated and potent inhibitor of the PD-1/PD-L1 interaction. Other indoline scaffolds have demonstrated a broader range of biological activities to date, highlighting the versatility of the parent indoline core.

Future research will likely focus on further optimizing the pharmacokinetic properties of 4-phenylindoline derivatives to advance them into clinical development. Additionally, the exploration of this scaffold against other biological targets may uncover new therapeutic opportunities. For researchers in drug discovery, the choice of which indoline scaffold to pursue will ultimately depend on the specific therapeutic target and the desired physicochemical and pharmacological profile of the final drug candidate. The 4-phenylindoline scaffold, with its demonstrated success, certainly warrants strong consideration, especially in the competitive field of immuno-oncology.

VI. References

  • Rode, M. A., Rindhe, S. S., & Karale, B. K. (2009). Synthesis and biological activities of some indoline derivatives. Journal of the Serbian Chemical Society, 74(12), 1377-1387.

  • Sun, H., et al. (2021). Design, synthesis, evaluation, and SAR of 4-phenylindoline derivatives, a novel class of small-molecule inhibitors of the programmed cell death-1/ programmed cell death-ligand 1 (PD-1/PD-L1) interaction. European Journal of Medicinal Chemistry, 211, 113001.

  • Hefnawy, M. M., et al. (2017). Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. Indo American Journal of Pharmaceutical Sciences, 4(8), 2488-2500.

  • El-Diwani, H., et al. (1992). Synthesis of some N-substituted indole derivatives and their biological activities. Pharmazie, 47(3), 178-181.

  • Asif, M. (2022). Synthesis, Molecular Docking and Biological Evaluation of N-Substituted Indole Derivatives as Potential Anti-Inflammatory and Antioxidant Agents. Chemistry & Biodiversity, 19(9), e202200290.

  • Zeeli, S., et al. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. Journal of Medicinal Chemistry, 61(9), 4004-4019.

  • Rode, M. A., Rindhe, S. S., & Karale, B. K. (2009). Synthesis and biological activities of some indoline derivatives. R Discovery.

  • Bouchikhi, F., et al. (2008). Synthesis and biological evaluation of diversely substituted indolin-2-ones. European Journal of Medicinal Chemistry, 43(11), 2316-2322.

  • Kumar, P., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections.

  • Lee, J. H., et al. (2021). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. Molecules, 26(16), 4998.

  • Gande, S. L., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3634-3642.

  • Asif, M. (2022). ChemInform Abstract: Synthesis of Some N-Substituted Indole Derivatives and Their Biological Activities. ResearchGate.

  • Nimbarte, V. D., et al. (2020). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 15(19), 1845-1857.

  • Lukin, A. S., et al. (2023). 5′-Substituted Indoline Spiropyrans: Synthesis and Applications. Molecules, 28(11), 4545.

  • Wang, Y., et al. (2019). Synthesis and Biological Evaluation of Substituted Indole and Its Analogs as Influenza A Virus Inhibitors. Chemistry & Biodiversity, 16(2), e1800577.

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Bak, A., et al. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(17), 5127.

  • HTE-Chem. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • University of Northern Colorado. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Zhang, T., et al. (2022). Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis. Molecules, 27(9), 2844.

  • Riu, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4436-4448.

  • PubChemLite. (n.d.). 4-phenyl-2,3-dihydro-1h-indole hydrochloride (C14H13N). Retrieved from [Link]

  • Dalmás, V., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(2), 121-125.

  • Deveau, A. M., et al. (n.d.). Exploring Green Aqueous Suzuki Coupling Reactions for the Undergraduate Laboratory: The Synthesis of Ethyl-(4-Phenylphenyl) Acetate. JEOL USA.

  • Chem-Impex. (n.d.). 4-Benzyloxy-2,3-dihydro-1H-indole. Retrieved from [Link]

  • Sun, H., et al. (2021). Design, synthesis, evaluation, and SAR of 4-phenylindoline derivatives, a novel class of small-molecule inhibitors of the programmed cell death-1/ programmed cell death-ligand 1 (PD-1/PD-L1) interaction. European Journal of Medicinal Chemistry, 211, 113001.

  • Zhang, Y., et al. (2024). A curcumin-borneol prodrug delays rheumatoid arthritis progression by inhibiting the activation of the MAPK/AP-1-MMP9 inflammatory axis. Frontiers in Immunology, 15.

  • Cheméo. (n.d.). Chemical Properties of 1H-Indole, 2,3-dihydro- (CAS 496-15-1). Retrieved from [Link]

  • Qin, M., et al. (2022). Discovery of 4-phenylindolines containing a (5-cyanopyridin-3-yl)methoxy moiety as potent inhibitors of the PD-1/PD-L1 interaction. Bioorganic & Medicinal Chemistry Letters, 63, 128647.

  • Domańska, U., & Plichta, A. (2013). Solubility of phenylboronic compounds in water. ResearchGate.

Sources

Validation

Comparative Biological Activity Guide: 2-Phenylindoles vs. 4-Phenylindolines in Drug Discovery

As a Senior Application Scientist, navigating the nuanced landscape of heterocyclic pharmacophores is critical for rational drug design. Both the indole and indoline scaffolds are privileged structures in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the nuanced landscape of heterocyclic pharmacophores is critical for rational drug design. Both the indole and indoline scaffolds are privileged structures in medicinal chemistry, but subtle structural shifts—specifically the position of phenyl substitution and the saturation of the C2-C3 bond—drastically alter their biological trajectories.

This guide objectively compares the established, multi-target 2-phenylindoles with the emerging, highly specific 4-phenylindolines , providing mechanistic insights, comparative data, and self-validating experimental protocols to guide your preclinical workflows.

Mechanistic Divergence & Target Profiles

The biological activity of these two scaffolds diverges fundamentally based on their 3D conformation and target localization.

2-Phenylindoles: Broad-Spectrum Intracellular Modulators

The 2-phenylindole core is a fully aromatic, planar system. This planarity allows it to readily intercalate into DNA or fit into the flat active sites of intracellular enzymes. Historically, these compounds have been leveraged as potent anti-inflammatory and broad-spectrum anticancer agents. They primarily act by inhibiting Nitric Oxide Synthase (iNOS), cyclooxygenase-2 (COX-2), and the NF-κB signaling pathway[1]. By blocking NF-κB from binding to the promoter region of the iNOS gene, 1 and downstream inflammatory cascades[2].

4-Phenylindolines: Precision Extracellular PPI Disruptors

In contrast, the indoline core features a reduced C2-C3 bond, introducing sp³ hybridization and breaking the planar aromaticity. This creates a distinct 3D vector for the 4-phenyl substitution. Recent breakthroughs have identified 4-phenylindolines as highly potent small-molecule inhibitors of protein-protein interactions (PPIs)—specifically the3[3]. The non-planar 4-phenylindoline scaffold perfectly mimics the biphenyl unit required to penetrate the deep, hydrophobic, tunnel-shaped pocket of the PD-L1 dimer, sequestering the protein and restoring T-cell-mediated antitumor immunity[4][5].

Pathways cluster_0 2-Phenylindole Pathway (Intracellular) cluster_1 4-Phenylindoline Pathway (Extracellular PPI) A1 2-Phenylindole (Planar Scaffold) A2 NF-κB / iNOS Inhibition A1->A2 binds active site A3 Decreased Nitrite & Inflammation A2->A3 downregulates B1 4-Phenylindoline (sp3 Hybridized) B2 PD-L1 Dimerization & Blockade B1->B2 binds hydrophobic tunnel B3 T-Cell Activation & IFN-γ Release B2->B3 restores immunity

Mechanistic divergence of 2-phenylindoles (intracellular) and 4-phenylindolines (extracellular).

Comparative Biological Activity Data

To objectively compare performance, the table below synthesizes quantitative biochemical data from recent optimization campaigns for both scaffolds. Notice the distinct shift from micromolar (μM) efficacy in traditional 2-phenylindoles to low nanomolar (nM) potency in optimized 4-phenylindolines.

PharmacophorePrimary Biological TargetMechanism of ActionTypical IC₅₀ RangeKey Derivative Examples
2-Phenylindoles NF-κB, iNOS, COX-2Intracellular enzyme/transcription inhibition0.6 μM – 38.1 μM 3-carboxaldehyde oximes, 6′-MeO-naphthalen-2′-yl derivatives
4-Phenylindolines PD-1/PD-L1 PPIExtracellular receptor dimerization/blockade11.2 nM – 17.0 nM A20, A22, A30 (thiazole-containing derivatives)

Data supported by structure-activity relationship (SAR) studies on 1[1] and 4[4].

Structural & Pharmacological Causality

Why do these two closely related scaffolds exhibit such different biological profiles? The answer lies in the causality between 3D geometry and target pocket architecture.

  • The Planarity of 2-Phenylindoles: The fully conjugated indole ring forces the 2-phenyl group into a relatively coplanar arrangement. This flat, rigid structure is energetically favorable for sliding into the narrow, planar active sites of enzymes like COX-2 or intercalating between DNA base pairs (inhibiting topoisomerase II)[6][7].

  • The Flexibility of 4-Phenylindolines: The PD-L1 dimer interface is not flat; it is a cylindrical, hydrophobic tunnel. Small molecule inhibitors must adopt a twisted, biphenyl-like conformation to anchor into this pocket[5]. The indoline core, lacking the C2-C3 double bond, provides the necessary rotational freedom and spatial geometry for the 4-phenyl group (often enhanced with a thiazole moiety) to project deeply into the PD-L1 binding groove, displacing the natural PD-1 ligand[3][8].

Self-Validating Experimental Protocols

To ensure scientific integrity, any evaluation of these compounds must utilize self-validating assay systems that rule out false positives (e.g., mistaking cytotoxicity for target inhibition).

Protocol A: Evaluating 2-Phenylindoles for NF-κB/Nitrite Inhibition

Objective: Quantify anti-inflammatory activity while ruling out non-specific cell death.

  • Cell Culture: Seed RAW 264.7 macrophages in 96-well plates and incubate for 24 hours.

  • Stimulation & Treatment: Co-treat cells with 1 μg/mL Lipopolysaccharide (LPS) to induce iNOS expression, alongside serial dilutions of the 2-phenylindole candidate (0.1 μM to 50 μM). Include L-NAME as a positive control[1].

  • Nitrite Readout (Griess Assay): After 24 hours, transfer 100 μL of supernatant to a new plate. Add 100 μL of Griess reagent. Measure absorbance at 540 nm to quantify nitrite reduction.

  • Self-Validation (MTT Assay): Add MTT reagent to the remaining cells in the original plate. A valid anti-inflammatory candidate must show an IC₅₀ for nitrite reduction that is significantly lower than its IC₅₀ for cytotoxicity. If cell viability drops proportionally with nitrite levels, the compound is merely toxic, not a specific NF-κB inhibitor.

Protocol B: Evaluating 4-Phenylindolines for PD-1/PD-L1 PPI Inhibition

Objective: Confirm biochemical target engagement and subsequent functional immune restoration.

  • Biochemical Binding (HTRF Assay): Use a Homogeneous Time-Resolved Fluorescence (HTRF) assay containing Europium-labeled PD-L1 and XL665-labeled PD-1.

  • Inhibitor Titration: Add the 4-phenylindoline candidate (e.g., Compound A30). If the compound successfully binds the PD-L1 pocket, it disrupts the PD-1/PD-L1 complex, causing a dose-dependent decrease in the FRET signal (665 nm / 620 nm ratio)[3].

  • Functional Self-Validation (Co-Culture): Biochemical binding does not guarantee cellular efficacy. Co-culture PD-L1-expressing tumor cells (e.g., HepG2) with Jurkat T-cells. Treat with the candidate compound and measure IFN-γ secretion via ELISA. A true PD-L1 inhibitor will rescue T-cell proliferation and trigger a spike in IFN-γ[3][4].

HTRF Step1 Step 1 Incubate PD-L1 (Eu-labeled) & PD-1 (XL665-labeled) Step2 Step 2 Add 4-Phenylindoline Candidate (e.g., A30) Step1->Step2 Step3 Step 3 Measure FRET Signal at 665nm / 620nm Step2->Step3 Result1 High FRET No Inhibition (Complex Intact) Step3->Result1 Weak Binder Result2 Low FRET Potent Inhibition (Complex Disrupted) Step3->Result2 Strong Binder (IC50 < 20nM)

Logical workflow of the HTRF assay for validating PD-1/PD-L1 PPI inhibitors.

References

  • Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review.
  • Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. PubMed Central (PMC).
  • Discovery of the programmed cell death-1/programmed cell death-ligand 1 interaction inhibitors bearing an indoline scaffold.
  • Discovery of 4-Arylindolines Containing a Thiazole Moiety as Potential Antitumor Agents Inhibiting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction.
  • Progress in small-molecule inhibitors targeting PD-L1. PubMed Central (PMC).

Sources

Comparative

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for 4-Phenyl-2,3-dihydro-1H-indole Characterization

Introduction In the landscape of drug discovery and development, the structural and purity confirmation of novel chemical entities is a cornerstone of regulatory compliance and preclinical success. The compound 4-phenyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug discovery and development, the structural and purity confirmation of novel chemical entities is a cornerstone of regulatory compliance and preclinical success. The compound 4-phenyl-2,3-dihydro-1H-indole, also known as 4-phenylindoline, represents a key heterocyclic scaffold. Its derivatives have been explored for their potential as inhibitors of critical protein-protein interactions, such as the PD-1/PD-L1 immune checkpoint pathway.[1] The journey from a synthesized powder in a flask to a well-characterized molecule with validated purity and identity requires a multi-faceted analytical approach. A single technique, however robust, provides only one piece of the puzzle. True scientific confidence is achieved through the cross-validation of orthogonal analytical methods, where the results from one technique corroborate and are confirmed by another.

This guide provides an in-depth comparison of the essential analytical techniques required for the comprehensive characterization of 4-phenyl-2,3-dihydro-1H-indole. We will move beyond mere procedural descriptions to explain the causal-driven framework behind experimental choices, ensuring that each step contributes to a self-validating analytical system. This document is intended for researchers, scientists, and drug development professionals who require a rigorous and objective approach to compound characterization.

The Principle of Orthogonal and Cross-Validating Characterization

The core principle is to analyze the molecule using techniques that rely on different physicochemical properties. For 4-phenyl-2,3-dihydro-1H-indole, we will employ a quartet of methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the precise molecular structure and arrangement of atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight and provide structural information through fragmentation analysis.

  • High-Performance Liquid Chromatography (HPLC): To determine purity and quantify impurities.

  • Elemental Analysis (EA): To verify the empirical formula by determining the mass percentages of constituent elements.

The synergy of these methods provides a robust and defensible characterization package. For instance, the molecular formula suggested by MS is confirmed by the exact elemental composition from EA and is consistent with the detailed structure derived from NMR. The purity value assigned by HPLC assures that the spectra obtained from other methods are representative of the target compound and not its impurities.

Figure 1: Interrelation of orthogonal analytical techniques.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

Expertise & Causality: For a molecule like 4-phenylindoline, which contains both aliphatic and aromatic regions, NMR is indispensable. The choice of solvent is critical; Deuterated chloroform (CDCl₃) is a common first choice due to its excellent solubilizing properties for many organic compounds and its single, well-defined solvent peak. However, if the N-H proton signal is broad or difficult to identify, switching to a hydrogen-bond-accepting solvent like DMSO-d₆ can sharpen the peak, making it easier to observe.[2]

Expected ¹H and ¹³C NMR Data

The following tables summarize the expected chemical shifts for 4-phenyl-2,3-dihydro-1H-indole. These values are based on data from analogous structures and predictive models, as specific experimental data for the parent compound is not widely published.[3][4]

Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)

AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Phenyl-H (ortho)~7.5 - 7.6m2H-
Phenyl-H (meta)~7.3 - 7.4m2H-
Phenyl-H (para)~7.2 - 7.3m1H-
Indoline-H7~7.1 - 7.2d1H~7.5
Indoline-H5~7.0 - 7.1d1H~7.5
Indoline-H6~6.7 - 6.8t1H~7.5
Indoline-NH~3.8 - 4.2 (broad)s (br)1H-
Indoline-H2 (CH₂)~3.6 - 3.7t2H~8.5
Indoline-H3 (CH₂)~3.1 - 3.2t2H~8.5

Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)

AssignmentExpected Chemical Shift (δ, ppm)
Indoline-C7a~150 - 152
Phenyl-C1'~142 - 144
Indoline-C3a~130 - 132
Phenyl-C (CH)~128 - 129
Indoline-C4~127 - 128
Phenyl-C (CH)~126 - 127
Indoline-C6~124 - 125
Indoline-C5~118 - 119
Indoline-C7~109 - 110
Indoline-C2 (CH₂)~47 - 48
Indoline-C3 (CH₂)~30 - 31
Experimental Protocol: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~5-10 mg of sample B Dissolve in ~0.7 mL of CDCl3 (or DMSO-d6) A->B C Add TMS as internal standard B->C D Transfer to NMR tube C->D E Insert sample into NMR spectrometer (≥400 MHz) D->E F Lock, Tune, & Shim E->F G Acquire 1D Spectra (¹H, ¹³C, DEPT) F->G H Acquire 2D Spectra (COSY, HSQC) G->H I Fourier Transform H->I J Phase & Baseline Correction I->J K Calibrate to TMS (0 ppm) J->K L Integrate ¹H signals K->L

Figure 2: Workflow for NMR data acquisition and processing.
  • Sample Preparation: Accurately weigh 5-10 mg of 4-phenyl-2,3-dihydro-1H-indole and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) in a clean, dry NMR tube.

  • Instrument Setup: Insert the sample into a ≥400 MHz NMR spectrometer. Perform standard locking, tuning, and shimming procedures to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment should also be run to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra by setting the TMS peak to 0.00 ppm.

  • Analysis: Integrate the peaks in the ¹H spectrum to determine proton ratios. Assign all proton and carbon signals, using 2D correlation experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) if necessary to confirm assignments.

II. Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound, offering a primary and crucial validation point. For 4-phenyl-2,3-dihydro-1H-indole (C₁₄H₁₃N), the expected monoisotopic mass is 195.1048 Da.[5] High-resolution mass spectrometry (HRMS) can confirm this value to within a few parts per million (ppm), providing strong evidence for the molecular formula.

Expertise & Causality: The choice of ionization technique is critical. Electrospray Ionization (ESI) is a soft ionization method ideal for generating the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it perfect for accurate mass determination.[1] Electron Ionization (EI), a harder technique, causes extensive fragmentation. While less useful for determining the parent mass of fragile molecules, the resulting fragmentation pattern is highly reproducible and serves as a "fingerprint" for the compound's structure.

Predicted Fragmentation Pattern (Electron Ionization)

The fragmentation of indoline derivatives often involves characteristic losses. For 4-phenylindoline, we can predict a pathway that helps confirm the structure.

Fragmentation_Pathway M [C14H13N]˙⁺ m/z = 195 (Molecular Ion) F1 [C13H10N]⁺ m/z = 180 M->F1 - •CH3 F2 [C7H7]⁺ m/z = 91 (Tropylium ion) M->F2 - C7H6N• F3 [C6H5]⁺ m/z = 77 (Phenyl ion) F2->F3 - CH2

Figure 3: Proposed EI fragmentation of 4-phenylindoline.

Table 3: Predicted Mass Spectrometry Data (ESI and EI)

Ionization ModeIon SpeciesPredicted m/zInterpretation
ESI (Positive)[M+H]⁺196.1121Protonated molecular ion (for HRMS confirmation)
ESI (Positive)[M+Na]⁺218.0940Sodium adduct
EIM˙⁺195.1048Molecular ion (base peak)
EI[M-15]⁺180Loss of a methyl radical (rearrangement may occur)
EI[C₇H₇]⁺91Tropylium ion, characteristic of benzyl-type structures
EI[C₆H₅]⁺77Phenyl cation

Predicted data sourced from PubChem.[5]

Experimental Protocol: LC-MS Analysis

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms LC-MS Acquisition cluster_proc_ms Data Analysis A_ms Prepare 1 mg/mL stock in Methanol B_ms Dilute to ~10 µg/mL in mobile phase A_ms->B_ms C_ms Inject sample into LC-MS system B_ms->C_ms D_ms Separate on C18 column C_ms->D_ms E_ms Ionize via ESI source D_ms->E_ms F_ms Detect ions (Q-TOF or Orbitrap) E_ms->F_ms G_ms Extract mass spectrum from chromatogram F_ms->G_ms H_ms Determine accurate mass of [M+H]⁺ G_ms->H_ms I_ms Compare with theoretical mass (C14H13N) H_ms->I_ms J_ms Analyze MS/MS fragmentation data I_ms->J_ms

Figure 4: Workflow for LC-MS accurate mass measurement.
  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in HPLC-grade methanol. Further dilute this solution to approximately 10 µg/mL using the initial mobile phase composition.

  • Chromatographic Separation (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS):

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.

    • Scan Range: m/z 50 - 500.

  • Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to the analyte. Determine the accurate mass of the [M+H]⁺ ion and calculate the mass error in ppm compared to the theoretical value for C₁₄H₁₄N⁺. If fragmentation data is acquired (MS/MS), compare the fragment ions to the predicted pathway.

III. High-Performance Liquid Chromatography (HPLC): Purity and Quantification

HPLC is the gold standard for assessing the purity of pharmaceutical compounds. By separating the main component from related impurities, it allows for accurate quantification, typically expressed as a percentage of the total peak area.

Expertise & Causality: For 4-phenylindoline, a moderately polar compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice. A C18 stationary phase provides excellent retention and separation based on hydrophobicity. The mobile phase typically consists of an aqueous component (often with an acid modifier like formic or trifluoroacetic acid to ensure sharp peaks for the basic indoline nitrogen) and an organic solvent like acetonitrile or methanol.[4] A Diode Array Detector (DAD) is used to monitor the elution, allowing for spectral analysis of each peak to check for co-elution and peak homogeneity.

Experimental Protocol: RP-HPLC Purity Analysis
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: DAD, 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Accurately prepare a solution of the sample in methanol or acetonitrile at a concentration of approximately 0.5 mg/mL.

  • Analysis:

    • Inject a blank (solvent) to ensure the system is clean.

    • Inject the sample solution.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage.

Table 4: HPLC Method Validation Parameters (as per ICH Q2(R2)) [2]

ParameterAcceptance CriteriaPurpose
Specificity The main peak should be well-resolved from any impurities (Resolution > 2).Ensures the signal measured is only from the analyte.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of concentrations.Confirms the method gives results proportional to concentration.
Accuracy Recovery of spiked samples should be between 98.0% and 102.0%.Measures the closeness of the experimental value to the true value.
Precision Repeatability (RSD) ≤ 1.0%; Intermediate Precision (RSD) ≤ 2.0%.Demonstrates the consistency and reproducibility of the method.
LOD/LOQ Signal-to-Noise ratio of ~3 for LOD and ~10 for LOQ.Defines the lowest concentration that can be reliably detected/quantified.
Robustness Method performance is unaffected by small, deliberate changes in parameters (e.g., pH, flow rate).Shows the reliability of the method during normal use.

IV. Elemental Analysis: The Fundamental Verification

Elemental analysis (EA) provides the mass percentage of carbon (C), hydrogen (H), and nitrogen (N) in the compound. This is a fundamental technique that directly validates the proposed empirical and molecular formula.

Expertise & Causality: This is a combustion-based technique where the sample is burned at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantified.[6] It is an absolute method that requires no calibration against the analyte itself, making it a powerful, unbiased tool for formula confirmation. A result within ±0.4% of the theoretical values is considered a successful confirmation.

Table 5: Theoretical vs. Expected Elemental Analysis Results for C₁₄H₁₃N

ElementTheoretical Mass %Acceptable Range (%)
Carbon86.1185.71 - 86.51
Hydrogen6.716.31 - 7.11
Nitrogen7.176.77 - 7.57
Experimental Protocol: CHN Analysis
  • Sample Preparation: Ensure the sample is homogenous and thoroughly dried to remove residual solvents and water, which would artificially inflate the hydrogen and carbon content.

  • Instrumentation: Use a calibrated CHN elemental analyzer.

  • Analysis: Accurately weigh approximately 2 mg of the sample into a tin capsule. The instrument will combust the sample at >900 °C in an oxygen-rich environment. The resulting gases are separated and quantified by a thermal conductivity detector.

  • Data Interpretation: Compare the experimentally determined mass percentages for C, H, and N against the theoretical values calculated for the molecular formula C₁₄H₁₃N.

V. Cross-Validation and Summary

The true power of this analytical workflow lies in the cross-validation of the results. Each technique provides a piece of data that, in isolation, is informative but not definitive. Together, they form an unassailable body of evidence for the compound's identity, structure, and purity.

Table 6: Cross-Validation of Analytical Results for 4-Phenyl-2,3-dihydro-1H-indole

Analytical QuestionPrimary TechniqueConfirmatory Technique(s)Expected Outcome & Correlation
What is the molecular formula? Mass Spectrometry (HRMS)Elemental AnalysisHRMS provides an accurate mass for C₁₄H₁₃N. EA confirms the mass percentages of C, H, and N are within ±0.4% of the theoretical values for this formula.
What is the molecular structure? NMR (¹H, ¹³C, 2D)Mass Spectrometry (Fragmentation)NMR provides the complete atom connectivity and chemical environment. The EI-MS fragmentation pattern (e.g., presence of m/z 91, 77) is consistent with the phenyl and indoline moieties identified by NMR.
What is the purity of the sample? HPLCNMR, Elemental AnalysisHPLC provides a quantitative purity value (e.g., >99%). The ¹H NMR spectrum should show no significant impurity peaks, and the EA results should align with theoretical values, which would not occur with significant impurities.
Is the main HPLC peak the target? LC-MSNMRThe main peak in the HPLC chromatogram, when analyzed by an in-line mass spectrometer, will show the expected [M+H]⁺ ion (m/z 196.11). This confirms the identity of the peak being quantified for purity.

Conclusion

The characterization of a potential drug candidate like 4-phenyl-2,3-dihydro-1H-indole demands a rigorous, multi-technique approach. By systematically applying and cross-validating the results from NMR, MS, HPLC, and Elemental Analysis, we build a comprehensive and defensible data package. This orthogonal approach ensures not only that the synthesized molecule has the correct structure and molecular weight but also that its purity is accurately defined and validated according to international standards.[2] This self-validating system of checks and balances is fundamental to good scientific practice and is an absolute requirement for advancing compounds through the drug development pipeline.

References

  • Almela, C., & Alcaraz, C. (2010). Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. Arkivoc, 2011(1), 224-241. Available at: [Link]

  • Li, X., et al. (2021). Design, synthesis, evaluation, and SAR of 4-phenylindoline derivatives, a novel class of small-molecule inhibitors of the programmed cell death-1/ programmed cell death-ligand 1 (PD-1/PD-L1) interaction. European Journal of Medicinal Chemistry, 211, 113001. Available at: [Link]

  • Wiley-VCH. (2022). Synthesis and Spectroscopic Characterization of the Four Complete Series. ChemistrySelect, 7(33). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-phenyl-2,3-dihydro-1h-indole hydrochloride. PubChem. Retrieved from [Link]

  • Suhana, S., et al. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Oriental Journal of Chemistry, 33(6). Available at: [Link]

  • Gunnlaugsson, T., et al. (2015). NMR studies of anion-induced conformational changes in diindolylureas and diindolylthioureas. Beilstein Journal of Organic Chemistry, 11, 2136-2144. Available at: [Link]

  • Thaker, T., Panchani, D., & Bhuva, V. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. International Journal of Drug Delivery Technology, 13(3). Available at: [Link]

  • Al-Ramamneh, E. M. (2023). Ascophyllum nodosum and Spirulina platensis affect plant growth, yield, concentration of hormones in the leaves and nematode communities in the rhizosphere of cucumber plants. Biological Agriculture & Horticulture. Available at: [Link]

  • Patel, S., et al. (2022). Novel imidazopyrimidines-based molecules induce tetramerization of tumor pyruvate kinase M2 and exhibit potent antiproliferative profile. European Journal of Pharmaceutical Sciences, 170, 106112. Available at: [Link]

  • Laufkötter, O., Laufer, S., & Bajorath, J. (2020). Identifying representative kinases for inhibitor evaluation via systematic analysis of compound-based target relationships. European Journal of Medicinal Chemistry, 204, 112641. Available at: [Link]

  • Predecki, D., et al. (2023). Aza-Diels-Alder synthesis and NMR characterization of aromatic substituted 1-Methyl-2-phenyl 2,3-Dihydro-4(1h)-pyridinones. Journal of Undergraduate Chemistry Research, 22(3), 62-66. Available at: [Link]

  • Cilliers, C. H., Chirwa, E. M. N., & Brink, H. G. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 92, 1399-1404. Available at: [Link]

  • Rivai, H., et al. (2016). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Der Pharmacia Lettre, 8(17), 158-164. Available at: [Link]

  • Matyjaszczyk, M. S. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research, 63(5), 355-363. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Available at: [Link]

  • Ni, S., et al. (1992). 13C n.m.r, characterization of soluble polyaniline. Polymer, 33(15), 3321-3323. Available at: [Link]

  • Royal Society of Chemistry. (2019). Supplementary Information. Available at: [Link]

  • Singh, N., & Kumar, K. (2020). Synthesis of 4-aminophenyl substituted indole derivatives for the instrumental analysis and molecular docking evaluation studies. AIP Conference Proceedings, 2220(1). Available at: [Link]

  • Nasrabadi, M., et al. (2023). Figure 3: 13 C-NMR spectrum of 3-methyl-2-phenyl indole. ResearchGate. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Methyl-2-phenylindole. NIST WebBook. Retrieved from [Link]

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Validation

A Comparative Guide to the Chemical Stability of Privileged Heterocyclic Scaffolds in Drug Discovery

Introduction In the intricate process of drug discovery and development, the selection of a core molecular scaffold is a decision of paramount importance. This foundational structure dictates not only the three-dimension...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the intricate process of drug discovery and development, the selection of a core molecular scaffold is a decision of paramount importance. This foundational structure dictates not only the three-dimensional arrangement of pharmacophoric elements but also profoundly influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties. Among the most critical of these properties is chemical stability. A drug molecule must be sufficiently robust to withstand the diverse chemical environments of the body and maintain its integrity during manufacturing and long-term storage.

Forced degradation studies, or stress testing, are a cornerstone of pharmaceutical development, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2][3] These studies intentionally expose a drug substance to harsh conditions—such as acid, base, oxidation, heat, and light—to identify potential degradation products and elucidate degradation pathways.[4][5] The goal is not to completely destroy the molecule but to achieve a target degradation of 5-20%, which provides invaluable insights into its intrinsic stability.[1][6]

This guide provides an in-depth, objective comparison of the chemical stability of the 4-phenyl-2,3-dihydro-1H-indole (a substituted indoline) core against three other "privileged" heterocyclic scaffolds widely used in medicinal chemistry: piperidine , morpholine , and tetrahydropyran (THP) . By presenting detailed experimental protocols and analyzing anticipated degradation pathways, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make strategic decisions in scaffold selection.

Section 1: Profile of Heterocyclic Cores

The stability of a heterocyclic core is intrinsically linked to its structure, including the type of heteroatoms, the degree of saturation, and the electronic nature of its substituents.

  • 4-Phenyl-2,3-dihydro-1H-indole: This scaffold is an indoline derivative, featuring a pyrrole ring fused to a benzene ring.[7][8] The dihydro-pyrrole portion makes it a secondary, N-aryl amine. Its primary potential liabilities are the aniline-like nitrogen, which can be susceptible to oxidation, and the potential for oxidative aromatization to the more thermodynamically stable indole.[9][10] The phenyl group at the C4 position is electronically influential but generally stable.

  • Piperidine: As a saturated six-membered nitrogen heterocycle, piperidine is one of the most ubiquitous scaffolds in approved drugs.[11] Its high basicity and preference for a stable chair conformation make it a reliable structural element. While generally stable, the carbons adjacent to the nitrogen can be sites of metabolic oxidation.[12]

  • Morpholine: This heterocycle contains both an ether and a secondary amine linkage. The oxygen atom reduces its basicity compared to piperidine and often improves solubility. However, the carbons alpha to both the nitrogen and oxygen atoms are activated and can be susceptible to oxidation by metabolic enzymes like cytochrome P450, sometimes leading to ring-opening.[13][14]

  • Tetrahydropyran (THP): A saturated six-membered ether, THP is often used as a metabolically more stable bioisostere of cyclohexane. The ether oxygen is a hydrogen bond acceptor but is generally unreactive under physiological conditions. The THP ring is known for its high resistance to thermal stress, peroxide formation, and acidic conditions that might cause ring-opening in other ethers like tetrahydrofuran (THF).[15][16]

Section 2: Experimental Design for Stability Benchmarking

To objectively compare these scaffolds, a standardized forced degradation study is essential. The causality behind this choice is to create a controlled environment where the intrinsic liabilities of each core can be systematically probed and compared under identical stress conditions.

Rationale for Stress Conditions

The conditions chosen are based on ICH guideline Q1A(R2) and are designed to mimic potential stresses encountered during manufacturing, storage, and physiological exposure.[1][4]

  • Acidic & Basic Hydrolysis: Simulates the pH extremes of the gastrointestinal tract and assesses the stability of labile functional groups like amides, esters, or ethers.

  • Oxidative Stress: Probes for susceptibility to reactive oxygen species, a common metabolic pathway and a potential source of degradation upon exposure to air.

  • Thermal Stress: Evaluates the molecule's robustness at elevated temperatures, which is critical for determining appropriate storage conditions and assessing stability during heat-based sterilization or manufacturing processes.

General Analytical Workflow

A self-validating system requires a robust analytical method to accurately quantify the parent compound and separate it from any degradants. High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detection is the industry standard.[17][18][19] The MS detector is crucial for identifying the mass of degradation products, which aids in pathway elucidation.[17]

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis prep_sol Prepare Stock Solutions (e.g., 1 mg/mL in MeCN) stress_cond Dilute & Expose to Stress Conditions (Acid, Base, Oxidant, Heat) prep_sol->stress_cond quench Quench Reaction & Neutralize Sample stress_cond->quench hplc Analyze by Stability-Indicating HPLC-UV/MS Method quench->hplc quant Quantify Remaining Parent Compound & Identify Degradants hplc->quant

Caption: General workflow for forced degradation studies.

Section 3: Detailed Experimental Protocols

The following protocols are designed for a comparative study. Each compound should be tested in parallel.

Materials:

  • Test Compounds: 4-phenyl-2,3-dihydro-1H-indole, Piperidine, Morpholine, Tetrahydropyran (as representative simple structures).

  • Solvents: Acetonitrile (ACN, HPLC grade), Water (HPLC grade).

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂).

Protocol 1: Stock Solution Preparation

  • Accurately weigh and dissolve each test compound in acetonitrile to prepare a 1.0 mg/mL stock solution.

  • Sonicate briefly to ensure complete dissolution.

Protocol 2: Hydrolytic Stability (Acid & Base)

  • Acidic: To a vial, add 100 µL of stock solution and 900 µL of 0.1 M HCl.

  • Basic: To a separate vial, add 100 µL of stock solution and 900 µL of 0.1 M NaOH.

  • Control: To a third vial, add 100 µL of stock solution and 900 µL of a 50:50 ACN/Water mixture.

  • Incubate all vials at 60°C for 24 hours.

  • After incubation, cool to room temperature. Neutralize the acidic sample with an equivalent amount of 0.1 M NaOH and the basic sample with 0.1 M HCl.

  • Analyze by HPLC-UV/MS.

Protocol 3: Oxidative Stability

  • To a vial, add 100 µL of stock solution and 900 µL of 3% H₂O₂.

  • Keep a control vial with 100 µL stock and 900 µL water.

  • Incubate at room temperature for 24 hours, protected from light.

  • Analyze by HPLC-UV/MS.

Protocol 4: Thermal Stability

  • Transfer 100 µL of the stock solution to a vial and evaporate the solvent under a gentle stream of nitrogen.

  • Cap the vial and place it in an oven at 80°C for 48 hours.

  • After incubation, cool to room temperature and reconstitute the solid residue in 1 mL of 50:50 ACN/Water.

  • Analyze by HPLC-UV/MS.

Section 4: Anticipated Results and Comparative Analysis

The stability of each core can be quantitatively compared by measuring the percentage of the parent compound remaining after exposure to each stress condition.

Data Summary

The results are summarized in the table below, presenting the anticipated percentage of degradation for each core under the specified conditions.

Heterocyclic Core% Degradation (0.1 M HCl, 60°C)% Degradation (0.1 M NaOH, 60°C)% Degradation (3% H₂O₂, RT)% Degradation (80°C, Solid)
4-Phenyl-2,3-dihydro-1H-indole < 5%< 5%15 - 25%< 5%
Piperidine < 5%< 5%5 - 10%< 2%
Morpholine < 5%< 5%20 - 30%< 5%
Tetrahydropyran < 2%< 2%< 5%< 2%

Note: These values are illustrative, based on known chemical principles, and serve as a benchmark for comparison.

Analysis of Degradation Pathways

The expected stability profiles reveal distinct vulnerabilities for each scaffold.

G cluster_indole 4-Phenyl-2,3-dihydro-1H-indole cluster_morpholine Morpholine cluster_piperidine Piperidine cluster_thp Tetrahydropyran indole Indoline Core indole_ox Aromatization to Indole indole->indole_ox H₂O₂ indole_n_ox N-Oxidation indole->indole_n_ox H₂O₂ morpholine Morpholine Core morpholine_n_ox N-Oxidation morpholine->morpholine_n_ox H₂O₂/CYP450 morpholine_ring_open Ring Cleavage morpholine->morpholine_ring_open H₂O₂/CYP450 piperidine Piperidine Core piperidine_c_ox C-Oxidation (α to N) piperidine->piperidine_c_ox H₂O₂/CYP450 thp THP Core thp_stable Generally Stable thp->thp_stable High Stability

Caption: Potential degradation hot spots of the heterocyclic cores.

  • 4-Phenyl-2,3-dihydro-1H-indole: The primary vulnerability is expected under oxidative conditions . The electron-rich aniline-like nitrogen is prone to oxidation, potentially forming N-oxides or leading to dimerization.[9] A more significant pathway could be dehydrogenation (aromatization) to the corresponding 4-phenylindole, which is a thermodynamically favorable transformation.[9][20] The scaffold is predicted to be highly stable to acid/base hydrolysis and thermal stress.

  • Piperidine: This core demonstrates high overall stability. Its main, albeit minor, liability is oxidation at the carbons alpha to the nitrogen.[12] It is exceptionally stable under hydrolytic and thermal conditions. The basic nitrogen will be fully protonated under acidic conditions, protecting it from some oxidative pathways.

  • Morpholine: The morpholine core is also highly susceptible to oxidation . The presence of two heteroatoms activates the adjacent carbons, making them "soft spots" for metabolic attack and chemical oxidation.[17] This can lead to N-oxidation or ring-opening degradation products.[12][13][14] Like piperidine, it is very stable to hydrolysis.

  • Tetrahydropyran (THP): The THP core is the benchmark for stability in this comparison. The ether linkage is highly resistant to a wide range of conditions, including acid/base hydrolysis, oxidation, and thermal stress.[15][16] Its exceptional stability makes it an excellent choice when minimizing chemical liability is the primary goal.

Section 5: Conclusion and Recommendations

This guide provides a framework for benchmarking the chemical stability of the 4-phenyl-2,3-dihydro-1H-indole scaffold against other privileged heterocyclic cores.

  • Tetrahydropyran stands out as the most chemically inert scaffold, making it ideal for applications requiring maximal stability.

  • Piperidine offers a robust and highly stable framework, with its primary utility being the introduction of a basic center. Its stability is generally superior to that of nitrogen-containing heterocycles with additional activating groups.

  • 4-Phenyl-2,3-dihydro-1H-indole exhibits excellent stability towards hydrolysis and heat. Its principal liability is oxidative degradation, likely via aromatization. This makes it a suitable core for many applications, but careful consideration of the oxidative environment during manufacturing and in vivo is warranted.

  • Morpholine provides benefits in modulating physicochemical properties like solubility but presents a higher risk of oxidative degradation compared to piperidine or the indoline core. This liability must be managed, often through steric shielding or other medicinal chemistry strategies.

Ultimately, the choice of a heterocyclic core is a strategic decision that balances the need for stability with other critical factors like target engagement, synthetic accessibility, and overall ADME profile. By understanding the intrinsic stability of these privileged scaffolds through systematic, data-driven comparisons, drug development professionals can de-risk their programs and design more robust and successful therapeutic candidates.

References

  • ICH (2023). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Alsante, K. M., et al. (2014). Forced Degradation: A Practical Guide to Study Design and Execution. Pharmaceutical Technology.
  • Baertschi, S. W., et al. (2004). Novel rearrangements of an N-oxide degradate formed from oxidation of a morpholine acetal substance P antagonist. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 835-849. [Link]

  • Separation Science (2025). Analytical Techniques In Stability Testing. [Link]

  • Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(1), 159-165. [Link]

  • Emery Pharma (2024). Pharmaceutical Stability Testing. [Link]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • IRJPMS (2024). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences.
  • Onyx Scientific (2024). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Combourieu, B., et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology, 66(8), 3187-3192. [Link]

  • Journal of Applied Pharmaceutical Science (2023). Stability-indicating HPLC method optimization using quality by design. [Link]

  • Spectroscopy Online (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • Emery Pharma (2024). Method Validation per ICH Q2(R2). [Link]

  • ICH (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Vardanyan, R. (Ed.). (2017). Piperidine-Based Drug Discovery. Elsevier.
  • ResearchGate (2026). The microbial degradation of morpholine. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research (2023).
  • ScienceMadness.org (2010). Acid-catalyzed hydrolysis of 1-piperoylpiperidine. [Link]

  • OSTI.gov (2022). Catalytic production of Tetrahydropyran (THP): A biomass-derived, economically competitive solvent. [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research (2012).
  • ScienceMadness.org (2018). Piperidine from the hydrolysis of piperine. [Link]

  • ACD/Labs (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • Contract Pharma (2015).
  • PubMed (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids. [Link]

  • MDPI (2026). The Indole Scaffold in Biochemistry and Therapeutics. [Link]

  • RSC Publishing (2022). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent. [Link]

  • ACS Publications (2020). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. [Link]

  • Canadian Science Publishing (1950). A New Synthesis of Piperidine. [Link]

  • Wikipedia (2023). Tetrahydropyran. [Link]

  • MDPI (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. [Link]

  • ResearchGate (2025). Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. [Link]

  • ResearchGate (2021). Proposed degradation pathways of indole by ozonation. [Link]

  • PMC (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery. [Link]

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  • PMC (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. [Link]

  • PMC (2025). One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-phenyl-2,3-dihydro-1H-indole

Navigating the complexities of chemical waste management is paramount for ensuring laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 4-pheny...

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the complexities of chemical waste management is paramount for ensuring laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 4-phenyl-2,3-dihydro-1H-indole, a compound utilized in various research and development applications. By grounding our recommendations in established safety protocols and regulatory standards for similar chemical structures, we aim to equip researchers, scientists, and drug development professionals with the knowledge to manage this substance responsibly.

Hazard Identification and Risk Assessment: A Proactive Approach

Based on analogous compounds, 4-phenyl-2,3-dihydro-1H-indole is anticipated to present the following hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory discomfort.[2][4]

  • Aquatic Toxicity: Similar compounds have been shown to be toxic to aquatic life with long-lasting effects.[1]

A summary of potential hazards is presented in the table below.

Hazard ClassificationPotential EffectsGHS Precautionary Statements (Anticipated)
Skin IrritationCauses skin irritation.[1][2][3]P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
Eye IrritationCauses serious eye irritation.[1][3]P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory IrritationMay cause respiratory irritation.[2][4]P261: Avoid breathing dust.[4] P271: Use only outdoors or in a well-ventilated area. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]
Aquatic Hazard (Acute & Chronic)Very toxic to aquatic life with long lasting effects.[1]P273: Avoid release to the environment. P391: Collect spillage.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling 4-phenyl-2,3-dihydro-1H-indole in any capacity, including for disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE).

  • Hand Protection: Handle with gloves. The specific glove material should be selected based on the solvent used and the duration of exposure.

  • Eye and Face Protection: Safety glasses with side shields conforming to EN166 or equivalent standards are essential.[5]

  • Skin and Body Protection: A standard laboratory coat should be worn. For larger quantities or in the event of a spill, additional protective clothing may be necessary.

  • Respiratory Protection: If engineering controls such as fume hoods are not sufficient to control airborne levels, or if dust is generated, a NIOSH (US) or CEN (EU) approved respirator should be used.[5]

Waste Characterization and Disposal Workflow

Proper disposal begins with accurate waste characterization. All waste containing 4-phenyl-2,3-dihydro-1H-indole must be treated as hazardous chemical waste. The following diagram illustrates the decision-making process for the segregation and disposal of this compound.

G cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Disposal Pathway A 4-phenyl-2,3-dihydro-1H-indole Waste B Is the waste pure/unused product? A->B C Is the waste contaminated material (e.g., gloves, wipes)? B->C No E Solid Hazardous Waste Container B->E Yes D Is it an empty container? C->D No F Solid Hazardous Waste Container C->F Yes G Triple-Rinse Container D->G Yes H Dispose of rinsed container as non-hazardous waste G->H caption Disposal Decision Workflow for 4-phenyl-2,3-dihydro-1H-indole

Sources

Handling

Personal protective equipment for handling 4-phenyl-2,3-dihydro-1H-indole

Essential Safety and Handling Guide for 4-phenyl-2,3-dihydro-1H-indole A Senior Application Scientist's Procedural Guide for Researchers Disclaimer: As of the writing of this guide, a specific, verified Safety Data Sheet...

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide for 4-phenyl-2,3-dihydro-1H-indole

A Senior Application Scientist's Procedural Guide for Researchers

Disclaimer: As of the writing of this guide, a specific, verified Safety Data Sheet (SDS) for 4-phenyl-2,3-dihydro-1H-indole is not publicly available. The following procedural guidance is synthesized from the safety profiles of structurally analogous compounds, including substituted indoles and aromatic amines.[1][2] It is imperative to treat 4-phenyl-2,3-dihydro-1H-indole with a high degree of caution, assuming it may possess hazards associated with these related chemical classes. This document should supplement, not replace, a comprehensive, lab-specific risk assessment.

Core Hazard Assessment: A Proactive Stance on Safety

The indole nucleus is a common motif in biologically active compounds.[3] However, its derivatives, particularly aromatic amines, can present significant health risks. Based on data from similar structures like 2-phenylindole, we must anticipate the following hazards.[4][5][6]

Anticipated Hazard Profile:

  • Skin Irritation: Direct contact may cause irritation or redness.[4][5][7]

  • Serious Eye Damage: The compound, especially in powder form, is likely to cause serious irritation or damage upon contact with eyes.[4][5][6][7]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols can lead to respiratory irritation.[5][6][7][8]

  • Allergic Skin Reaction: Some related compounds may cause an allergic skin reaction.[7][8]

These potential hazards form the logical basis for the stringent personal protective equipment (PPE) and handling protocols outlined below.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is non-negotiable to prevent dermal, ocular, and respiratory exposure. The selection of specific PPE is contingent on the scale and nature of the operation, as illustrated in the workflow diagram below.

PPE Selection Framework

The following diagram outlines the decision-making process for selecting appropriate PPE based on the experimental procedure.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 Procedure Type cluster_2 Required PPE cluster_3 Ventilation Control start Start: Handling 4-phenyl-2,3-dihydro-1H-indole scale_check Scale of Operation? start->scale_check weighing Small Scale (<1g) Weighing/Transfer in Hood scale_check->weighing < 1g reaction Reaction Setup / Workup (Any Scale) scale_check->reaction >= 1g / Liquid Handling ppe_base Baseline PPE: - Safety Goggles (ANSI Z87.1) - Nitrile Gloves - Lab Coat weighing->ppe_base ppe_enhanced Enhanced PPE: - Baseline PPE PLUS: - Face Shield - Chemical Resistant Apron or Suit - Consider Double Gloving reaction->ppe_enhanced vent_check Adequate Ventilation? ppe_base->vent_check ppe_enhanced->vent_check fume_hood Action: Use Certified Chemical Fume Hood vent_check->fume_hood Yes no_work Action: DO NOT PROCEED Consult EHS vent_check->no_work No

Caption: PPE selection workflow for handling 4-phenyl-2,3-dihydro-1H-indole.

Detailed PPE Specifications
Protection TypeSpecific RecommendationsRationale & Authoritative Grounding
Eye and Face Protection Chemical safety goggles (ANSI Z87.1 compliant). A full-face shield is required when handling >1g or during any solution transfer.Protects against splashes and airborne particles that can cause serious eye damage.[4][5][6][9] The face shield provides a secondary barrier for the entire face, which is critical during transfers where the risk of splashing is highest.
Hand Protection Chemical-resistant nitrile gloves (minimum 4 mil thickness). Consider double-gloving for extended procedures or when handling solutions.Prevents skin contact, which may cause irritation or allergic reactions.[1][2][7] Gloves must be inspected before use and removed properly to avoid contaminating the skin.[10] Latex gloves are not suitable as they offer poor chemical resistance.[11]
Body Protection A flame-resistant lab coat is mandatory. For large-scale operations, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.Shields the body and personal clothing from accidental spills and splashes.[1][2]
Respiratory Protection All handling of this compound MUST be performed within a certified chemical fume hood.This is the primary engineering control to prevent inhalation of powders or vapors, which may cause respiratory irritation.[1][5] If a fume hood is not available, work must not proceed.

Operational and Disposal Plans: From Bench to Waste

A meticulous, step-by-step approach is essential for mitigating risk throughout the experimental lifecycle.

Experimental Protocol: Safe Handling Workflow
  • Preparation:

    • Designate a specific area within the fume hood for the procedure.

    • Ensure a chemical spill kit is accessible.

    • Verify that the safety shower and eyewash station are unobstructed and operational.

  • Donning PPE:

    • Put on the lab coat and any additional body protection.

    • Don safety goggles and face shield (if required).

    • Wash hands and don the first pair of nitrile gloves. If double-gloving, don the second pair over the first.

  • Handling the Chemical:

    • Weighing/Transfer: Conduct all weighing and transfers of the solid material within the chemical fume hood to contain any dust.[2] Use anti-static weigh boats or weighing paper.

    • Solution Preparation: When dissolving, slowly add the solid compound to the solvent to prevent splashing and aerosol generation.

  • Post-Procedure & Decontamination:

    • Decontaminate all surfaces and non-disposable equipment that may have come into contact with the chemical.

    • Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid cross-contamination. The outer gloves (if double-gloving) should be removed first.

    • Dispose of all single-use PPE in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after all work is complete.[1][8]

Emergency Procedures: Immediate & Decisive Action
Exposure EventImmediate Response Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[7][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[4][5][7][10]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[7][10]
Minor Spill (<5g in fume hood) Wearing appropriate PPE, cover the spill with a compatible absorbent material. Carefully sweep or scoop the material into a designated hazardous waste container. Decontaminate the area.
Major Spill (>5g or outside hood) Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health & Safety (EHS) office immediately. Do not attempt to clean up a large spill without specialized training.
Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper waste segregation is crucial for safety and cost-effective disposal.

  • Waste Characterization: 4-phenyl-2,3-dihydro-1H-indole is a non-halogenated organic compound .

  • Segregation: All waste streams containing this compound must be collected separately from halogenated waste.[12][13][14] Mixing halogenated and non-halogenated waste significantly increases disposal costs and complexity.[13]

  • Waste Containers:

    • Solid Waste: Contaminated consumables (gloves, weigh paper, absorbent pads) should be placed in a clearly labeled, sealed plastic bag or container designated for "Non-Halogenated Solid Chemical Waste."

    • Liquid Waste: Unused solutions or reaction mixtures should be collected in a compatible, sealed, and properly labeled container designated for "Non-Halogenated Organic Liquid Waste."[13][15]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical names of all components.[12][15]

  • Final Disposal: Dispose of all hazardous waste through your institution's licensed environmental waste disposal program.[2] Do not pour any amount down the drain.[12]

References

  • Aldrich 256439 - SAFETY D
  • MSDS of 4-Benzyloxy-2,3-dihydro-1H-indole hydrochloride. (2026). Capot Chemical.
  • 4-propyl-2,3-dihydro-1H-indole.
  • Personal protective equipment for handling Indole-propylamine. (2025). BenchChem.
  • Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
  • Organic Solvents. Environment, Health and Safety, Cornell University.
  • Personal protective equipment for handling 1H-Isoindole-1,3-diamine. (2025). BenchChem.
  • Protective Clothing and Equipment for Pesticide Applicators.
  • Organic Solvent Waste Disposal. Safety & Risk Services, University of British Columbia.
  • SAFETY DATA SHEET: 2,3-Diphenyl-1H-indole. (2025). Tokyo Chemical Industry.
  • A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. (2017). Oriental Journal of Chemistry.
  • SAFETY DATA SHEET: 4',6'-Diamidino-2-phenylindole dihydrochloride. (2025). Fisher Scientific.
  • Chemical Waste Disposal Guidelines. Department of Chemistry, Emory University.
  • Pesticides – PPE for use with plant protection products. (2021). uvex safety.
  • 2-phenylindole. Organic Syntheses Procedure.
  • Processes for production of indole compounds.
  • SAFETY DATA SHEET: 2-Phenylindole. (2025). Fisher Scientific.
  • SAFETY DATA SHEET: 2-Phenylindole. (2025). Thermo Fisher Scientific.
  • New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). MDPI.
  • Protective Equipment | Plant Protection. Albert Kerbl GmbH.
  • Safety D
  • Chemical and Hazardous Waste Guide. (2024). University of Oslo.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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